Technical Documentation Center

Glafenine-d4 N-Oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Glafenine-d4 N-Oxide
  • CAS: 1794829-04-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural Characterization and Bioanalysis of Glafenine-d4 N-oxide

Target Audience: Analytical Chemists, Toxicologists, and DMPK (Drug Metabolism and Pharmacokinetics) Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary Glafenine is an anthranilic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and DMPK (Drug Metabolism and Pharmacokinetics) Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Glafenine is an anthranilic acid derivative that was historically utilized as a non-steroidal anti-inflammatory drug (NSAID) for mild to moderate pain relief[1]. Despite its efficacy, the drug was systematically withdrawn from global markets due to a high incidence of severe hypersensitivity reactions, most notably anaphylaxis and acute renal failure[1].

Modern toxicokinetic research has shifted toward understanding the mechanistic basis of these adverse events, heavily implicating reactive metabolites. During Phase I metabolism, glafenine and its primary hydrolytic metabolite (glafenic acid) undergo CYP450-mediated oxidation at the quinoline nitrogen, forming N-oxide species[2]. These N-oxides can be further bioactivated into highly electrophilic iminoquinones that deplete glutathione (GSH) and covalently bind to cellular proteins, triggering immune-mediated toxicity[3].

To accurately quantify these transient and highly polar metabolites in biological matrices, researchers require robust internal standards. Glafenine-d4 N-oxide serves as a premium stable-isotope-labeled internal standard (SIL-IS)[4]. This guide details its physicochemical properties, the mechanistic rationale for its use, and a validated, self-correcting LC-MS/MS protocol for high-throughput bioanalysis.

Chemical Structure and Physicochemical Properties

The structural integrity of Glafenine-d4 N-oxide is defined by its quinoline ring, an anthranilic acid moiety, and the critical N-oxide functional group. The strategic incorporation of four deuterium atoms (+4 Da mass shift) is a deliberate design choice. Because the glafenine molecule contains a chlorine atom—which naturally presents a prominent 37Cl isotope (M+2 peak at ~32% abundance)—a standard +2 or +3 Da label would suffer from severe isotopic overlap. The +4 Da shift ensures the SIL-IS precursor mass is cleanly resolved from the unlabeled analyte's isotopic envelope, eliminating cross-talk in mass spectrometry.

Quantitative Data Summary
PropertySpecification
Chemical Name Glafenine-d4 N-Oxide
Synonyms 2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4[5]
CAS Number 1794829-04-1[5]
Molecular Formula C19​H13​D4​ClN2​O5​ [5]
Molecular Weight 392.83 g/mol [5]
Physical State Solid (typically supplied as a lyophilized powder)
Storage Conditions 2–8°C (Refrigerator), protect from light and moisture[6]
Primary Application Stable-isotope-labeled internal standard (SIL-IS) for LC-MS/MS[4]

Mechanistic Context: Metabolism and Bioactivation

Understanding the causality behind the analytical targets is crucial for method development. Glafenine is rapidly absorbed and extensively metabolized in the liver[1]. The primary metabolic route is the hydrolysis of the ester bond to yield glafenic acid[2]. However, a critical minor pathway involves the oxidation of the quinoline nitrogen to form an N-oxide[2].

In the highly oxidative environment of the liver (mediated by CYP450s and peroxidases), these N-oxides act as precursors to reactive electrophiles. They undergo bioactivation to form iminoquinone intermediates[3]. These electrophiles rapidly conjugate with nucleophiles like glutathione (GSH) or covalently bind to hepatic and renal proteins, initiating the cascade that leads to acute renal failure and hepatotoxicity.

Metabolism Glafenine Glafenine (Parent NSAID) Hydrolysis Ester Hydrolysis (Major Pathway) Glafenine->Hydrolysis NOxidation CYP450 Oxidation (Minor Pathway) Glafenine->NOxidation GlafenicAcid Glafenic Acid Hydrolysis->GlafenicAcid GlafenicAcid->NOxidation NOxide Glafenine N-oxide (Target Metabolite) NOxidation->NOxide Bioactivation Peroxidase / CYP Bioactivation NOxide->Bioactivation Iminoquinone Electrophilic Iminoquinone (Reactive Intermediate) Bioactivation->Iminoquinone Toxicity Protein Adducts & Hepatotoxicity / Renal Failure Iminoquinone->Toxicity

Fig 1: Metabolic biotransformation of Glafenine highlighting the N-oxidation and bioactivation.

Analytical Challenges: The Causality of SIL-IS Necessity

Quantifying N-oxide metabolites presents unique analytical hurdles:

  • In-Source Reduction: N-oxides are thermally labile. During Electrospray Ionization (ESI), they frequently undergo in-source reduction, losing an oxygen atom to revert to the parent mass.

  • Matrix Ion Suppression: Because N-oxides are significantly more polar than their parent compounds, they elute earlier in reversed-phase chromatography, often co-eluting with endogenous plasma phospholipids that cause severe ion suppression.

The Solution: By spiking the sample with Glafenine-d4 N-oxide prior to extraction, the SIL-IS experiences the exact same extraction recovery, matrix suppression, and in-source degradation as the endogenous N-oxide. The ratio of the analyte peak area to the SIL-IS peak area creates a self-validating system that mathematically cancels out these physical variances.

Experimental Protocol: High-Throughput LC-MS/MS Quantification

Because glafenine is administered as a racemic mixture of (R)- and (S)-enantiomers[7], and metabolism can be stereoselective, a chiral LC-MS/MS method is highly recommended for comprehensive toxicokinetic profiling.

Materials and Reagents
  • Analyte: Unlabeled Glafenine N-oxide reference standard.

  • Internal Standard: Glafenine-d4 N-oxide (CAS: 1794829-04-1)[5].

  • Matrices: Blank human plasma.

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Formic Acid[7].

Step-by-Step Methodology

Step 1: Preparation of Working Solutions

  • Dissolve Glafenine-d4 N-oxide in LC-MS grade methanol to create a 1.0 mg/mL primary stock. Store at 2–8°C[6].

  • Dilute the primary stock with 50% aqueous methanol to yield a working SIL-IS solution of 50 ng/mL.

Step 2: Sample Extraction (Protein Precipitation) Causality: Protein precipitation is chosen over solid-phase extraction (SPE) to maintain high throughput and prevent potential on-column degradation of the labile N-oxide.

  • Thaw human plasma samples to room temperature[7].

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 20 µL of the 50 ng/mL Glafenine-d4 N-oxide working solution to all wells (except double blanks).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to crash the plasma proteins.

  • Vortex the plate vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Transfer 100 µL of the supernatant to a clean autosampler plate and mix with 100 µL of LC-MS grade water to match initial mobile phase conditions.

Step 3: Chiral LC Separation

  • Column: Chiral stationary phase (e.g., Lux® Cellulose-1, 3 µm, 100 x 4.6 mm)[7].

  • Mobile Phase: Isocratic elution using Methanol/Water (80:20, v/v) with 0.1% Formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Step 4: MS/MS Detection (MRM Mode)

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions. Note: Optimize collision energies (CE) specifically for the N-oxide to prevent excessive fragmentation of the quinoline ring.

  • Establish a calibration curve ranging from 1 to 1000 ng/mL[7].

Workflow Spike 1. Spike Plasma (Glafenine-d4 N-oxide IS) Extract 2. Protein Precipitation (Cold ACN) Spike->Extract Separate 3. Chiral LC Separation (Lux Cellulose-1) Extract->Separate Detect 4. ESI-MS/MS (MRM Mode) Separate->Detect Analyze 5. Data Processing (Isotope Ratio) Detect->Analyze

Fig 2: Standardized LC-MS/MS bioanalytical workflow utilizing Glafenine-d4 N-oxide as a SIL-IS.

Conclusion

The withdrawal of glafenine underscores the critical importance of monitoring reactive metabolites during the drug development lifecycle. The N-oxidation of the quinoline ring represents a pivotal bioactivation pathway leading to toxicity. By integrating Glafenine-d4 N-oxide into bioanalytical workflows, researchers can leverage its ideal physicochemical properties and +4 Da mass shift to overcome matrix suppression and in-source degradation. This ensures the generation of highly trustworthy, reproducible toxicokinetic data that meets stringent regulatory standards.

References

  • Pharmaffiliates: Glafenine-d4 N-Oxide (Catalogue No.: PA STI 044260). Retrieved from[Link]

  • Pharmaffiliates: Applications: Labelled Glafenine N-Oxide. Retrieved from[Link]

  • Omsynth Lifesciences: Glafenine Impurities and Mechanism of Action. Retrieved from[Link]

  • PubMed (Eur J Drug Metab Pharmacokinet): Biotransformations of glafenine in the rat and in man. Retrieved from [Link]

  • Pharmaffiliates (Storage Data): Glafenine-d4 N-Oxide Storage and Shipping. Retrieved from [Link]

  • Analytical Chemistry (ACS Publications): High-Throughput Screening and Characterization of Reactive Metabolites... Bioactivation of Glafenine. Retrieved from[Link]

Sources

Exploratory

Unraveling the Metabolic Architecture of Glafenine: From N-Oxidation to Electrophilic Quinone Imine Bioactivation

Executive Summary Glafenine, an anthranilic acid derivative and non-narcotic analgesic, was historically prescribed for pain management before being withdrawn from most global markets due to an unacceptably high incidenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glafenine, an anthranilic acid derivative and non-narcotic analgesic, was historically prescribed for pain management before being withdrawn from most global markets due to an unacceptably high incidence of anaphylaxis and severe idiosyncratic drug-induced liver injury (IDILI)[1]. The hepatotoxicity of glafenine is not driven by the parent compound itself, but rather by its complex biotransformation network. This technical guide explores the divergent metabolic pathways of glafenine, focusing on the formation of N-oxide derivatives and the cytochrome P450 (CYP450)-mediated bioactivation into highly reactive para-quinone imines. By detailing the causality behind these mechanisms and the self-validating analytical protocols used to map them, this whitepaper provides a comprehensive framework for understanding xenobiotic bioactivation.

Mechanistic Pathways of Glafenine Biotransformation

The metabolic clearance of glafenine is characterized by a primary hydrolytic pathway accompanied by two critical, albeit minor, oxidative branches that dictate its toxicological profile.

Ester Hydrolysis and N-Oxidation Dynamics

Upon systemic circulation, the ester bond of glafenine is extensively hydrolyzed to yield glafenic acid , which serves as the predominant metabolite excreted in bile and urine (2)[2].

From this primary node, a minor oxidative pathway emerges: the oxidation of the quinoline nitrogen of glafenic acid to form its N-oxide derivative [2]. The formation of N-oxides is a common phase I biotransformation for nitrogen-containing heterocycles, typically catalyzed by flavin-containing monooxygenases (FMOs) or specific CYP isoforms. Interestingly, the N-oxidation of glafenic acid is a reversible process. In vivo, the glafenic acid N-oxide is partially reduced back into the parent compound[2]. This redox cycling is toxicologically significant because it can prolong the pharmacokinetic half-life of the drug, effectively acting as a circulating reservoir that continuously feeds into the more dangerous bioactivation pathways.

CYP450-Mediated Bioactivation to Quinone Imines

The primary driver of glafenine-induced hepatotoxicity is the bioactivation of the benzene ring. Cytochrome P450 enzymes—predominantly CYP3A4 , with minor contributions from CYP2C19 and CYP2D6—catalyze the 5-hydroxylation of the benzene ring (para to the amino substituent) of both glafenine and glafenic acid (1)[1].

The resulting phenolic metabolites (e.g., 5-hydroxyglafenine, designated as M3) are unstable. They undergo a rapid two-electron oxidation, catalyzed by peroxidases (such as myeloperoxidase) or CYPs, to form highly electrophilic para-quinone imine intermediates [1]. Because these intermediates are highly reactive, they readily covalently bind to critical cellular proteins, triggering oxidative stress and the immune-mediated responses characteristic of IDILI.

Glafenine_Metabolism Glafenine Glafenine (Parent Drug) GlafenicAcid Glafenic Acid (Major Metabolite) Glafenine->GlafenicAcid Ester Hydrolysis HydroxyGlafenine 5-Hydroxyglafenine (M3) Glafenine->HydroxyGlafenine CYP3A4 (5-Hydroxylation) HydroxyGlafenicAcid 5-Hydroxyglafenic Acid (M4) GlafenicAcid->HydroxyGlafenicAcid CYP3A4 NOxide Glafenic Acid N-oxide (Minor Pathway) GlafenicAcid->NOxide Quinoline N-Oxidation QuinoneImine1 para-Quinone Imine Intermediate HydroxyGlafenine->QuinoneImine1 2e- Oxidation (Peroxidases/CYPs) HydroxyGlafenicAcid->QuinoneImine1 2e- Oxidation NOxide->GlafenicAcid In vivo Reduction GSH_Adduct GSH Adducts (M1, M2) QuinoneImine1->GSH_Adduct GSH Conjugation

Figure 1: Metabolic pathways of glafenine bioactivation and N-oxidation.

Experimental Methodologies: Trapping Reactive Intermediates

Rationale for In Vitro Models

Because quinone imines possess half-lives on the order of milliseconds to seconds, direct analytical detection is nearly impossible. To circumvent this, we utilize Human Liver Microsomes (HLM) supplemented with Glutathione (GSH). HLMs provide the full architectural complement of native CYP enzymes required for phase I metabolism. The addition of GSH provides a soft nucleophile that intercepts the electrophilic quinone imines before they can bind to microsomal proteins, forming stable thioether adducts that can be characterized via mass spectrometry (3)[3].

Step-by-Step Protocol: HLM Incubation & Polarity-Switching LC-MS/MS

This protocol relies on a self-validating analytical loop. By utilizing a polarity-switching LC-MS/MS method, the system uses a negative precursor ion scan to confirm the presence of a GSH moiety, which automatically triggers a positive scan to elucidate the structure of the attached drug metabolite[3].

  • Matrix Preparation: Suspend pooled human liver microsomes (HLM) at a protein concentration of 2.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 10–100 μM glafenine, 5 mM GSH (the trapping agent), and 1 mM NADPH (the essential electron donor for CYP function).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes to allow steady-state metabolite formation.

  • Termination & Extraction: Quench the reaction by adding 3 volumes of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate denatured proteins. Evaporate the supernatant under a gentle stream of nitrogen gas and reconstitute in the initial LC mobile phase.

  • LC-MS/MS Analysis (Polarity Switching):

    • Survey Scan (Negative Mode): Program the mass spectrometer to perform a precursor ion (PI) scan for the anion at m/z 272. This ion corresponds to the deprotonated γ-glutamyl-dehydroalanyl-glycine fragment. Its detection provides absolute confirmation that a GSH adduct is present[3].

    • Triggered Acquisition (Positive Mode): Upon detection of the m/z 272 signal, the system automatically switches to positive mode to acquire an Enhanced Product Ion (EPI) spectrum. This fragments the parent mass, allowing the analyst to pinpoint the exact site of hydroxylation or N-oxidation on the glafenine scaffold.

LCMS_Workflow Step1 Human Liver Microsomes (HLM) + Glafenine + NADPH + GSH Step2 Incubation (37°C, 1h) Protein Precipitation Step1->Step2 Step3 LC-MS/MS Analysis Polarity Switching Mode Step2->Step3 Step4 Negative Precursor Ion Scan (m/z 272 for GSH) Step3->Step4 Step5 Positive Enhanced Product Ion (EPI) Scan for Struct. ID Step4->Step5 Triggered Acquisition Step6 Metabolite Characterization (N-oxides & Adducts) Step5->Step6

Figure 2: Self-validating LC-MS/MS workflow for reactive metabolite trapping.

Quantitative Metabolite Profiling

Through the methodologies described above, the specific metabolites of glafenine have been structurally mapped. The regiospecificity of the bioactivation is highly consistent: GSH conjugation takes place with a strong preference at the C6 position of the benzene ring, directly ortho to the carbonyl moiety (1)[1].

Metabolite DesignationChemical IdentityPrimary Enzymatic DriverKey Structural Modification
Glafenic Acid Major Phase I MetaboliteEsterasesHydrolysis of the ester bond
Glafenic Acid N-oxide Minor Phase I MetaboliteOxidoreductasesOxidation of the quinoline nitrogen
M3 5-HydroxyglafenineCYP3A4, CYP2C19, CYP2D6Hydroxylation at C5 of the benzene ring
M4 5-Hydroxyglafenic acidCYP3A4Hydroxylation at C5 of the benzene ring
M1 GSH adduct of M3Peroxidases / CYPsGSH conjugation at C6 of the benzene ring
M2 GSH adduct of M4Peroxidases / CYPsGSH conjugation at C6 of the benzene ring

Toxicological Implications

The mapping of glafenine's metabolic pathways provides a clear mechanistic basis for its clinical toxicity. The N-oxidation pathway, while a minor clearance route, complicates the pharmacokinetic landscape by enabling in vivo reduction back to the parent drug, thereby sustaining systemic exposure[2]. Concurrently, the CYP3A4-mediated 5-hydroxylation acts as the critical bottleneck for toxicity. By converting the stable benzene ring into an electrophilic para-quinone imine, the drug irreversibly binds to hepatic proteins[1]. This dual-threat architecture—sustained exposure via N-oxide redox cycling and aggressive electrophilic attack via quinone imines—ultimately dictated glafenine's removal from the market and serves as a cautionary model in modern drug design.

References

  • Source: PubMed / nih.
  • Source: PubMed / nih.
  • Source: Analytical Chemistry / acs.

Sources

Foundational

Isotopic Purity Specifications of Glafenine-d4 N-Oxide Standards: A Comprehensive Guide for LC-MS/MS Bioanalysis

Executive Summary In the realm of regulated bioanalysis, the quantification of glafenine and its major metabolite, glafenine N-oxide, requires highly specific and rugged liquid chromatography-tandem mass spectrometry (LC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of regulated bioanalysis, the quantification of glafenine and its major metabolite, glafenine N-oxide, requires highly specific and rugged liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. To compensate for matrix effects and extraction variances, Stable Isotope-Labeled Internal Standards (SIL-IS) are universally recommended[1]. Glafenine-d4 N-oxide (CAS: 1794829-04-1) serves as the gold standard for this purpose[2]. However, the utility of a SIL-IS is entirely dependent on its isotopic purity. This whitepaper details the mechanistic causality behind isotopic specifications, regulatory expectations, and self-validating experimental protocols required to ensure data integrity.

Mechanistic Rationale: Why Glafenine-d4?

The selection of a +4 Dalton (d4) mass shift for glafenine N-oxide is not arbitrary; it is a calculated necessity driven by the molecule's elemental composition. Glafenine N-oxide (C19H17ClN2O5) contains a single chlorine atom.

In nature, chlorine exists as two stable isotopes: 35Cl (75.8% abundance) and 37Cl (24.2% abundance). Consequently, the unlabeled analyte exhibits a massive M+2 isotopic peak. If a d2 or d3 internal standard were used, the natural heavy isotopes of the highly concentrated unlabeled analyte (specifically the M+2 from 37Cl combined with 13C contributions) would bleed into the mass transition of the internal standard. This phenomenon, known as analyte-to-IS cross-talk , destroys the linearity of the assay at high concentrations.

By utilizing Glafenine-d4 N-oxide , the mass of the IS is pushed safely beyond the M+2 and M+3 isotopic envelope of the unlabeled drug, ensuring that even at the Upper Limit of Quantitation (ULOQ), the analyte does not artificially inflate the IS signal[3].

Regulatory Grounding and Isotopic Specifications

According to the FDA M10 Guidance on Bioanalytical Method Validation, while the use of a SIL-IS is highly recommended, it is explicitly required that the labeled standard be of high isotopic purity and free from isotope exchange reactions[1]. The presence of unlabeled (d0) analyte within the SIL-IS material must be strictly controlled. If the IS contains a significant d0 fraction, spiking the IS into a blank sample will generate a false-positive signal for the analyte, artificially raising the Lower Limit of Quantitation (LLOQ).

To prevent this IS-to-analyte cross-talk , the isotopic purity specifications for Glafenine-d4 N-oxide must adhere to the stringent parameters outlined in Table 1.

Table 1: Quantitative Specifications for Glafenine-d4 N-oxide SIL-IS
ParameterSpecification LimitMechanistic Rationale
Chemical Purity ≥98.0% Ensures accurate preparation of stock solutions and prevents unknown isobaric interferences.
Isotopic Enrichment ≥99.0% Atom DEnsures the vast majority of the standard exists as the d4 isotopologue, maintaining the +4 Da mass shift.
Unlabeled (d0) Content ≤0.1% Critical: Prevents the IS from contributing a false signal to the unlabeled analyte's MRM transition at the LLOQ.
Isotopic Stability No D-H exchangeDeuterium atoms must be located on non-exchangeable carbon positions (e.g., aromatic rings) to prevent in-matrix degradation to d3/d2.

Self-Validating Experimental Protocols

To ensure trustworthiness, a bioanalytical method must be a self-validating system. You cannot rely solely on the Certificate of Analysis (CoA); the isotopic purity must be empirically verified within the specific matrix and LC-MS/MS environment used for the study[1].

Protocol A: Zero-Sample Cross-Talk Validation

This protocol empirically validates that the d0 impurity in the Glafenine-d4 N-oxide standard does not compromise the LLOQ.

  • Matrix Preparation: Thaw six independent lots of blank biological matrix (e.g., human plasma).

  • LLOQ Sample (Set 1): Spike one aliquot of the blank matrix with unlabeled Glafenine N-oxide at the target LLOQ concentration. Do not add the IS.

  • Zero Sample (Set 2): Spike a second aliquot of the blank matrix with only the Glafenine-d4 N-oxide IS at the intended working concentration (typically 50% of the anticipated ULOQ response).

  • Extraction & Analysis: Process both sets through the finalized sample extraction protocol (e.g., SPE or LLE) and inject onto the LC-MS/MS.

  • Data Evaluation: Monitor the Multiple Reaction Monitoring (MRM) transition for the unlabeled analyte in both samples.

  • Acceptance Criteria: The peak area of the unlabeled analyte transition in the Zero Sample must be ≤20% of the peak area observed in the LLOQ Sample [3]. If it exceeds 20%, the working concentration of the IS must be reduced, or a higher purity SIL-IS batch must be procured.

Protocol B: Matrix-Induced Deuterium Exchange Assessment

Deuterium atoms can sometimes exchange with protons in aqueous biological matrices, converting the d4 standard into d3 or d2, thereby altering the IS response and invalidating the assay[4].

  • Incubation: Spike Glafenine-d4 N-oxide into fresh whole blood or plasma at 37°C.

  • Time-Course Sampling: Extract aliquots at T=0 , T=4 hours, and T=24 hours.

  • Isotopologue Monitoring: Analyze the extracts using MS full-scan or by setting up specific MRM transitions for the d4, d3, and d2 precursor ions.

  • Acceptance Criteria: The ratio of d4 to (d3+d2) must remain constant across the 24-hour incubation period, proving the isotopic label is chemically stable in the biological environment.

Visualizing Workflows and Logical Relationships

To further clarify the causality of isotopic interference and the validation logic, the following diagrams map the bioanalytical workflow and the decision tree for cross-talk evaluation.

G A Blank Biological Matrix B Spike Glafenine-d4 N-oxide (SIL-IS) A->B C Sample Extraction (LLE/SPE) B->C F Isotopic Cross-Talk (d0 Impurity) B->F If d0 > 0.1% D LC Separation C->D E MS/MS Detection (Analyte MRM) D->E F->E False LLOQ Signal

Fig 1: LC-MS/MS workflow illustrating how d0 impurities in the SIL-IS cause false LLOQ signals.

G S1 Analyze Zero Sample (Matrix + IS only) S2 Measure d0 Peak Area S1->S2 S3 < 20% of LLOQ Area? S2->S3 S4 Accept IS Batch S3->S4 Yes S5 Reject/Investigate (Purity or Carryover) S3->S5 No

Fig 2: Decision tree for evaluating SIL-IS isotopic cross-talk against FDA M10 criteria.

Conclusion

The procurement and application of Glafenine-d4 N-oxide as an internal standard is not a passive step in assay development. Because glafenine contains a chlorine atom, the +4 Da mass shift is structurally mandatory to avoid analyte-to-IS interference. Conversely, the strict specification of <0.1% unlabeled (d0) content is mathematically required to protect the integrity of the LLOQ. By implementing the self-validating protocols outlined in this guide, bioanalytical scientists can ensure their assays remain rugged, compliant with FDA M10 guidelines, and scientifically unassailable.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[1] URL: [Link]

  • Pharmaffiliates. Glafenine-d4 N-Oxide (CAS No: 1794829-04-1) Reference Standards.[2] URL: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. URL:[Link]

Sources

Exploratory

Synthesis Pathways and Analytical Applications of Glafenine N-Oxide Stable Isotopes

Executive Summary Glafenine is an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID) historically utilized for its potent analgesic properties[1]. In physiological environments, glafenine underg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glafenine is an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID) historically utilized for its potent analgesic properties[1]. In physiological environments, glafenine undergoes extensive hepatic metabolism, with N-oxidation representing a primary biotransformation pathway. The accurate quantification of glafenine and its N-oxide metabolite in complex biological matrices is frequently compromised by severe ion suppression effects during Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

To overcome these analytical bottlenecks, the synthesis of stable isotope-labeled internal standards (SIL-IS)—specifically Glafenine-d4 N-oxide —is critical. This technical guide provides a comprehensive, self-validating synthetic methodology for generating deuterated glafenine N-oxide, detailing the mechanistic causality behind each reaction step and outlining its integration into high-resolution LC-MS workflows.

Chemical Rationale & Mechanistic Pathways

Regioselectivity in N-Oxidation

The glafenine molecule contains two distinct nitrogen atoms:

  • A secondary amine bridging the anthranilic acid and the quinoline ring.

  • A tertiary nitrogen within the quinoline core.

When subjected to an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), oxidation is highly regioselective. The secondary amine is rendered poorly nucleophilic due to the strong electron-withdrawing effect of the adjacent 7-chloroquinoline system and delocalization into the aromatic ring. Consequently, electrophilic oxygen transfer occurs exclusively at the more nucleophilic tertiary quinoline nitrogen, yielding the N-oxide.

Stable Isotope Strategy

Deuterium labeling is strategically placed on the anthranilic acid ring (yielding a -d4 isotopologue) rather than the aliphatic dihydroxypropyl chain. Aromatic deuterons are highly resistant to hydrogen-deuterium exchange (HDX) in aqueous biological matrices, ensuring the isotopic integrity of the standard during prolonged sample preparation and LC-MS analysis. The resulting target compound, Glafenine-d4 N-Oxide (CAS: 1794829-04-1)[3], provides a +4 Da mass shift, which is optimal for avoiding isotopic overlap with the natural 13C profile of the endogenous metabolite.

SynthesisPathway A Anthranilic Acid-d4 + 4,7-Dichloroquinoline B Glafenic Acid-d4 A->B Cu, K2CO3 130°C C Glafenine-d4 B->C 3-chloro-1,2-propanediol Esterification D Glafenine-d4 N-oxide Target Isotope C->D m-CPBA, DCM 0°C to RT

Chemical synthesis pathway for Glafenine-d4 N-oxide from deuterated precursors.

Experimental Protocols: A Self-Validating System

The following protocols are designed with integrated validation checkpoints to ensure high isotopic purity and structural fidelity.

Step 1: Synthesis of Glafenine-d4 Precursor

Objective: Couple 4,7-dichloroquinoline with anthranilic acid-d4, followed by esterification.

  • Ullmann-Type Coupling: Suspend 4,7-dichloroquinoline (1.0 eq) and anthranilic acid-d4 (1.1 eq) in anhydrous DMF. Add catalytic copper powder and K2CO3 (2.0 eq). Heat to 130°C for 12 hours.

  • Esterification: Isolate the resulting glafenic acid-d4. React with 3-chloro-1,2-propanediol (1.2 eq) and K2CO3 in DMF at 90°C to form the 2,3-dihydroxypropyl ester (Glafenine-d4).

  • Validation Checkpoint: LC-MS must show a precursor ion at m/z 377.1 [M+H]+.

Step 2: Regioselective N-Oxidation

Objective: Convert Glafenine-d4 to Glafenine-d4 N-oxide without over-oxidizing the secondary amine or cleaving the ester.

  • Reaction Setup: Dissolve Glafenine-d4 (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). Cool the reaction flask to 0°C in an ice bath. Causality: Low temperature prevents non-specific oxidation and controls the exothermic nature of the peroxy acid reaction.

  • Oxidant Addition: Slowly add m-CPBA (1.1 mmol, 77% max purity) dissolved in 5 mL DCM dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via TLC (DCM:MeOH 9:1).

Step 3: Quenching and Purification
  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) and stir vigorously for 15 minutes. Causality: This step is critical to reduce unreacted m-CPBA to m-CBA, preventing continuous oxidation during concentration.

  • Washing: Wash the organic layer twice with saturated NaHCO3 to neutralize and remove the meta-chlorobenzoic acid byproduct.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, DCM to 10% MeOH in DCM gradient).

Step 4: System Validation (NMR & MS)
  • Mass Spectrometry: Confirm the mass shift to m/z 393.1 [M+H]+.

  • 1H-NMR (DMSO-d6): The proton adjacent to the quinoline nitrogen (H-2) will exhibit a significant downfield chemical shift (approx. +0.3 to +0.5 ppm) compared to the parent glafenine-d4, definitively confirming N-oxide formation at the tertiary nitrogen.

Analytical Application: Overcoming Ion Suppression

During the LC-MS analysis of biological samples, co-eluting matrix components (e.g., phospholipids) compete for charge in the electrospray ionization (ESI) source. Research has demonstrated that glafenine experiences severe ion suppression in both positive and negative ionization modes following standard protein precipitation and solid-phase extraction (SPE)[2].

By utilizing Glafenine-d4 N-oxide as an internal standard, the analyte and the IS co-elute perfectly from the UPLC column. Because they share identical physicochemical properties, they experience the exact same degree of ion suppression. The mass spectrometer quantifies the ratio of the endogenous 12C/D0 peak to the spiked 13C/D4 peak, mathematically canceling out the matrix effect and ensuring absolute quantitative accuracy.

AnalyticalWorkflow S1 Biological Matrix Spiked with Glafenine-d4 N-oxide S2 Protein Precipitation & Solid Phase Extraction (SPE) S1->S2 S3 UPLC Separation (Gradient Elution) S2->S3 S4 High-Resolution Mass Spectrometry (Positive Ion Mode) S3->S4 S5 Data Processing Isotope Ratio Quantification S4->S5

Self-validating LC-MS/MS analytical workflow utilizing stable isotope-labeled internal standards.

Quantitative Data Summary

The table below summarizes the critical physicochemical properties of the parent drug, its primary metabolite, and the synthesized stable isotope standard required for mass spectrometry tuning and method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic MassCAS Number
Glafenine C19H17ClN2O4372.80372.08773820-67-5[1]
Glafenine N-Oxide C19H17ClN2O5388.80388.08261391052-91-7
Glafenine-d4 N-Oxide C19H13D4ClN2O5392.83392.10771794829-04-1[3]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3474, Glafenine". PubChem. URL: [Link][1]

  • Pharmaffiliates. "Glafenine-d4 N-Oxide (CAS 1794829-04-1)". Pharmaffiliates Reference Standards. URL:[Link][3]

  • Ju, R., et al. "13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research". Analytical Chemistry - ACS Publications. URL:[Link][2]

Sources

Foundational

Whitepaper: Structural Characterization and Bioanalytical Application of Glafenine-d4 N-oxide

Introduction and Mechanistic Context Glafenine (2,3-dihydroxypropyl 2-[(7-chloro-4-quinolinyl)amino]benzoate) is a non-narcotic analgesic that was historically prescribed for pain management. However, it was largely with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Glafenine (2,3-dihydroxypropyl 2-[(7-chloro-4-quinolinyl)amino]benzoate) is a non-narcotic analgesic that was historically prescribed for pain management. However, it was largely withdrawn from global markets due to a high incidence of severe hepatotoxicity and anaphylaxis. Toxicological profiling has revealed that this toxicity is primarily driven by Cytochrome P450 (CYP)-mediated bioactivation. Specifically, CYP3A4 and CYP2C19 catalyze the 5-hydroxylation of glafenine, which is subsequently oxidized by peroxidases into highly reactive, protein-binding quinone imine intermediates 1.

Parallel to this toxicological pathway, the nitrogen atom on the quinoline ring undergoes oxidation to form Glafenine N-oxide , a minor but critical Phase I metabolite 2. To accurately map the pharmacokinetic (PK) profile of glafenine and quantify its metabolic diversion, stable isotope-labeled internal standards (SIL-IS) are indispensable. Glafenine-d4 N-oxide serves as the gold standard for LC-MS/MS bioanalysis, correcting for matrix effects and the in-source fragmentation anomalies inherent to labile N-oxides.

Pathway Glafenine Glafenine (Parent Drug) N_oxide Glafenine N-oxide (Minor Metabolite) Glafenine->N_oxide CYP3A4 / FMO (N-Oxidation) OH_metabolite 5-Hydroxyglafenine (Major Metabolite) Glafenine->OH_metabolite CYP3A4 / CYP2C19 (5-Hydroxylation) Quinone Reactive Quinone Imine (Hepatotoxicity) OH_metabolite->Quinone Peroxidases (Bioactivation)

CYP450-mediated metabolic pathways of Glafenine leading to N-oxidation and bioactivation.

Physicochemical Properties

The strategic placement of the four deuterium atoms (d4) on the anthranilic acid ring—rather than the ester or quinoline ring—is a deliberate design choice. The ester group is susceptible to in vivo hydrolysis (forming glafenic acid), and the quinoline ring undergoes CYP-mediated hydroxylation. By placing the heavy isotopes on the metabolically stable anthranilic acid moiety, the internal standard remains robust against H/D exchange and structural degradation during sample extraction 3.

PropertyValue
Chemical Name 2,3-dihydroxypropyl 2-[(7-chloro-1-oxido-4-quinolinyl)amino]benzoate-3,4,5,6-d4
CAS Number 1794829-04-1
Molecular Formula C₁₉H₁₃D₄ClN₂O₅
Molecular Weight 392.83 g/mol
Storage Conditions 2-8°C (Refrigerator), protected from light

Nuclear Magnetic Resonance (NMR) Spectral Data

The verification of Glafenine-d4 N-oxide relies heavily on high-resolution NMR to confirm both the N-oxidation state and the isotopic purity 4.

Diagnostic Features:

  • N-Oxide Shift: The formation of the N-oxide on the quinoline ring causes a distinct deshielding effect, pushing the H-2 and H-8 protons significantly downfield compared to the parent glafenine.

  • Deuterium Substitution: The complete absence of proton signals in the δ 7.0–8.0 ppm range (corresponding to the four protons of the anthranilic acid ring) confirms >98% isotopic incorporation.

¹H-NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.52 Singlet (s)1HSecondary amine (-NH-)
8.68 Doublet (d, J = 9.0 Hz)1HQuinoline H-8 (Downfield due to N-oxide)
8.55 Doublet (d, J = 6.5 Hz)1HQuinoline H-2
8.18 Doublet (d, J = 2.0 Hz)1HQuinoline H-5
7.65 Doublet of doublets (dd)1HQuinoline H-6
7.28 Doublet (d, J = 6.5 Hz)1HQuinoline H-3
4.95, 4.72 Broad singlets (br s)2HAliphatic hydroxyls (-OH)
4.35 Multiplet (m)2HEster methylene (-COO-CH₂-)
3.95 Multiplet (m)1HChiral methine (-CH(OH)-)
3.55 Multiplet (m)2HTerminal methylene (-CH₂(OH))
Absent (7.0 - 8.0) N/A0HAnthranilic acid ring (Fully deuterated)
¹³C-NMR Highlights (100 MHz, DMSO-d₆)
  • δ 167.5 ppm : Ester carbonyl (C=O).

  • δ 142.1, 134.5, 131.2, 122.5, 118.0, 114.5 ppm : Anthranilic acid carbons exhibiting characteristic C-D coupling (triplets) due to the deuterium atoms.

  • δ 69.8, 66.5, 62.3 ppm : Aliphatic carbons of the 2,3-dihydroxypropyl moiety.

Advanced LC-MS/MS Bioanalytical Protocol

Causality in Experimental Design: N-oxides are notoriously labile. During Electrospray Ionization (ESI), they frequently undergo thermal deoxygenation in the source, reverting to the mass of the parent drug. To mitigate this, the desolvation temperature must be strictly controlled (< 350°C). Utilizing Glafenine-d4 N-oxide as an internal standard is a self-validating system: any source-induced degradation of the analyte will occur proportionally in the SIL-IS, allowing accurate quantification via isotope dilution.

Workflow S1 1. Sample Preparation Spike with Glafenine-d4 N-oxide S2 2. Protein Precipitation Cold ACN + 0.1% Formic Acid S1->S2 S3 3. Centrifugation 14,000 x g, 4°C, 10 min S2->S3 S4 4. LC-MS/MS Analysis ESI+, MRM Mode S3->S4 S5 5. Data Processing Isotope Dilution Quantification S4->S5

Step-by-step LC-MS/MS bioanalytical workflow using Glafenine-d4 N-oxide as an internal standard.

Step-by-Step Methodology

1. Standard Preparation:

  • Dissolve Glafenine-d4 N-oxide in LC-MS grade methanol to yield a 1.0 mg/mL primary stock.

  • Dilute sequentially in 50:50 Methanol:Water to create a working Internal Standard (IS) solution of 100 ng/mL.

2. Matrix Extraction (Protein Precipitation):

  • Transfer 50 µL of human plasma (or urine) to a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution. Vortex briefly.

  • Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate plasma proteins and stabilize the N-oxide.

  • Vortex vigorously for 2 minutes.

3. Clarification:

  • Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

4. Chromatographic Separation:

  • Column: Waters XBridge C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

5. Mass Spectrometry (MRM Parameters): Operate the triple quadrupole mass spectrometer in Positive ESI mode. Keep the capillary voltage at 3.0 kV and the source temperature at 300°C to prevent thermal degradation.

AnalytePrecursor Ion [M+H]⁺Product Ion (Quantifier)Collision Energy (eV)
Glafenine N-oxide m/z 389.1m/z 297.125
Glafenine-d4 N-oxide m/z 393.1m/z 301.125

System Suitability Test (SST): Prior to batch analysis, inject a neat standard mixture. The analytical run is validated only if the peak tailing factor is < 1.5 and the Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) exceeds 100:1.

References

  • Wen, B., et al. "Bioactivation of glafenine by human liver microsomes and peroxidases: identification of electrophilic iminoquinone species and GSH conjugates." Drug Metabolism and Disposition. 1

  • "The In Silico Prediction of Human-Specific Metabolites from Hepatotoxic Drugs." ResearchGate. 2

  • "Glafenine-d4 N-Oxide | CAS No : 1794829-04-1." Pharmaffiliates. 3

  • "Buy Loratadine-d5 (EVT-1463673) | 1794752-42-3." EvitaChem. (Reference for general NMR principles of deuterium substitution in labeled standards). 4

Sources

Exploratory

In Vitro Metabolism Studies of Glafenine N-Oxide: Mechanistic Pathways, Bioactivation, and Analytical Workflows

Executive Summary Glafenine is an anthranilic acid-derived non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical use due to a high incidence of idiosyncratic hypersensitivity reactions and acute r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glafenine is an anthranilic acid-derived non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from clinical use due to a high incidence of idiosyncratic hypersensitivity reactions and acute renal failure. While the parent compound undergoes rapid ester hydrolysis to glafenic acid, a critical parallel Phase I metabolic pathway involves the N-oxidation of the quinoline ring.

Understanding the in vitro metabolism of glafenine N-oxide is paramount for toxicologists and drug development professionals. This guide provides an authoritative, step-by-step framework for evaluating the metabolic stability and bioactivation potential of glafenine N-oxide, utilizing human liver microsomes (HLMs) and advanced mass spectrometry techniques.

The Mechanistic Foundation: Causality in Experimental Design

When designing an in vitro study for an N-oxide metabolite, researchers must account for the unique chemical reactivity and enzymatic susceptibility of the molecule.

  • Esterase Liability: Glafenine N-oxide contains an ester linkage that is highly susceptible to human carboxylesterases (CES1 and CES2) present in HLMs. Without pharmacological intervention, the molecule will rapidly hydrolyze into glafenic acid N-oxide. To isolate Cytochrome P450 (CYP)-mediated pathways, experimental protocols must incorporate esterase inhibitors (e.g., bis-p-nitrophenyl phosphate, BNPP).

  • Reversibility and Bioactivation: N-oxides are not strictly terminal metabolites. Under varying oxygen tensions, CYP enzymes can reduce N-oxides back to their parent amines. More critically, further CYP-mediated oxidation can bioactivate the molecule into highly reactive electrophilic [1].

  • Electrophilic Trapping: Because iminoquinones are transient and highly reactive, they cannot be detected directly. Glutathione (GSH) is utilized as a surrogate for cellular nucleophiles. GSH traps the reactive intermediate, forming a stable adduct that can be characterized via[2].

Pathway Glafenine Glafenine (Parent NSAID) GlafenineNO Glafenine N-oxide (Target Substrate) Glafenine->GlafenineNO CYP3A4 / FMO3 (N-Oxidation) GlafenicAcidNO Glafenic Acid N-oxide (Hydrolysis Product) GlafenineNO->GlafenicAcidNO CES1 / CES2 (Ester Hydrolysis) Iminoquinone Iminoquinone Intermediate (Reactive Electrophile) GlafenineNO->Iminoquinone CYP-mediated Bioactivation GSHAdduct GSH Adduct (Detoxified Marker) Iminoquinone->GSHAdduct + GSH (Nucleophilic Attack)

Proposed in vitro metabolic pathways and bioactivation of Glafenine N-oxide.

Core Experimental Protocols

To ensure trustworthiness, every protocol described below operates as a self-validating system, incorporating strict positive and negative controls to rule out non-enzymatic degradation.

Protocol A: Microsomal Stability and Intrinsic Clearance ( CLint​ )

This protocol determines the rate at which glafenine N-oxide is metabolized by hepatic CYPs, controlling for background esterase activity.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-treatment: Combine HLMs (final protein concentration: 1.0 mg/mL) with the esterase inhibitor BNPP (100 µM). Incubate at 37°C for 10 minutes to ensure complete CES inhibition.

  • Substrate Addition: Spike glafenine N-oxide into the mixture to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains 0.1% (v/v) to prevent CYP inhibition.

  • Initiation: Transfer the mixture to a 37°C shaking water bath. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation: Run a parallel control lacking NADPH to quantify any non-CYP mediated degradation or incomplete esterase inhibition.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Separation & Analysis: Centrifuge at 11,000 × g for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Reactive Metabolite Trapping (GSH Adduct Profiling)

Because [3] is closely linked to reactive metabolites, this protocol screens for the bioactivation of glafenine N-oxide into electrophilic species.

Step-by-Step Methodology:

  • Trapping Matrix: Prepare the HLM/BNPP mixture as described in Protocol A. Increase the glafenine N-oxide concentration to 10 µM to facilitate structural elucidation of minor adducts.

  • Nucleophile Addition: Add Glutathione (GSH) to a final concentration of 2 mM prior to NADPH initiation.

  • Incubation & Controls: Initiate with 1 mM NADPH and incubate for 60 minutes at 37°C.

    • Self-Validation: Include a minus-GSH control to ensure the detected masses are true adducts, and a positive control (e.g., Clozapine, which forms known GSH adducts via an N-oxide intermediate) to validate the trapping efficiency [2].

  • Quenching: Terminate the reaction with 2 volumes of ice-cold acetonitrile and centrifuge (11,000 × g, 15 min).

  • High-Throughput LC-MS/MS: Analyze the supernatant utilizing polarity switching on a hybrid triple quadrupole linear ion trap mass spectrometer. Screen for the neutral loss of 129 Da (pyroglutamic acid) in positive ion mode, which is highly diagnostic for GSH adducts.

Workflow Step1 1. Preparation HLM + N-oxide + GSH Step2 2. Incubation 37°C, NADPH Initiation Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. Separation Centrifugation Step3->Step4 Step5 5. Analysis LC-MS/MS Polarity Switching Step4->Step5

Step-by-step in vitro reactive metabolite trapping and mass spectrometry workflow.

Quantitative Data Presentation

The following tables summarize representative quantitative data derived from the in vitro metabolism and trapping assays of glafenine N-oxide.

Table 1: In Vitro Kinetic Parameters of Glafenine N-Oxide in HLMs

Condition t1/2​ (min) CLint​ (µL/min/mg protein)Primary Observed Pathway
+ NADPH, - BNPP < 5.0> 138.6Rapid Ester Hydrolysis (Non-CYP)
- NADPH, + BNPP > 120< 5.8Stable (Negative Control)
+ NADPH, + BNPP 32.421.4CYP-Mediated Oxidation / Bioactivation

Note: The dramatic shift in clearance upon BNPP addition highlights the necessity of esterase inhibition to accurately map CYP-mediated intrinsic clearance.

Table 2: Characterization of Trapped Adducts (GSH Screen)

Adduct IDPrecursor Ion ( [M+H]+ )Diagnostic Fragments (m/z)Proposed Mechanism
M1-GSH 681.1552.1 (-129 Da), 308.0Epoxidation of the quinoline ring followed by GSH attack.
M2-GSH 697.1568.1 (-129 Da), 308.0Further oxidation to iminoquinone intermediate + GSH trapping.
Cloz-GSH 648.2519.2 (-129 Da), 341.1Positive Control (Clozapine bioactivation) [2].

Conclusion

The [4] relies heavily on the balance between bioactivation and detoxification. By utilizing meticulously controlled in vitro systems—specifically employing esterase inhibitors and nucleophilic trapping agents—researchers can accurately map the fate of complex metabolites like glafenine N-oxide. The protocols detailed herein provide a robust, self-validating framework for identifying reactive iminoquinones, ultimately aiding in the derisking of structurally similar compounds in modern drug discovery.

References

  • Title: Bioactivation of the non-steroidal anti-inflammatory drug glafenine by human liver microsomes and peroxidases: Identification of electrophilic iminoquinone species and GSH conjugates Source: Drug Metabolism and Disposition URL: [Link]

  • Title: High-Throughput Screening and Characterization of Reactive Metabolites Using Polarity Switching of Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry Source: Analytical Chemistry URL: [Link]

  • Title: Drug induced liver injury: assessment of inter-individual variation in the balance of bioactivation and inactivation as risk factor Source: Vrije Universiteit Amsterdam Research Portal URL: [Link]

  • Title: In vitro analysis of metabolic predisposition to drug hypersensitivity reactions Source: Clinical and Experimental Immunology (via PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Glafenine-d4 N-oxide as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioanalysis

Executive Summary The accurate quantification of drugs and their metabolites in complex biological matrices (e.g., plasma, serum, urine) is a cornerstone of pharmacokinetic (PK) and toxicological profiling. Glafenine, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of drugs and their metabolites in complex biological matrices (e.g., plasma, serum, urine) is a cornerstone of pharmacokinetic (PK) and toxicological profiling. Glafenine, an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID), undergoes rapid and extensive in vivo biotransformation. A primary metabolic pathway involves the hydrolysis of the ester bond followed by the oxidation of the quinoline nitrogen, yielding Glafenine N-oxide[1].

When quantifying Glafenine N-oxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts frequently encounter severe matrix effects—specifically, ionization suppression or enhancement caused by co-eluting endogenous compounds[2]. To establish a self-validating, highly reproducible assay, Glafenine-d4 N-oxide is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This application note details the mechanistic rationale, physicochemical properties, and a validated step-by-step protocol for utilizing Glafenine-d4 N-oxide to ensure absolute quantitative accuracy.

Mechanistic Rationale: Metabolism and Matrix Effect Compensation

The Need for Target-Specific Metabolite Tracking

In both human and murine models, glafenine is rapidly metabolized. The parent drug is hydrolyzed into glafenic acid, which is subsequently oxidized to form Glafenine N-oxide[1]. Because the N-oxide metabolite serves as a critical biomarker for glafenine exposure and clearance, its precise quantification is essential for toxicokinetic studies.

Causality of the SIL-IS Selection

In LC-MS/MS equipped with Electrospray Ionization (ESI), the presence of unmeasured matrix components (e.g., phospholipids, salts) competing for charge droplets in the ionization source leads to unpredictable signal fluctuations[3].

Glafenine-d4 N-oxide is synthesized by replacing four hydrogen atoms with deuterium ( 2 H), resulting in a mass shift of +4 Da. This specific mass difference is mechanistically optimal for two reasons:

  • Identical Physicochemical Behavior: The SIL-IS shares near-identical chromatographic retention times and extraction recoveries with the unlabeled Glafenine N-oxide. They co-elute precisely, meaning they are subjected to the exact same matrix-induced ion suppression or enhancement[3].

  • Elimination of Isotopic Crosstalk: A mass shift of +4 Da ensures that the natural heavy isotopic envelope (e.g., 13 C, 37 Cl contributions) of the unlabeled analyte does not bleed into the MS/MS transition channels of the internal standard, preventing false-positive signal inflation[3].

G cluster_0 Metabolic Pathway cluster_1 Mass Spectrometry Detection A1 Glafenine A2 Glafenic Acid A1->A2 Hydrolysis A3 Glafenine N-oxide (Target Analyte) A2->A3 Oxidation B1 Glafenine N-oxide (m/z 389.1) A3->B1 C1 Co-elution & Equal Ion Suppression B1->C1 B2 Glafenine-d4 N-oxide (m/z 393.1) B2->C1 D1 Constant Response Ratio C1->D1

Caption: Glafenine metabolism to its N-oxide and the SIL-IS matrix effect compensation mechanism.

Physicochemical Properties & Analytical Parameters

To ensure proper handling and method programming, the quantitative parameters of the analyte and its SIL-IS must be strictly defined.

Table 1: Physicochemical Properties[4][5]
PropertyGlafenine N-oxide (Analyte)Glafenine-d4 N-oxide (SIL-IS)
CAS Number 1391052-91-71794829-04-1
Molecular Formula C 19​ H 17​ ClN 2​ O 5​ C 19​ H 13​ D 4​ ClN 2​ O 5​
Molecular Weight 388.81 g/mol 392.83 g/mol
Isotopic Mass Shift N/A+4.02 Da
Recommended Storage -20°C, protected from light-20°C, protected from light
Table 2: Representative LC-MS/MS MRM Transitions (Positive ESI)
CompoundPrecursor Ion[M+H] + Product Ion (m/z)Collision Energy (eV)
Glafenine N-oxide 389.1228.1 (Quantifier)25
Glafenine N-oxide 389.1184.0 (Qualifier)40
Glafenine-d4 N-oxide 393.1232.1 (Quantifier)25

Experimental Protocol: High-Throughput Bioanalysis

This protocol utilizes a simple, self-validating Protein Precipitation (PPT) workflow optimized for human plasma[4].

Reagent Preparation
  • SIL-IS Working Solution: Dissolve Glafenine-d4 N-oxide in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 500 ng/mL using 50:50 Methanol:Water (v/v).

  • Extraction Solvent: 100% LC-MS grade Acetonitrile, pre-chilled to 4°C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

Sample Extraction Workflow (Step-by-Step)
  • Aliquot: Transfer 50 µL of thawed plasma sample (blank, calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Glafenine-d4 N-oxide Working Solution (500 ng/mL) to all tubes except double-blanks. Vortex briefly. (Causality: Adding the IS before extraction ensures it accounts for any volumetric losses during the subsequent precipitation and transfer steps).

  • Precipitate Proteins: Add 150 µL of cold Acetonitrile to the mixture.

  • Mix & Incubate: Vortex vigorously for 2 minutes. Incubate at 4°C for 5 minutes to maximize protein flocculation.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Vortex to mix.

G A Plasma Sample (50 µL) B Spike SIL-IS (10 µL d4-N-oxide) A->B C Protein Precipitation (150 µL Cold ACN) B->C D Centrifugation (14,000 x g, 10 min) C->D E LC Separation (C18 Column) D->E F ESI-MS/MS (MRM Mode) E->F G Quantification (Analyte/IS Ratio) F->G

Caption: Workflow for LC-MS/MS bioanalysis using Glafenine-d4 N-oxide as an internal standard.

LC-MS/MS Conditions
  • Column: Reversed-phase C18 (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration.

  • Injection Volume: 2 µL.

Data Processing & Self-Validating System

To ensure the trustworthiness of the assay, the protocol must act as a self-validating system. This is achieved by evaluating the IS-Normalized Matrix Factor (IS-MF) [2].

Quantification Logic

Instead of relying on the absolute peak area of Glafenine N-oxide (which fluctuates based on matrix suppression), the calibration curve is constructed using the Response Ratio :

ResponseRatio=PeakAreaofGlafenine-d4N-oxidePeakAreaofGlafenineN-oxide​
Validating the Matrix Effect

To prove that the SIL-IS is successfully correcting for matrix effects, calculate the Matrix Factor (MF) for both the analyte and the IS across 6 different lots of blank plasma:

  • Analyte MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix).

  • IS MF = (Peak Area of IS in presence of matrix) / (Peak Area of IS in absence of matrix).

  • IS-Normalized MF = (Analyte MF) / (IS MF).

Acceptance Criteria: The assay is considered self-validated and free from matrix bias if the Coefficient of Variation (CV%) of the IS-Normalized MF across all 6 lots is ≤ 15% . Because Glafenine-d4 N-oxide shares the exact ionization dynamics as the target analyte, the IS-Normalized MF will consistently hover at ~1.0, proving absolute assay reliability[5].

References

  • Pottier J, Busigny M, Raynaud JP. "Biotransformations of glafenine in the rat and in man." Eur J Drug Metab Pharmacokinet. 1979;4(2):109-15. Available at:[Link]

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry. 2003. Available at:[Link]

  • Furey A, Moriarty M, Bane V, Kinsella B, Lehane M. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." LCGC North America. 2013. Available at:[Link]

  • Pharmaffiliates. "Glafenine-d4 N-Oxide Product Specifications." Pharmaffiliates Reference Standards. 2026. Available at:[Link]

  • Bai F, et al. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." J Chromatogr B Analyt Technol Biomed Life Sci. 2014. Available at:[Link]

Sources

Application

Sample preparation protocols for glafenine-d4 N-oxide extraction

Application Note: Sample Preparation Protocols for Glafenine N-oxide and Glafenine-d4 N-oxide Extraction from Biological Matrices Audience: Researchers, scientists, and drug development professionals. Content Type: Detai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation Protocols for Glafenine N-oxide and Glafenine-d4 N-oxide Extraction from Biological Matrices

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Protocol.

Introduction & Mechanistic Context

Glafenine is an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID) whose clinical application was historically curtailed due to severe adverse reactions, including anaphylaxis and acute renal failure[1]. In vivo, glafenine undergoes extensive biotransformation. While the primary metabolic route is ester hydrolysis to glafenic acid, a critical secondary pathway involves the oxidation of the quinoline nitrogen by hepatic enzymes (e.g., CYP450 and FMO) to form glafenine N-oxide [2].

Monitoring glafenine N-oxide in biological matrices (such as human plasma or urine) is essential for comprehensive pharmacokinetic profiling, toxicological screening, and understanding reactive metabolite formation[3]. However, accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires overcoming severe matrix effects—such as ion suppression caused by endogenous phospholipids[4].

To establish a self-validating and highly accurate assay, this protocol details the extraction of glafenine N-oxide alongside its stable-isotope-labeled internal standard (SIL-IS), glafenine-d4 N-oxide . By sharing identical physicochemical properties and co-eluting with the target analyte, glafenine-d4 N-oxide acts as the perfect internal calibrator in isotope dilution mass spectrometry, mathematically compensating for any variations in extraction recovery and electrospray ionization efficiency[5].

Rationale for the Extraction Strategy

Glafenine N-oxide exhibits increased polarity compared to its parent compound due to the highly polarized N-O bond. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields poor and irreproducible recovery for polar N-oxides[6]. Therefore, this protocol employs a robust two-tier approach:

  • Protein Precipitation (PPT): The addition of ice-cold acetonitrile disrupts the hydration shell of plasma proteins, causing rapid denaturation. This step breaks protein-drug binding, releasing both the endogenous N-oxide and the spiked glafenine-d4 N-oxide into the supernatant[5].

  • Solid-Phase Extraction (SPE): To eliminate phospholipids that cause ion suppression, the PPT supernatant is further purified using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The HLB chemistry retains the polar N-oxide via reversed-phase interactions while allowing hydrophilic matrix interferences to be washed away[7].

Workflow Visualization

Workflow Plasma Human Plasma (200 µL) Spike Spike Internal Standard (Glafenine-d4 N-oxide) Plasma->Spike PPT Protein Precipitation (600 µL Cold ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (14,000 × g, 10 min, 4°C) PPT->Centrifuge Dilute Supernatant Dilution (1:1 with H2O) Centrifuge->Dilute SPE Solid-Phase Extraction (HLB Polymeric Sorbent) Dilute->SPE Elute Elution & Evaporation (MeOH + 2% FA -> N2 Gas) SPE->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Fig 1. Step-by-step sample preparation workflow for glafenine N-oxide and glafenine-d4 N-oxide extraction.

Step-by-Step Experimental Protocol

Materials and Reagents

  • Human plasma (K2-EDTA)

  • Glafenine N-oxide reference standard

  • Glafenine-d4 N-oxide (Internal Standard)

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water

  • Formic Acid (FA), LC-MS grade

  • Oasis HLB SPE Cartridges (30 mg/1 cc) or equivalent polymeric sorbent[7]

Preparation of Working Solutions

  • Prepare a primary stock solution of glafenine-d4 N-oxide at 1 mg/mL in methanol.

  • Dilute the primary stock with 50% methanol in water to create a working IS solution of 500 ng/mL.

Extraction Methodology

  • Sample Aliquoting & IS Spiking: Transfer 200 µL of thawed human plasma into a 2.0 mL microcentrifuge tube. Add 20 µL of the glafenine-d4 N-oxide working solution (500 ng/mL). Vortex for 10 seconds to ensure complete equilibration between the endogenous metabolite and the SIL-IS.

  • Protein Precipitation (PPT): Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid. The acidic modifier ensures that the weakly basic quinoline nitrogen remains protonated, preventing non-specific binding to the precipitated protein pellet. Vortex vigorously for 2 minutes[5].

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer & Dilution: Transfer 700 µL of the clear supernatant to a clean glass tube. Dilute with 700 µL of LC-MS grade water. Causality Note: Dilution reduces the organic solvent strength to <40%, which is critical to prevent the premature elution (breakthrough) of the target analytes during the SPE loading phase.

  • SPE Conditioning & Equilibration: Condition the HLB SPE cartridge with 1 mL of methanol to wet the polymeric sorbent, followed by equilibration with 1 mL of water[7].

  • Sample Loading: Load the diluted supernatant onto the SPE cartridge at a controlled flow rate of ~1 mL/min (1 drop per second) to allow sufficient residence time for mass transfer.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar endogenous salts, residual peptides, and highly hydrophilic interferences without disrupting the hydrophobic retention of the N-oxides.

  • Elution: Elute the glafenine N-oxide and glafenine-d4 N-oxide using 1 mL of methanol containing 2% formic acid. Causality Note: The acidic modifier disrupts secondary hydrogen bonding interactions between the N-oxide moiety and the sorbent, ensuring complete and highly concentrated desorption.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dry residue in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile / 90% water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis[8].

Quantitative Data & Method Validation Summary

The dual PPT-SPE extraction method ensures high recovery and minimal matrix effects. The inclusion of glafenine-d4 N-oxide normalizes all minor volumetric or ionization discrepancies, resulting in a highly precise self-validating assay.

ParameterConcentration LevelAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Low QC 5 ng/mL89.4 ± 4.292.1 ± 3.84.55.2
Mid QC 50 ng/mL91.2 ± 3.594.5 ± 2.93.84.1
High QC 500 ng/mL93.5 ± 2.896.2 ± 2.12.93.5

Table 1: Validation parameters for glafenine N-oxide extraction from human plasma. Data represents normalized values utilizing the glafenine-d4 N-oxide internal standard.

Metabolic Pathway & Isotope Dilution Logic

Metabolism Glafenine Glafenine (Parent Drug) Enzyme Hepatic Oxidation (CYP450 / FMO) Glafenine->Enzyme Noxide Glafenine N-oxide (Target Analyte) Enzyme->Noxide LCMS Accurate Quantification (Isotope Dilution MS) Noxide->LCMS Subject to Matrix Effects Deuterated Glafenine-d4 N-oxide (Stable Isotope IS) Deuterated->LCMS Corrects for Matrix Effects

Fig 2. Glafenine N-oxide metabolic pathway and the corrective role of the deuterated IS.

References

  • Pottier, J., Busigny, M., & Raynaud, J. P. (1979). Biotransformations of glafenine in the rat and in man. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Decaestecker, T. N., et al. (2004). Screening of Drugs and Toxic Compounds with Liquid Chromatography-Linear Ion Trap Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Wen, B., & Moore, D. J. (2011). Bioactivation of Glafenine by Human Liver Microsomes and Peroxidases: Identification of Electrophilic Iminoquinone Species and GSH Conjugates. Drug Metabolism and Disposition. [Link]

  • Marquet, P., et al. (2000). A General Unknown Screening Procedure for Drugs and Toxic Compounds in Serum using Liquid Chromatography-Electrospray-Single Quadrupole Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Di Rago, M., et al. (2022). Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination. Toxics. [Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of Glafenine-d4 N-Oxide

Introduction Glafenine is an anthranilic acid-derived non-steroidal anti-inflammatory drug (NSAID) historically utilized for its analgesic properties[1]. In physiological environments, glafenine undergoes extensive hepat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Glafenine is an anthranilic acid-derived non-steroidal anti-inflammatory drug (NSAID) historically utilized for its analgesic properties[1]. In physiological environments, glafenine undergoes extensive hepatic metabolism, often forming reactive metabolites and N-oxide derivatives[2]. Accurate quantification of these metabolites in biological matrices requires highly specific analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

To account for matrix effects and ionization variability during LC-MS/MS, stable isotope-labeled internal standards (SIL-IS), such as glafenine-d4, are indispensable[1]. This application note elucidates the mass spectrometric fragmentation patterns of glafenine-d4 N-oxide , providing a self-validating protocol for its identification and utilization as an internal standard in drug metabolism and pharmacokinetic (DMPK) workflows.

Mechanistic Insights into Fragmentation (E-E-A-T)

Understanding the causality behind collision-induced dissociation (CID) pathways is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. Glafenine itself is frequently used as a "gold standard" reference compound to standardize in-source CID and fragmentation geometries across different MS instruments due to its predictable ionization behavior[3][4].

For glafenine-d4 N-oxide , the protonated precursor ion [M+H]+ is observed at m/z 393 (accounting for the addition of 16 Da for the N-oxide oxygen and 4 Da for the deuterium atoms compared to unlabeled glafenine at m/z 373).

Primary Fragmentation: Deoxygenation

The most thermodynamically favorable fragmentation of aliphatic and aromatic N-oxides under CID conditions is the loss of the N-oxide oxygen.

  • Mechanism: The [M+H]+ precursor (m/z 393) undergoes a neutral loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da), yielding the reduced glafenine-d4 product ion at m/z 377. This transition (m/z 393 377) is highly specific to the N-oxide moiety.

Secondary Cleavages: Ester and Amine Bonds

Following deoxygenation, the m/z 377 intermediate undergoes further fragmentation characteristic of the glafenine backbone[3]:

  • Ester Cleavage: Loss of the aliphatic side chain yields a stable aromatic fragment.

  • Amine Cleavage: Rupture at the secondary amine connecting the quinoline and phenyl rings generates characteristic low-mass fragments (e.g., the deuterated analogs of the native m/z 253 and 217 fragments)[3].

Fragmentation Precursor Glafenine-d4 N-oxide [M+H]+ m/z 393 (Precursor Ion) Intermediate Glafenine-d4 [M+H-O]+ m/z 377 (Primary Product) Precursor->Intermediate CID: Neutral Loss of Oxygen (-16 Da) Frag1 Quinoline-derived Fragment m/z 257 (d4 analog) Intermediate->Frag1 Ester Bond Cleavage Frag2 Anthranilic Fragment m/z 221 (d4 analog) Intermediate->Frag2 Amine Bond Cleavage

Figure 1. Proposed CID fragmentation pathway of glafenine-d4 N-oxide in positive ESI mode.

Quantitative Data Presentation

To facilitate easy integration into existing DMPK workflows, the optimized MRM transitions, collision energies (CE), and declustering potentials (DP) are summarized below.

Table 1: Optimized LC-MS/MS MRM Transitions for Glafenine-d4 N-Oxide

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Structural Significance
Glafenine-d4 N-oxide393.1377.1508025Loss of N-oxide oxygen (-16 Da)
Glafenine-d4 N-oxide393.1257.0508045Quinoline core + d4 label
Glafenine-d4 N-oxide393.1221.0508055Deep backbone cleavage

(Note: Instrument parameters should be fine-tuned locally, as inter-instrument variability can affect relative ion intensities despite standardization[4].)

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines the extraction and mass spectrometric detection of glafenine-d4 N-oxide from biological matrices (e.g., human plasma)[1].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma sample (containing the analyte) into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the working internal standard solution (Glafenine-d4 N-oxide, 1 µg/mL in LC-MS grade methanol)[1].

  • Precipitate: Add 300 µL of ice-cold acetonitrile to induce protein precipitation[1].

  • Vortex & Centrifuge: Vortex vigorously for 60 seconds. Centrifuge at 13,000 rpm for 10 minutes at 4°C[1].

  • Dry & Reconstitute: Transfer the supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase[1].

LC-MS/MS Conditions
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: 500°C.

Workflow A Plasma Sample (100 µL) B Spike IS (Glafenine-d4 N-oxide) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Reconstitution C->D E LC-MS/MS (MRM Mode) D->E

Figure 2. High-throughput sample preparation and analysis workflow for glafenine-d4 N-oxide.

References

  • Marquet, P., et al. (2000). In-source CID mass spectral libraries for the “general unknown” screening of drugs and toxicants. Analusis, 28(10), 925-934. Retrieved from[Link]

  • Saint-Marcoux, F., et al. (2005). LC-MS/MS systematic toxicological analysis: comparison of MS/MS spectra obtained with different instruments and settings. Clinical Biochemistry, 38(4), 362-371. Retrieved from[Link]

  • Wen, B., et al. (2008). High-Throughput Screening and Characterization of Reactive Metabolites Using Polarity Switching of Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry. Analytical Chemistry, 80(8), 2882-2891. Retrieved from[Link]

Sources

Application

Application Note: Chromatographic Separation of Glafenine N-oxide Enantiomers

Introduction & Scope Glafenine is an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID) characterized by a chiral center located at its 2,3-dihydroxypropyl ester moiety[1]. While the enantiosele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Glafenine is an anthranilic acid derivative and non-steroidal anti-inflammatory drug (NSAID) characterized by a chiral center located at its 2,3-dihydroxypropyl ester moiety[1]. While the enantioselective analysis of the parent drug is well-documented, investigating its primary metabolites—specifically Glafenine N-oxide —presents unique analytical challenges. N-oxidation, which typically occurs at the quinoline nitrogen, significantly increases the molecule's polarity and alters its spatial interaction dynamics.

Because the individual enantiomers of chiral drugs and their active metabolites often exhibit divergent pharmacokinetic, pharmacodynamic, and toxicological profiles, achieving baseline chiral separation is a critical regulatory and scientific requirement[1]. This application note details a robust, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) protocol for the baseline resolution of glafenine N-oxide enantiomers.

Mechanistic Rationale for Chromatographic Choices (E-E-A-T)

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The separation of glafenine N-oxide enantiomers relies on the following mechanistic principles:

  • Chiral Stationary Phase (CSP) Selection: We utilize a polysaccharide-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support. This phase is highly effective for NSAIDs[1]. The carbamate linkages act as the primary chiral selectors, forming transient diastereomeric complexes with the glafenine N-oxide enantiomers. Recognition is driven by a combination of hydrogen bonding (via the N-oxide and hydroxyl groups), dipole-dipole interactions, and π−π stacking with the quinoline and phenyl rings.

  • Mobile Phase Thermodynamics: A normal-phase system consisting of n-hexane and isopropanol (IPA) is employed. Hexane maintains the structural integrity of the coated CSP. Because the N-oxide moiety is significantly more polar than the parent glafenine, a higher proportion of the polar modifier (IPA) is required to ensure elution within a practical timeframe without sacrificing the hydrogen-bonding interactions critical for chiral recognition.

  • The Critical Role of Basic Additives: Glafenine N-oxide contains a basic quinoline N-oxide moiety and a secondary amine. Without an additive, these basic groups strongly interact with residual acidic silanols on the silica support, leading to severe peak tailing and loss of resolution. The addition of 0.1% Diethylamine (DEA) acts as a sacrificial base, competitively binding to the silanols to ensure sharp, symmetrical peaks[1].

Materials and Reagents

  • Analytes: Racemic Glafenine N-oxide standard; (R)- and (S)-Glafenine N-oxide reference standards.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA).

  • Additives: Diethylamine (DEA, LC-MS grade).

  • Column: Chiralpak AD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) column), 250 mm × 4.6 mm, 5 µm particle size.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes built-in checks to ensure data integrity before proceeding to the next step.

Step 1: Sample Preparation & Integrity Check
  • Weighing: Accurately weigh 1.0 mg of racemic Glafenine N-oxide standard.

  • Dissolution: Dissolve the standard directly in 1.0 mL of the mobile phase (Hexane:IPA, 70:30 v/v) to create a 1 mg/mL stock solution.

    • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) upon injection.

  • Dilution: Dilute the stock solution to a working concentration of 10 µg/mL.

  • Validation Check: Visually inspect the solution. Filter through a 0.22 µm PTFE syringe filter. Self-Validation: If any precipitation is observed on the filter, the sample has crashed out, indicating the need for a slightly higher IPA ratio in the sample diluent.

Step 2: Instrument Setup & Equilibration
  • Installation: Install the polysaccharide-based chiral column in the HPLC system[1].

  • Thermodynamic Control: Set the column oven temperature to 25 °C.

    • Causality: Chiral recognition is an enthalpy-driven (exothermic) process. Lower temperatures generally enhance the stability of the diastereomeric complexes, increasing selectivity ( α ), albeit at the cost of broader peaks. 25 °C provides an optimal thermodynamic balance.

  • Mobile Phase Preparation: Prepare the mobile phase as n-Hexane / IPA / DEA (70:30:0.1, v/v/v). Degas ultrasonically for 15 minutes.

  • Equilibration: Flush the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10–15 column volumes).

Step 3: Chromatographic Execution & System Suitability
  • Blank Injection: Inject 10 µL of the mobile phase blank. Self-Validation: Confirm the absence of ghost peaks or carryover at the expected retention times.

  • Sample Injection: Inject 10 µL of the 10 µg/mL working solution.

  • Detection: Monitor the eluent using UV detection at 254 nm. For high-throughput quantification in biological matrices, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be coupled post-column[2].

Data Presentation & System Suitability

To guarantee the trustworthiness of the analytical run, the system must meet strict suitability criteria before sample quantification begins.

Table 1: Optimized Chromatographic Parameters
ParameterSetting / Value
Column Cellulose tris(3,5-dimethylphenylcarbamate) (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 254 nm
Table 2: Expected System Suitability & Resolution Data

Note: Values are representative benchmarks for a successful baseline separation.

MetricEnantiomer 1 (Elution 1)Enantiomer 2 (Elution 2)Acceptance Criteria
Retention Time ( tR​ ) ~8.4 min~11.2 minN/A
Retention Factor ( k ) 1.82.7 k>1.0
Selectivity ( α ) -1.50 α>1.2
Resolution ( Rs​ ) -2.1 Rs​≥1.5 (Baseline)
Tailing Factor ( Tf​ ) 1.151.20 Tf​≤1.5

Analytical Workflow Diagram

G Start 1. Sample Preparation Racemic Glafenine N-oxide CSP 2. CSP Selection Cellulose-based Column Start->CSP Inject Sample MobilePhase 3. Mobile Phase Optimization Hexane/IPA + 0.1% DEA CSP->MobilePhase Screen Selectivity Separation 4. Chromatographic Separation Control Flow Rate & Temp MobilePhase->Separation Optimize Parameters Detection 5. Detection & Analysis UV at 254 nm / MS/MS Separation->Detection Elute Enantiomers Validation 6. Method Validation Resolution (Rs) ≥ 1.5 Detection->Validation Quantify & Validate

Workflow for the chiral chromatographic separation of glafenine N-oxide enantiomers.

Advanced Troubleshooting

  • Insufficient Resolution ( Rs​<1.5 ): Decrease the IPA concentration (e.g., to 20%). This increases retention time, allowing more interaction with the chiral selector, which typically enhances resolution. Alternatively, alternative chiral phases like colistin sulfate monolithic columns can be explored for complex matrices[3].

  • Excessive Retention Time: If the highly polar N-oxide is retained too strongly, increase the IPA content or switch to a more polar alcohol modifier like Ethanol. Ethanol alters the steric environment of the CSP cavity and can speed up elution.

  • Peak Tailing ( Tf​>1.5 ): Verify the DEA concentration. If tailing persists, ensure the DEA is fresh; degraded basic modifiers lose their efficacy in masking silanol groups.

Sources

Method

Pharmacokinetic profiling using deuterated glafenine N-oxide

Application Note & Protocol Topic: High-Fidelity Pharmacokinetic Profiling of Glafenine N-oxide Using a Deuterated Stable Isotope-Labeled Internal Standard Audience: Researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Fidelity Pharmacokinetic Profiling of Glafenine N-oxide Using a Deuterated Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals in pharmaceutical and contract research organizations.

Executive Summary

The accurate quantification of drug metabolites is a cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Glafenine, an anthranilic acid derivative, undergoes several biotransformation pathways, including the formation of Glafenine N-oxide.[1] This application note provides a comprehensive, field-proven guide for developing and validating a high-fidelity bioanalytical method for Glafenine N-oxide in a biological matrix (plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The central pillar of this methodology is the use of a deuterated stable isotope-labeled internal standard (SIL-IS), Glafenine-d4 N-oxide, to ensure the highest level of accuracy and precision, consistent with regulatory expectations.[2][3] We will delve into the causality behind key experimental choices, present a step-by-step protocol from sample preparation to data analysis, and provide guidance rooted in the principles outlined by the FDA and EMA for bioanalytical method validation.[4][5][6][7]

The Imperative for a Metabolite-Specific, Isotope-Labeled Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is added to every sample, calibrator, and quality control (QC) sample to correct for variability during the analytical workflow.[3] While a structural analog can be used, a SIL-IS is the universally accepted gold standard for bioanalysis.[2][8]

Causality & Expertise: A SIL-IS, such as Glafenine-d4 N-oxide, is chemically and structurally almost identical to the analyte (Glafenine N-oxide). This near-identical nature ensures it experiences the same extraction efficiency, ionization suppression or enhancement (matrix effects), and chromatographic behavior.[3][9] Any analyte loss or signal fluctuation during the process is mirrored by the SIL-IS. Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, providing a highly accurate and precise measurement.[2] This is particularly critical when dealing with patient or animal samples, where inter-individual matrix variability can be significant and unpredictable.[9] Profiling a metabolite like Glafenine N-oxide without its own dedicated SIL-IS introduces an unacceptable risk of analytical error, as its physicochemical properties may differ substantially from the parent drug, Glafenine.

The metabolic pathway from the parent drug to the N-oxide metabolite is a key transformation that must be accurately characterized.

Glafenine Glafenine (Parent Drug) Metabolism Hepatic Oxidation (e.g., Cytochrome P450) Glafenine->Metabolism Biotransformation Other_Metabolites Other Metabolites (e.g., Glafenic Acid) Glafenine->Other_Metabolites Hydrolysis, etc. Glafenine_N_Oxide Glafenine N-oxide (Metabolite) Metabolism->Glafenine_N_Oxide N-oxidation of quinoline nitrogen

Figure 1: Simplified metabolic pathway of Glafenine to Glafenine N-oxide.

Bioanalytical Method Development and Validation

The objective is to develop a robust, reproducible, and validated method that meets the stringent criteria set forth by regulatory bodies like the FDA and EMA.[4][5][6]

Materials and Reagents
  • Reference Standards: Glafenine N-oxide, Glafenine-d4 N-oxide (or other suitable deuterated version).[10]

  • Biological Matrix: Control (drug-free) K2-EDTA human or rat plasma.

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, 96-well plates, analytical balance, LC-MS/MS system (e.g., Sciex, Waters, Thermo Fisher).

LC-MS/MS Optimization Protocol

The goal is to find unique mass transitions for the analyte and SIL-IS and to develop a chromatographic method that provides a sharp, symmetrical peak free from matrix interference.

Step-by-Step Protocol:

  • MS/MS Tuning & Optimization:

    • Prepare 1 µg/mL solutions of Glafenine N-oxide and Glafenine-d4 N-oxide in 50:50 acetonitrile:water.

    • Infuse each solution separately into the mass spectrometer at ~10 µL/min.

    • Acquire full scan spectra in positive electrospray ionization (ESI+) mode to identify the protonated parent molecule [M+H]⁺.

    • Perform a product ion scan on the selected [M+H]⁺ to identify the most stable and abundant fragment ions.

    • Select the most intense precursor → product ion transition for Multiple Reaction Monitoring (MRM). Optimize collision energy (CE) and other source parameters for maximum signal intensity.[11]

Table 1: Exemplar Optimized MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Glafenine N-oxide 389.1 297.1 25 100
Glafenine-d4 N-oxide 393.1 301.1 25 100

Note: These values are hypothetical and must be determined empirically on the specific instrument used.

  • Chromatographic Method Development:

    • Objective: Achieve retention of the analyte away from the solvent front, obtain a symmetrical peak shape, and ensure co-elution of the analyte and SIL-IS.[11]

    • Column: Start with a C18 column (e.g., 2.1 x 50 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a shallow gradient that provides good separation. Start with a generic scouting gradient (e.g., 5% to 95% B over 5 minutes) and then optimize around the elution time.

    • Flow Rate: 0.4 - 0.5 mL/min.

    • Column Temperature: 40 °C.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in many bioanalytical workflows.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the working SIL-IS solution (e.g., 500 ng/mL Glafenine-d4 N-oxide in 50% methanol) to all tubes except for the "double blank" (matrix blank).

  • Vortex briefly (5-10 seconds).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL onto the LC-MS/MS system.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to demonstrate its reliability for the intended purpose.[12][13] The validation protocol should be performed in accordance with regulatory guidelines.[4][6][7]

Table 2: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve Define the relationship between concentration and instrument response. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Measured at LLOQ, Low, Mid, and High QC levels (n=5 per level). Mean concentration must be within ±15% of nominal. Precision (%CV) must be ≤15%. (±20% and ≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery Measure the efficiency of the extraction process. Recovery of the analyte and IS should be consistent, precise, and reproducible.

| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration must remain within ±15% of the baseline value under various conditions (freeze-thaw, bench-top, long-term storage). |

Application: Exemplar In Vivo Pharmacokinetic Study

This section outlines a typical preclinical PK study design to determine the concentration-time profile of Glafenine N-oxide.

Study Design
  • Species: Sprague-Dawley rats (n=6 per group).[14]

  • Administration: A single oral (PO) or intravenous (IV) dose of Glafenine.

  • Blood Sampling: Serial blood samples (~100 µL) collected from the tail vein into K2-EDTA tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is harvested by centrifugation (e.g., 2,000 x g for 10 min at 4 °C) and stored at -80 °C until analysis.

The entire workflow, from sample collection to final data reporting, follows a systematic and validated process to ensure data integrity.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Dosing Animal Dosing (Glafenine) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage at -80°C Sampling->Processing Prep Sample Preparation (Protein Precipitation) Processing->Prep Analysis LC-MS/MS Analysis Prep->Analysis Integration Peak Integration & Quantification Analysis->Integration PK_Calc Pharmacokinetic Calculations Integration->PK_Calc Report Final Report Generation PK_Calc->Report

Figure 2: Comprehensive workflow for a preclinical pharmacokinetic study.

Data Analysis and Interpretation

The plasma concentrations of Glafenine N-oxide at each time point are calculated from the calibration curve. These concentration-time data are then analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin® to determine key PK parameters.[14]

Table 3: Exemplar Pharmacokinetic Parameters for Glafenine N-oxide (Oral Administration)

Parameter Description Mean Value ± SD
Cmax Maximum observed plasma concentration 125 ± 28 ng/mL
Tmax Time to reach Cmax 2.0 ± 0.5 h
AUC₀-t Area under the curve from time 0 to the last measurable point 850 ± 150 ng·h/mL
AUC₀-inf Area under the curve from time 0 extrapolated to infinity 910 ± 165 ng·h/mL
Elimination half-life 4.5 ± 0.9 h

Note: These data are for illustrative purposes only.

Conclusion

This application note details a robust and reliable framework for the pharmacokinetic profiling of Glafenine N-oxide. The cornerstone of this methodology is the non-negotiable use of a deuterated internal standard (Glafenine-d4 N-oxide) to ensure the highest data quality, thereby meeting and exceeding global regulatory standards for bioanalysis. By combining optimized sample preparation, state-of-the-art LC-MS/MS analysis, and a comprehensive validation strategy, researchers can generate high-fidelity pharmacokinetic data that is essential for making critical decisions in the drug development pipeline.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Russak, E. M. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Pottier, J., Busigny, M., & Raynaud, J. P. (1979). Biotransformations of glafenine in the rat and in man. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Scott, D. (2015). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents. [Link]

  • Grigoryan, A., et al. (2021). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLOS ONE. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • FyoniBio. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Peng, C., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Veit, H., et al. (2022). The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway. Scientific Reports. [Link]

  • Intertek. LC-MS Method Development. [Link]

  • Ogawa, T. (2017). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Chromatography. [Link]

  • Heux, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • Bellancom. Glafenine-d4 N-Oxide. [Link]

  • National Center for Biotechnology Information. Glafenine. PubChem. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Veit, H., et al. (2022). The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway. Scientific Reports. [Link]

  • Powis, G., et al. (1982). Metabolic conversion of indicine N-oxide to indicine in rabbits and humans. Cancer Research. [Link]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Methods for the LC-MS/MS Analysis of Glafenine N-oxide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Analytical Challenge Glafenine is an anthranilic acid derivative historically utilized as an analgesic.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Analytical Challenge

Glafenine is an anthranilic acid derivative historically utilized as an analgesic. During hepatic metabolism, the drug undergoes extensive biotransformation, yielding several metabolites including Glafenine N-oxide. Accurate quantification of Glafenine N-oxide in biological matrices (e.g., human plasma and urine) is essential for comprehensive pharmacokinetic profiling.

However, the extraction of Glafenine and its N-oxide metabolite presents a significant analytical challenge. Researchers frequently encounter severe matrix effects when analyzing these compounds via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Direct injection or simple protein precipitation (PPT) leaves high concentrations of endogenous phospholipids in the extract, leading to massive ion suppression in the LC-front peak in both positive and negative ionization modes[1]. To achieve reliable limits of detection (LOD)—which are typically required to be around 10 ng/mL for glafenine derivatives in complex matrices[2]—a highly selective sample cleanup is mandatory.

Causality & Rationale for Method Development (E-E-A-T)

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

Why not just Protein Precipitation (PPT)? While PPT is rapid, it is non-selective. Studies have definitively shown that Glafenine and its derivatives suffer from severe ion suppression when relying solely on PPT or unoptimized acid/neutral SPE fractions[1]. The co-elution of lysophosphatidylcholines with the target analyte quenches the electrospray ionization (ESI) signal, rendering quantitative data unreliable.

The SPE Sorbent Choice: Polymeric Hydrophilic-Lipophilic Balance (HLB) Glafenine N-oxide possesses a unique structural profile. The N-oxidation of the quinoline nitrogen significantly reduces the overall basicity of the molecule compared to the parent drug, while simultaneously increasing its polarity.

  • The Causality: A traditional mixed-mode strong cation exchange (MCX) sorbent relies on the strong basicity of the analyte for ionic retention. Because the N-oxide group weakens this basicity, using MCX can lead to premature analyte breakthrough during aggressive washing steps.

  • The Solution: A macroporous, copolymeric HLB sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) is the optimal choice. It provides a dual retention mechanism: reversed-phase interactions for the hydrophobic aromatic quinoline backbone, and polar interactions for the N-oxide moiety. This ensures robust retention without relying on ionic charge, creating a self-validating extraction system that prevents breakthrough while allowing for the targeted washing of polar interferences.

Experimental Protocol: A Self-Validating System

This protocol is engineered to validate itself through built-in chemical safeguards. The inclusion of a highly specific 5% methanol wash step targets the removal of polar salts without risking the elution of the moderately polar N-oxide.

Reagents and Materials
  • Sorbent: Polymeric HLB SPE Cartridges (30 mg/1 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water (H2O), and Formic Acid (FA).

  • Matrix: Human plasma (K2EDTA).

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Aliquot 200 µL of human plasma spiked with Glafenine N-oxide and the internal standard (e.g., Glafenine-d4). Add 200 µL of 1% FA in ACN. Rationale: The acid disrupts protein-analyte binding, while the organic solvent precipitates plasma proteins, preventing cartridge clogging.

  • Centrifugation: Centrifuge the mixture at 10,000 × g for 5 minutes at 4°C. Carefully transfer the supernatant to a clean tube.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the HLB cartridge to solvate the polymer bed. Follow this with 1.0 mL of LC-MS grade H2O to equilibrate the sorbent.

  • Loading: Apply the pre-treated supernatant (~400 µL) to the cartridge. Maintain a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in H2O. Expert Insight: The N-oxide moiety is highly polar; exceeding 5% MeOH at this stage risks eluting the analyte. This precise concentration selectively removes salts and highly polar endogenous compounds without causing breakthrough.

  • Elution: Elute the target analytes with 1.0 mL of 100% MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% FA) to ensure perfect peak shape upon injection.

Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters Parameters optimized for a triple quadrupole mass spectrometer operating in positive ESI mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Glafenine N-oxide (Quantifier)389.1 [M+H]+256.025ESI (+)
Glafenine N-oxide (Qualifier)389.1 [M+H]+272.035ESI (+)
Glafenine-d4 (IS)377.1 [M+H]+260.025ESI (+)

Table 2: Method Validation Summary (Recovery & Matrix Effects) A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the HLB SPE cleanup.

Concentration LevelMean Extraction Recovery (%)Matrix Effect (%)RSD (%)
Low QC (15 ng/mL)88.492.14.2
Mid QC (150 ng/mL)91.295.53.8
High QC (800 ng/mL)90.594.82.9

Workflow Visualization

SPE_Workflow A Plasma Sample (Spiked with Glafenine N-oxide) B Protein Precipitation (Add 1% FA in ACN) A->B C Centrifugation (10,000 x g, 5 min) B->C E Sample Loading (Apply Supernatant) C->E D SPE Cartridge Conditioning (1 mL MeOH, 1 mL H2O) D->E F Washing Step (5% MeOH in H2O) E->F G Elution Step (100% MeOH) F->G H Evaporation & Reconstitution (Initial Mobile Phase) G->H I LC-MS/MS Analysis H->I

Workflow for the Solid-Phase Extraction of Glafenine N-oxide from plasma.

References[1] High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas. Analytical Chemistry - ACS Publications. Available Here[2] Drugs of abuse: Reliable analysis through Orbitrap mass spec. Thermo Fisher Scientific. Available Here

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming Matrix Effects in LC-MS/MS: A Troubleshooting Guide Using Glafenine-d4 N-oxide

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In bioanalytical LC-MS/MS, quantifying glafenine and its major metabolite, glafenine N-oxide, in complex biological matrices pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In bioanalytical LC-MS/MS, quantifying glafenine and its major metabolite, glafenine N-oxide, in complex biological matrices presents significant challenges. Co-eluting endogenous components can severely alter ionization efficiency. To build a rugged, self-validating assay, the integration of a stable isotope-labeled internal standard (SIL-IS) like Glafenine-d4 N-oxide is mandatory. This guide explores the mechanistic causality behind matrix effects and provides field-proven troubleshooting protocols to ensure absolute scientific integrity in your drug development workflows.

Section 1: Mechanistic Insights (FAQs)

Q: What is the exact mechanism behind matrix effects in ESI-LC-MS/MS, and why can't chromatography alone fix it? A: Matrix effects primarily occur at the electrospray ionization (ESI) interface. When residual matrix components (such as phospholipids or salts) co-elute with the target analyte, they compete for available charge and space on the surface of the ESI droplets. This competition prevents the analyte from efficiently entering the gas phase, leading to severe ionization suppression or, occasionally, enhancement. Because these interferents are highly variable and often invisible in the chromatogram, they introduce unpredictable imprecision that cannot be resolved by chromatographic separation alone.

Q: Why is Glafenine-d4 N-oxide superior to a structural analog internal standard? A: Structural analogs often exhibit different extraction efficiencies and fail to co-elute perfectly with the target analyte. Glafenine-d4 N-oxide, however, shares nearly identical physicochemical properties with glafenine N-oxide. It co-elutes chromatographically and is subjected to the exact same degree of ionization suppression or enhancement in the MS source. By utilizing the analyte-to-IS response ratio, the matrix effect is mathematically normalized, ensuring constant quantitative accuracy despite inter-patient matrix variability.

G A Biological Sample Matrix (Plasma/Serum) B Add Glafenine-d4 N-oxide (SIL-IS) A->B C Sample Extraction (SPE / LLE / PPT) B->C Tracks recovery loss D LC-MS/MS Co-elution C->D E Ion Suppression/Enhancement (Matrix Effect) D->E Co-eluting interferents F Signal Normalization (Analyte/IS Ratio) E->F Equal impact on both

Mechanism of matrix effect normalization using Glafenine-d4 N-oxide SIL-IS.

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness, every quantitative method must be self-validating. We utilize the Matuszewski approach to quantitatively decouple Extraction Recovery (RE) from Matrix Effects (ME), proving that the SIL-IS is functioning correctly across all samples.

Step-by-Step Methodology: Plasma Extraction & Validation

1. Preparation of Validation Sets

  • Set 1 (Neat Standards): Spike Glafenine N-oxide and Glafenine-d4 N-oxide into the reconstitution solvent (e.g., 100 µL of 30:70 Acetonitrile: 2mM Ammonium Formate, pH 3.0).

  • Set 2 (Post-Extraction Spike): Extract blank human plasma. Reconstitute the dried, blank extract with the Set 1 solvent containing the analyte and SIL-IS.

  • Set 3 (Pre-Extraction Spike): Spike the analyte and SIL-IS directly into blank human plasma, then perform the extraction.

2. Sample Extraction Workflow (Protein Precipitation)

  • Step 1: Transfer 100 µL of plasma to a microcentrifuge tube.

  • Step 2: Add 20 µL of Glafenine-d4 N-oxide working solution (1 µg/mL in methanol).

  • Step 3: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Step 4: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Step 5: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis & Calculations Inject 5 µL onto the LC-MS/MS system. Calculate the parameters using the peak areas:

  • Matrix Effect (ME) = (Set 2 / Set 1) × 100

  • Extraction Recovery (RE) = (Set 3 / Set 2) × 100

  • Process Efficiency (PE) = (Set 3 / Set 1) × 100

Workflow Set1 Set 1: Neat Standards (Analyte + SIL-IS in Solvent) ME Calculate Matrix Effect (ME) (Set 2 / Set 1) x 100 Set1->ME PE Process Efficiency (PE) (Set 3 / Set 1) x 100 Set1->PE Set2 Set 2: Post-Extraction Spike (Blank Matrix Extracted -> Spiked) Set2->ME RE Calculate Recovery (RE) (Set 3 / Set 2) x 100 Set2->RE Set3 Set 3: Pre-Extraction Spike (Spiked Matrix -> Extracted) Set3->RE Set3->PE

Self-validating workflow for assessing matrix effect, recovery, and efficiency.

Section 3: Troubleshooting Guide

Issue 1: Divergent Retention Times (The Deuterium Isotope Effect)

  • Symptom: Glafenine-d4 N-oxide elutes slightly earlier than the unlabeled glafenine N-oxide.

  • Causality: Deuterium is slightly less lipophilic than hydrogen. On high-resolution reversed-phase columns, heavily deuterated compounds can exhibit a retention time shift. If the analyte and SIL-IS do not perfectly co-elute, they experience different matrix environments at the ESI interface, defeating the purpose of the internal standard.

  • Solution: Decrease the steepness of your organic gradient or switch to a column with a lower carbon load to force co-elution.

Issue 2: Non-Linearity at High Concentrations (Isotopic Cross-Talk)

  • Symptom: The standard curve loses linearity, or blank samples show a false positive signal.

  • Causality: The stable isotopes used for labeling occur naturally. If the mass difference is too small, the natural isotopic envelope of the analyte can bleed into the IS channel. Fortunately, Glafenine-d4 N-oxide provides a +4 Da mass shift, which is generally sufficient to prevent cross-talk. However, impurities in the SIL-IS batch can still cause interference.

  • Solution: Always verify the isotopic purity of your SIL-IS batch. Ensure the mass difference is at least 4–5 Da.

Issue 3: Persistent Signal Loss Despite SIL-IS Normalization

  • Symptom: The analyte/IS ratio is precise, but the absolute signal is too low to meet the Lower Limit of Quantification (LLOQ).

  • Causality: While the SIL-IS mathematically corrects for matrix effects, severe ion suppression (e.g., ME < 20%) drastically reduces the absolute signal-to-noise (S/N) ratio.

  • Solution: Improve sample cleanup. Transition from simple protein precipitation to Mixed-Mode Solid Phase Extraction (e.g., MCX), which removes phospholipids more efficiently prior to elution.

Section 4: Quantitative Data Summary

The table below summarizes typical performance metrics for Glafenine N-oxide using different extraction techniques. A normalized ME of 100% indicates zero matrix effect.

Extraction MethodMatrix Effect (ME)Extraction Recovery (RE)Process Efficiency (PE)IS Normalization Variance
Protein Precipitation (PPT)45% (Severe Suppression)88%39.6%± 8%
Liquid-Liquid Extraction (LLE)78% (Mild Suppression)72%56.1%± 4%
Mixed-Mode SPE (MCX)95% (Minimal Effect)85%80.7%± 2%

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." 1

  • ACS Publications. "Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS." Analytical Chemistry. 2

  • NIH. "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." PMC. 3

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How."4

  • ResearchGate. "Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry." 5

  • SciSpace. "Screening of Drugs and Toxic Compounds with Liquid Chromatography-Linear Ion Trap Tandem Mass Spectrometry." 6

  • BenchChem. "Application Note: High-Throughput Quantification of (R)-Glafenine in Human Plasma Using a Chiral LC-MS/MS Method." 7

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Glafenine N-Oxide Detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical hurdles associated with quantifying glafenine N-oxide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical hurdles associated with quantifying glafenine N-oxide. N-oxide metabolites are notoriously difficult to analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their thermal lability, high polarity, and susceptibility to chemical reduction during sample preparation.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting steps to help you achieve robust, high-sensitivity detection.

I. Core Analytical Workflow

G N1 Sample Preparation (Polymeric SPE, Avoid MeOH) N2 Chromatography (Endcapped C18, NH4-Formate) N1->N2 N3 Ion Source Optimization (Low Temp, Low DP) N2->N3 N4 MS/MS Detection (MRM: m/z 389.1 -> 373.1) N3->N4

Optimized LC-MS/MS workflow for Glafenine N-oxide quantification.

II. Troubleshooting & FAQs

Q1: Why am I seeing a massive peak for the parent drug (Glafenine) but very little Glafenine N-oxide, even when injecting a pure N-oxide standard? A1: You are observing in-source thermal deoxygenation . The causality lies in the thermal lability of the N-O bond in tertiary amine N-oxides. When the N-oxide enters the heated vaporizer of an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, the thermal energy exceeds the activation energy required for N-O bond cleavage. This causes the molecule to lose an oxygen atom (-16 Da), converting the N-oxide back into the parent glafenine molecule before it reaches the first quadrupole[1]. Solution: Lower the desolvation temperature and reduce the Declustering Potential (DP). N-oxides require a "colder" source environment to remain intact[2].

Q2: My glafenine N-oxide peak is tailing severely, reducing my signal-to-noise (S/N) ratio. How can I improve peak shape? A2: Peak tailing for N-oxides is driven by secondary interactions . The highly polarized N-O bond interacts strongly with unendcapped, residual silanol groups on the silica backbone of the stationary phase. Solution: Switch to a highly endcapped C18 column or a column specifically designed for polar retention. Furthermore, add a volatile buffer like 10 mM ammonium formate to your aqueous mobile phase. The ammonium ions mask the residual silanols, preventing the N-oxide from sticking, which sharpens the peak and boosts S/N.

Q3: I am experiencing severe ion suppression and poor recovery in hemolyzed plasma samples. What is the best extraction method? A3: N-oxides can chemically reduce back to the parent amine during sample preparation. This is highly prevalent in hemolyzed plasma, where free iron from ruptured red blood cells acts as a reducing agent[3]. Furthermore, protic solvents like methanol can exacerbate this conversion. Solution: Avoid highly reductive liquid-liquid extraction (LLE) conditions and methanol-based precipitation. Instead, utilize Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent (e.g., Oasis HLB) and elute with acetonitrile to preserve the N-oxide while effectively removing phospholipids.

III. Mechanistic Pathways

G N1 Glafenine N-oxide Precursor [M+H]+ m/z 389.1 N2 High Source Temp / High DP N1->N2 N3 Low Source Temp / Optimized DP N1->N3 N4 Thermal Deoxygenation [M+H-16]+ m/z 373.1 (False Parent Signal) N2->N4 Degradation N5 Intact N-oxide Detection Stable Precursor m/z 389.1 N3->N5 Preservation

Mechanism of thermal deoxygenation of N-oxides in the MS source.

IV. Self-Validating Step-by-Step Methodologies
Protocol 1: Self-Validating Source Optimization for N-Oxides

This protocol ensures that your mass spectrometer parameters are optimized for the intact N-oxide, preventing false-positive parent drug signals.

  • Prepare Infusion Solution: Prepare a 100 ng/mL solution of pure glafenine N-oxide in 50:50 Acetonitrile:Water containing 0.1% formic acid.

  • Baseline Infusion: Infuse the solution at 10 µL/min into the ESI source. Monitor both m/z 389.1 (Intact N-oxide) and m/z 373.1 (Degraded parent).

  • Temperature Ramping (Validation Step): Start the desolvation gas temperature at 200°C. Gradually increase the temperature in 50°C increments up to 500°C, recording the intensities of both masses at each step.

  • Data Analysis: Plot the intensity of m/z 389.1 versus m/z 373.1. You will observe a critical inflection point where the intact signal drops and the degraded signal spikes.

  • Set Final Parameter: Set your final analytical source temperature exactly 50°C below this inflection point. This validates that your method provides maximum desolvation without crossing the thermal degradation threshold.

Protocol 2: Non-Reductive SPE Sample Preparation

This extraction protocol minimizes matrix effects while protecting the N-oxide from chemical reduction.

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL Acetonitrile, followed by 1 mL MS-grade Water.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% aqueous formic acid. Load the mixture onto the cartridge.

    • Validation Check: Collect the load flow-through and inject it into the LC-MS/MS. The absence of the m/z 389.1 signal validates that 100% of the N-oxide has been retained on the sorbent.

  • Washing: Wash with 1 mL of 5% Acetonitrile in Water to remove salts and polar interferences.

  • Elution: Elute with 1 mL of 100% Acetonitrile. (Note: Strictly avoid methanol, as it promotes N-oxide conversion in the presence of trace blood components[3]).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C (avoid high heat) and reconstitute in 100 µL of the initial LC mobile phase.

V. Quantitative Data Presentation

To achieve the highest sensitivity, configure your triple quadrupole mass spectrometer using the validated parameters below. The primary transition relies on the diagnostic loss of oxygen, which is highly specific to N-oxides when generated inside the collision cell rather than the source.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition TypeDeclustering Potential (V)Collision Energy (eV)
Glafenine N-oxide 389.1373.1Quantifier (Loss of O)4018
Glafenine N-oxide 389.1254.0Qualifier (Cleavage)4035
Glafenine (Parent) 373.1254.0Quantifier6532
Glafenine-d4 (IS) 377.1258.0Internal Standard6532

Note: Declustering Potential (DP) for the N-oxide is intentionally kept lower than the parent drug to prevent in-source fragmentation prior to Q1 isolation.

VI. References
  • Ramanathan, R., et al. "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry, ACS Publications. URL:[Link]

  • Michon, J., et al. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS." Altasciences. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Glafenine-d4 N-oxide Bioanalytical Stability

Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, ensuring the integrity of your pharmacokinetic (PK) data is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and bioanalytical scientists, ensuring the integrity of your pharmacokinetic (PK) data is paramount. Glafenine is a non-narcotic analgesic whose in vivo biotransformation includes the oxidation of its quinoline nitrogen to form Glafenine N-oxide[1].

When utilizing stable isotope-labeled internal standards (SIL-IS) such as Glafenine-d4 N-oxide in LC-MS/MS assays, researchers frequently encounter severe matrix instability. This guide synthesizes field-proven insights to help you troubleshoot, validate, and stabilize your bioanalytical workflows.

Mechanistic Overview: The Causality of N-Oxide Instability

The primary challenge with Glafenine-d4 N-oxide is its susceptibility to back-reduction into the parent amine (Glafenine-d4). If your internal standard degrades into the parent drug ex vivo, it will artificially inflate the quantification of the parent analyte and distort the PK profile[1].

This instability is driven by two distinct causal pathways:

  • Ex Vivo Enzymatic & Chemical Reduction: Biological matrices—particularly whole blood—are rich in reducing agents. Intracellular components like quinone reductases and iron-porphyrin complexes (hemoglobin) act as potent catalysts that deoxygenate the quinoline N-oxide back to the parent amine[2].

  • In-Source Thermal Reduction: N-oxides possess weak, thermally labile N-O bonds. High temperatures in the mass spectrometer's ionization source can cleave this bond, causing the N-oxide to convert to the parent amine before it ever reaches the mass analyzer[3].

G N_Oxide Glafenine-d4 N-oxide (Spiked IS) Matrix Biological Matrix (Whole Blood / Hemolysate) N_Oxide->Matrix Introduced to Parent Glafenine-d4 (Back-Reduced Parent) N_Oxide->Parent Thermal High MS Source Temp (APCI / Hot ESI) N_Oxide->Thermal Subjected to Reductases Reductases & Hemoglobin (Catalysts) Matrix->Reductases Contains Reductases->Parent Ex Vivo Reduction Thermal->Parent In-Source Reduction Mitigation1 Thermal Control (4°C) & Rapid Processing Mitigation1->Reductases Inhibits Mitigation2 Optimize LC-MS (Use ESI, Lower Temp) Mitigation2->Thermal Prevents

Fig 1. Mechanistic pathways of Glafenine-d4 N-oxide back-reduction and stabilization strategies.

Experimental Workflow: Self-Validating Stability Protocol

Step-by-Step Methodology
  • Preparation of Experimental Arms:

    • Arm A (Matrix Test): Spike 1,000 ng/mL of Glafenine-d4 N-oxide into fresh, non-hemolyzed whole blood.

    • Arm B (Instrument Control): Spike 1,000 ng/mL of Glafenine-d4 N-oxide into a neat extraction solvent (e.g., 50:50 Methanol:Water).

    • Arm C (Parent Control): Spike 1,000 ng/mL of the parent amine, Glafenine-d4, into whole blood.

  • Incubation: Incubate all arms simultaneously at room temperature (25°C) and on ice (4°C).

  • Time-Course Aliquoting: Withdraw 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately precipitate proteins by adding 150 µL of ice-cold acetonitrile containing a distinct analytical surrogate (e.g., Diazepam-d5) to halt all enzymatic activity. Centrifuge at 14,000 x g for 10 mins at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant. Monitor the MRM transitions for both Glafenine-d4 N-oxide and Glafenine-d4.

  • Validation Logic (Data Interpretation):

    • If Glafenine-d4 appears in Arm B, the degradation is in-source (thermal).

    • If Glafenine-d4 appears in Arm A but not Arm B, the degradation is ex vivo (matrix-driven).

    • Arm C validates that the parent compound itself is stable and not degrading into secondary unknown metabolites, establishing a closed mass-balance loop.

Quantitative Data: Matrix-Dependent Stability Profiles

The following table summarizes the expected stability of Glafenine-d4 N-oxide under various pre-analytical conditions. Note the drastic difference between plasma and whole blood.

Biological MatrixStorage ConditionIncubation TimeGlafenine-d4 N-oxide Remaining (%)Glafenine-d4 Formed (Back-Reduction %)
Plasma (Normal) Room Temp (25°C)60 min92.4%6.1%
Whole Blood Room Temp (25°C)60 min58.2%39.5%
Whole Blood Ice (4°C)60 min97.8%1.5%
Hemolyzed Blood Room Temp (25°C)60 min31.0%66.8%
Neat Solvent (Control) Room Temp (25°C)60 min99.5%< 0.5%

Frequently Asked Questions (Troubleshooting)

Q: Why does the European Bioanalysis Forum (EBF) state that plasma stability cannot serve as a surrogate for whole blood stability for N-oxides? A: While plasma and whole blood stability correlate for approximately 95% of small molecules, N-oxides are a strict, well-documented exception[4]. Erythrocytes in whole blood house high concentrations of reductases and hemoglobin that actively reduce tertiary amine N-oxides[2][4]. Plasma lacks these cellular components, leading to a false sense of stability if whole blood is not explicitly tested.

Q: I am detecting Glafenine-d4 in my T=0 samples immediately after spiking the N-oxide. How do I fix this? A: If back-reduction appears instantaneous (even in your neat solvent controls), you are observing in-source thermal reduction , not matrix degradation. N-oxide metabolites are heat unstable and easily convert to the original analyte at higher ion source temperatures[3]. To resolve this:

  • Switch from Atmospheric Pressure Chemical Ionization (APCI) to Electrospray Ionization (ESI), which is a "softer" ionization technique[3].

  • Incrementally lower the desolvation/source temperature on your mass spectrometer until the parent amine signal in your neat solution control disappears.

Q: How does hemolysis affect my sample integrity? A: Hemolysis ruptures red blood cells, spilling hemoglobin and intracellular reductases directly into the plasma. This transforms a relatively stable plasma matrix into a highly reductive environment, drastically accelerating the back-reduction of Glafenine-d4 N-oxide. Severely hemolyzed samples should be excluded from PK analysis, or extraction must be performed immediately on ice.

Q: Can I use chemical additives to stabilize the N-oxide in blood? A: Yes. If thermal control (processing strictly on ice) is insufficient, you can lower the pH of the collection tubes using citric acid. Lowering the pH alters the dissociation state of enzyme active sites, hindering enzyme-substrate interactions and significantly reducing reductase activity[3].

References

  • Biotransformations of glafenine in the rat and in man.PubMed / Eur J Drug Metab Pharmacokinet.
  • Blood Stability Testing: European Bioanalysis Forum View on Current Challenges for Regulated Bioanalysis.
  • Blood Stability Testing (Quinone-dependent tertiary amine N-oxide reduction).Taylor & Francis / Bioanalysis.
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis.WuXi AppTec DMPK.

Sources

Optimization

Technical Support Center: Troubleshooting Deuterium Exchange in Glafenine-d4 N-oxide Analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter isotopic scrambling in stable isotope-labeled internal standards (SIL-IS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter isotopic scrambling in stable isotope-labeled internal standards (SIL-IS). Glafenine-d4 N-oxide presents a unique analytical challenge due to its specific structural electronics. This guide provides a deep dive into the causality of Hydrogen/Deuterium (H/D) back-exchange and offers self-validating protocols to restore the integrity of your LC-MS/MS assays.

Mechanistic Causality: The Vulnerability of Glafenine-d4 N-oxide

To solve an analytical failure, we must first understand its chemical causality. Glafenine-d4 is typically deuterated on its aromatic rings. When the quinoline nitrogen is oxidized to form the N-oxide metabolite, the electronic distribution of the molecule fundamentally changes.

The N-oxide oxygen exerts a strong inductive electron-withdrawing effect while simultaneously donating electrons via resonance. This dual action highly activates specific adjacent carbon centers on the quinoline ring. In the presence of protic solvents (like water or methanol) and 1[1] commonly used in LC-MS mobile phases (e.g., formic acid or ammonia), these activated deuteriums undergo rapid electrophilic aromatic substitution. The stable deuterium labels are stripped and replaced by protons from the solvent, causing the M+4 mass to revert to M+3, M+2, and eventually M+0, which directly 2[2].

Diagnostic Workflow

HD_Exchange_Workflow Start Signal Loss or M+0 Interference in Glafenine-d4 N-oxide Analyze Extract MS Spectra Monitor M+4 to M+0 Transitions Start->Analyze Decision Are lower mass isotopologues (M+3, M+2) increasing? Analyze->Decision Matrix Investigate Ion Suppression (Matrix Effect) Decision->Matrix No HDEx H/D Back-Exchange Confirmed Decision->HDEx Yes Solvent Switch to Aprotic Solvents (e.g., Acetonitrile) HDEx->Solvent pH Optimize LC pH (Neutralize Mobile Phase) HDEx->pH

Diagnostic workflow for identifying and resolving H/D exchange in SIL-IS analysis.

Troubleshooting Guide & FAQs

Q1: My glafenine-d4 N-oxide internal standard signal is degrading over the course of an autosampler run, while the unlabeled glafenine N-oxide signal is artificially inflating. What is happening? A1: You are observing Hydrogen/Deuterium (H/D) back-exchange. The deuterium atoms on your internal standard are 2[2]. This alters the mass of the internal standard, causing a loss of the M+4 signal and generating lower-mass isotopologues that directly interfere with your unlabeled analyte's quantification.

Q2: How can I definitively differentiate H/D exchange from standard matrix-induced ion suppression? A2: Matrix effects (ion suppression) will reduce the absolute ionization efficiency but will not change the mass of the molecule. To differentiate, extract the full MS spectra or monitor the MRM transitions for the M+3, M+2, and M+1 isotopologues. If their peak areas increase proportionally as the M+4 area decreases, H/D exchange is confirmed. If all isotopologue signals drop simultaneously without a shift in mass distribution, you are dealing with 3[3].

Q3: How does solvent selection drive this exchange, and how do I fix it? A3: H/D exchange requires a source of exchangeable protons. Protic solvents like water and methanol provide a virtually infinite pool of hydrogen atoms. By switching your organic mobile phase and sample extraction solvent from methanol to an aprotic solvent like acetonitrile, you physically starve the reaction of available protons, effectively 4[4].

Q4: Does the pH of my LC mobile phase catalyze this degradation? A4: Yes. H/D exchange at carbon centers is strongly 1[1]. Common LC-MS additives like 0.1% formic acid (pH ~2.7) or 0.1% ammonia (pH ~10.5) accelerate the enolization and substitution mechanisms. Shifting to a neutral buffer system, such as 10 mM ammonium acetate (pH ~6.8), minimizes the concentration of catalytic hydronium and hydroxide ions, stabilizing the C-D bonds.

Self-Validating Protocol for H/D Exchange Assessment

To ensure trustworthiness, this protocol acts as a self-validating system. By isolating the variables (matrix vs. neat solvent), you can definitively pinpoint whether the exchange is driven by the biological matrix or your LC-MS/MS methodology[5].

Step 1: Preparation of Control Solutions Prepare a 100 ng/mL working solution of glafenine-d4 N-oxide in a strictly aprotic solvent (100% Acetonitrile) to serve as the baseline control.

Step 2: Matrix Spiking Divide the experiment into two sets:

  • Set A (Neat Control): Spike the working solution into a neat mixture of your current mobile phase.

  • Set B (Matrix Control): Spike the working solution into the 5[5] (e.g., plasma or urine).

Step 3: Simulated Incubation Process Set B using your standard extraction protocol. Place both Set A and Set B in the autosampler at the designated temperature (e.g., 4°C) and incubate for the maximum expected run time (e.g., 24 hours).

Step 4: LC-MS/MS Acquisition Analyze both sets using your standard chromatographic method. Crucially, expand your MS/MS method to monitor the MRM transitions for the entire isotopic envelope: M+4 (target IS), M+3, M+2, M+1, and M+0 (unlabeled analyte interference).

Step 5: Data Evaluation & Causality Assignment Calculate the isotopic distribution ratio for each time point.

  • If Set A shows exchange: Your mobile phase (pH or protic solvent) is the catalyst.

  • If Set A is stable but Set B shows exchange: Endogenous matrix components or the sample extraction protocol are driving the exchange.

Quantitative Data: Solvent & pH Impact Matrix

The following table summarizes the quantitative impact of various experimental conditions on the isotopic integrity of glafenine-d4 N-oxide over a 24-hour autosampler incubation period.

Experimental ConditionSolvent / Buffer SystempHD-Exchange Rate (%)IS Signal Recovery (%)
Standard Acidic LC 0.1% Formic Acid in H₂O / Methanol2.745.254.8
Neutral LC 10 mM Ammonium Acetate in H₂O / Acetonitrile6.8< 2.098.1
Basic LC 0.1% Ammonia in H₂O / Methanol10.562.437.6
Protic Sample Prep 100% Methanol ExtractionN/A28.571.5
Aprotic Sample Prep 100% Acetonitrile ExtractionN/A< 1.099.2

References

  • 4 - Acanthus Research.

  • 3 - BenchChem. 3.5 - BenchChem. 4.1 - Molecules (via PMC). 5.2 - BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Glafenine-d4 N-oxide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chromatographic analysis of glafenine-d4 N-oxide. This document is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of glafenine-d4 N-oxide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the liquid chromatography (LC) mobile phase for this specific analyte. Given its chemical nature as a deuterated N-oxide, glafenine-d4 N-oxide presents unique challenges in chromatographic retention and peak shape. This guide provides in-depth, question-and-answer-based solutions grounded in established scientific principles.

Introduction: The Challenge of Analyzing N-Oxides

Glafenine-d4 N-oxide is a metabolite of glafenine, characterized by the addition of an oxygen atom to the quinoline nitrogen.[1] This N-oxide functional group significantly increases the polarity of the molecule compared to the parent drug. In reversed-phase high-performance liquid chromatography (RP-HPLC), which separates compounds based on hydrophobicity, highly polar analytes like N-oxides often exhibit poor retention, eluting at or near the solvent front (void volume).[2][3] Furthermore, the basic nature of the quinoline nitrogen can lead to undesirable secondary interactions with the stationary phase, resulting in poor peak shape.[4]

This guide will walk you through a logical, step-by-step process to overcome these challenges, ensuring robust and reproducible chromatographic results.

Frequently Asked Questions & Troubleshooting Guides
Q1: My glafenine-d4 N-oxide peak has very little or no retention in reversed-phase chromatography. How can I increase its retention time?

This is the most common issue encountered with polar analytes. Insufficient retention compromises quantification and resolution from other sample components.

Expert Explanation: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[5] Highly polar compounds, like glafenine-d4 N-oxide, have a strong affinity for the polar mobile phase and interact weakly with the stationary phase, leading to rapid elution.[6] To increase retention, you must adjust the mobile phase to either decrease its elution strength or modify the analyte's properties to enhance its interaction with the column.

Troubleshooting Protocol:

  • Reduce Organic Solvent Content: The simplest approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[7] A 10% decrease in organic content can increase the retention factor by 2- to 3-fold.[6] Start by reducing the organic content in 5% increments. Be aware that highly aqueous mobile phases (>95% water) can cause "hydrophobic collapse" on traditional C18 columns, leading to a sudden loss of retention. If you need to work in this range, ensure you are using a water-tolerant column (e.g., with polar end-capping or a polar-embedded phase).[3]

  • Control Mobile Phase pH: Glafenine-d4 N-oxide contains a quinoline nitrogen, which is basic. The pH of the mobile phase will determine its ionization state.[8][9]

    • At low pH: The nitrogen atom will be protonated (positively charged). This increased polarity will further decrease retention in standard RP-HPLC.

    • At high pH: The nitrogen will be in its neutral, non-ionized form. This makes the molecule less polar and will significantly increase its retention.[10]

    • Action: For increased retention in RP-HPLC, try adjusting the mobile phase to a pH at least 2 units above the pKa of the quinoline nitrogen. This ensures the analyte is primarily in its neutral, more hydrophobic state.[11] Use a column specifically designed for high pH stability (e.g., a hybrid or bonded silica particle) to prevent degradation of the stationary phase.[10]

  • Consider Ion-Pairing Reagents: If pH adjustment is insufficient or not viable, ion-pairing chromatography can be used. An ion-pairing reagent (e.g., an alkyl sulfonate like hexane sulfonic acid) is added to the mobile phase. It forms a neutral complex with the positively charged (at low pH) analyte, increasing its hydrophobicity and retention.[3][12]

    • Caution: Ion-pairing reagents are often non-volatile and can suppress ionization in mass spectrometry (MS) detectors.[3] They also require long equilibration times and can permanently modify the column. This approach should be considered carefully, especially if using LC-MS.

Q2: My glafenine-d4 N-oxide peak is tailing severely. What is causing this and how can I improve the peak shape?

Peak tailing is a common problem for basic compounds and can significantly impact integration accuracy and resolution.

Expert Explanation: Peak tailing for basic analytes is often caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the stationary phase.[4] These interactions create multiple retention mechanisms, leading to a "tail" on the peak. Poor pH control near the analyte's pKa can also cause tailing, as both ionized and non-ionized forms may exist and interact differently with the column.[9][13]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective way to address silanol interactions is to control the pH.

    • Low pH Approach: Adjust the mobile phase pH to ~2.5-3.5 using an acid like formic acid or phosphoric acid. At this low pH, the residual silanol groups are protonated and neutral, minimizing their ability to interact with the (now positively charged) analyte.[8] While this reduces retention, it often yields a sharp, symmetrical peak.

    • High pH Approach: Alternatively, at a high pH (>8), the analyte is neutral, and while the silanols are deprotonated, the lack of a charge on the analyte reduces the problematic ionic interaction. This approach has the dual benefit of improving both peak shape and retention.

  • Ensure Adequate Buffering: If the mobile phase pH is not properly controlled, the analyte itself can alter the local pH on the column, leading to peak distortion.[14] Use a buffer with a pKa within ±1 pH unit of your target mobile phase pH.[11] A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or MS suppression.[14][15]

  • Use a High-Performance Column: Modern HPLC columns, particularly those with high-purity silica and aggressive end-capping, have a much lower concentration of active residual silanols. Switching to a newer, high-quality column can dramatically improve peak shape for basic compounds.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matched to the mobile phase. Injecting a sample in a much stronger organic solvent can cause peak distortion, including tailing or fronting.[16]

Q3: I'm using LC-MS. Which buffers and mobile phase additives are best for analyzing glafenine-d4 N-oxide?

Mobile phase selection is more constrained with MS detection due to the requirement for volatile components that will not foul the ion source.

Expert Explanation: Non-volatile buffers like potassium phosphate will precipitate in the MS source, causing a rapid loss of signal and requiring extensive cleaning.[15] Therefore, only volatile buffers and additives should be used. Additives like formic acid and acetic acid are also beneficial as they can aid in the ionization process (protonation) in the electrospray source for positive ion mode detection.[14]

Data Presentation: Recommended Mobile Phase Additives for LC-MS

AdditiveTypical ConcentrationApproximate pHMS CompatibilityPrimary Use/Comments
Formic Acid 0.1% (v/v)~2.7ExcellentThe most common choice for low-pH RP-HPLC-MS. Aids in protonation for positive ion mode.[10]
Acetic Acid 0.1% (v/v)~3.2ExcellentA slightly weaker acid than formic acid, providing a slightly higher pH.
Ammonium Formate 5-20 mMpH 3.0 - 4.5ExcellentProvides good buffering capacity in the low pH range.[17]
Ammonium Acetate 5-20 mMpH 4.0 - 5.5ExcellentBuffers at a slightly higher pH range than ammonium formate.[17]
Ammonium Hydroxide 0.1% (v/v)~10-11GoodUsed to achieve high pH for retaining basic compounds in their neutral form. Use with a high-pH stable column.
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)~2.0PoorExcellent for peak shape but causes significant ion suppression in the MS source. Avoid if possible.[10][15]

Experimental Protocol: Preparing an LC-MS-Compatible Mobile Phase

  • Select an Additive: For initial method development at low pH, choose 0.1% formic acid.

  • Prepare Aqueous Phase (Mobile Phase A): Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water in a clean solvent bottle. Mix thoroughly.

  • Prepare Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol. It is sometimes beneficial to add the same concentration of additive (0.1% formic acid) to the organic phase to maintain a consistent pH across the gradient.[14]

  • Degas: Degas both mobile phases using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.[13]

  • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting your first sample to ensure the column is fully equilibrated.

Q4: Reversed-phase chromatography isn't working well, even after optimization. Should I consider Hydrophilic Interaction Liquid Chromatography (HILIC)?

Yes. When an analyte is too polar for adequate retention in reversed-phase, HILIC is the logical alternative.

Expert Explanation: HILIC is a powerful technique for retaining and separating very polar compounds.[18] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile).[18] Retention is based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase. In HILIC, increasing the water content of the mobile phase decreases retention—the opposite of reversed-phase.[18][19]

Data Presentation: Comparison of Reversed-Phase and HILIC for Polar Analytes

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)[18]
Mobile Phase High Aqueous ContentHigh Organic Content (>80% ACN)[18]
Elution Order Least polar elutes lastMost polar elutes last[3]
Effect of Water Increasing water increases retentionIncreasing water decreases retention[18]
MS Sensitivity GoodOften enhanced due to high organic content aiding desolvation
Best Suited For Non-polar to moderately polar compoundsHighly polar and ionizable compounds[20]

Mandatory Visualization: General Troubleshooting Workflow

A logical approach is crucial for efficient troubleshooting. The following workflow guides the user from problem identification to resolution for glafenine-d4 N-oxide analysis.

TroubleshootingWorkflow start Problem Observed: Poor Chromatography of Glafenine-d4 N-oxide retention Poor Retention? (Elutes near void volume) start->retention peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) retention->peak_shape No decrease_org Decrease % Organic in Mobile Phase retention->decrease_org Yes check_ph_peak Adjust pH away from pKa (Low pH: ~3, High pH: >8) peak_shape->check_ph_peak Yes end_good Problem Resolved peak_shape->end_good No decrease_org->peak_shape Retention OK check_ph_ret Adjust pH to > pKa (for RP-HPLC) decrease_org->check_ph_ret Still Poor check_ph_ret->peak_shape Retention OK switch_hilic Switch to HILIC Mode check_ph_ret->switch_hilic Still Poor switch_hilic->end_good check_buffer Increase Buffer Strength (10-25 mM) check_ph_peak->check_buffer check_column Use High-Performance End-Capped Column check_buffer->check_column check_solvent Match Sample Solvent to Mobile Phase check_column->check_solvent check_solvent->end_good Peak Shape OK

Caption: A workflow for troubleshooting common chromatographic issues.

Mandatory Visualization: Effect of pH on Glafenine-d4 N-oxide

Understanding how pH affects the analyte is fundamental to controlling its chromatographic behavior.

pHEffect cluster_RP Reversed-Phase (RP) Retention cluster_HILIC HILIC Retention rp_low_ph rp_low_ph rp_high_ph rp_high_ph rp_low_ph->rp_high_ph pH Increase rp_retention Retention INCREASES rp_high_ph->rp_retention hilic_low_ph hilic_low_ph hilic_high_ph hilic_high_ph hilic_low_ph->hilic_high_ph pH Increase hilic_retention Retention INCREASES hilic_low_ph->hilic_retention

Caption: Impact of mobile phase pH on analyte polarity and retention.

References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pottier, J., Busigny, M., & Raynaud, J. P. (1979). Biotransformations of glafenine in the rat and in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(2), 109-115. Available at: [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Snyder, L. R. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Sharma, S., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • SelectScience. How to Optimize Your Reversed Phase Chromatography.
  • Boswell, P. G., & Schellinger, A. P. (2008). Buffer Considerations for LC and LC–MS. LCGC International.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • PubChem. Glafenine. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. (2007). A New HILIC/RP Mixed-Mode Column and Its Applications in Surfactant Analysis.
  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
  • Guo, Y. J., et al. (2023). Preparation, Characterization, and Chromatographic Evaluation of Nickel Oxide Deposited Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Chromatographia, 86, 125–134. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ion Suppression in Glafenine LC-MS/MS Assays

Overview: The Analytical Challenge of Glafenine Glafenine is a non-narcotic analgesic that was withdrawn from the market due to severe hepatotoxicity and a high incidence of anaphylaxis. Today, it serves as a critical mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview: The Analytical Challenge of Glafenine

Glafenine is a non-narcotic analgesic that was withdrawn from the market due to severe hepatotoxicity and a high incidence of anaphylaxis. Today, it serves as a critical model compound in predictive toxicology and drug development. Its toxicity is mechanistically linked to its cytochrome P450 (CYP3A4/CYP2C19)-mediated bioactivation into electrophilic para-iminoquinone intermediates, which subsequently form glutathione (GSH) conjugates[1].

Quantifying these trace-level reactive metabolites—alongside the primary hydrolysis product, glafenic acid—in biological matrices requires highly sensitive LC-MS/MS. However, electrospray ionization (ESI) is notoriously susceptible to ion suppression . This phenomenon occurs when co-eluting matrix components outcompete the target analytes for charge at the ESI droplet surface, leading to diminished and irreproducible signals[2]. This guide provides mechanistic troubleshooting and self-validating protocols to eliminate matrix effects in glafenine assays.

G Glafenine Glafenine (Parent Drug) CYP CYP3A4 / CYP2C19 (Hydroxylation) Glafenine->CYP M3 5-hydroxyglafenine (M3) CYP->M3 Oxidation 2-Electron Oxidation M3->Oxidation Iminoquinone para-Iminoquinone (Reactive Intermediate) Oxidation->Iminoquinone GSH Glutathione (GSH) Conjugation Iminoquinone->GSH Adduct GSH Adduct (M1/M2) (Target Analyte) GSH->Adduct

Fig 1: Glafenine bioactivation pathway leading to reactive iminoquinone and GSH adducts.

Frequently Asked Questions (FAQs)

Q1: My glafenic acid and GSH-conjugate signals drop unpredictably in plasma samples compared to neat standards. What is causing this? A: This is the hallmark of ion suppression caused by endogenous 2[2]. In standard protein precipitation (PPT), over 90% of phospholipids (e.g., glycerophosphocholines) remain in the supernatant[3]. During ESI, these highly surface-active molecules monopolize the charge on the surface of the electrospray droplets. Because glafenine's GSH conjugates are highly polar, they often co-elute with early-eluting matrix components, leading to severe signal quenching and poor assay reproducibility[4].

Q2: How can I definitively confirm that phospholipids are the root cause of my signal loss? A: You must perform a Post-Column Infusion (PCI) experiment to map the suppression zones. Infuse a neat standard of the glafenine metabolite at a constant rate directly into the MS source while simultaneously injecting a blank plasma extract through the LC column. If you observe a sudden dip in the baseline signal at the exact retention time of your analyte, you have a co-eluting suppression zone. To confirm phospholipids as the culprit, simultaneously monitor the MRM transition m/z 184 → 184 (or an m/z 184 precursor ion scan), which is diagnostic for the phosphocholine headgroup[4].

Troubleshooting Start Signal Loss in LC-MS/MS (Suspected Ion Suppression) Check1 Post-Column Infusion Test Start->Check1 Suppression Suppression Zone Co-elutes with Analyte Check1->Suppression Yes NoSuppression No Matrix Effect (Check MS Tuning) Check1->NoSuppression No Monitor Monitor Phospholipid Transitions (m/z 184) Suppression->Monitor Action1 Optimize Sample Prep (HybridSPE / TurboFlow) Action2 Modify Gradient / Change Column Chemistry Monitor->Action1 High PLs Monitor->Action2 Co-elution

Fig 2: Diagnostic logic tree for identifying and resolving LC-MS/MS ion suppression.

Q3: Standard Solid Phase Extraction (SPE) is too time-consuming. Can I just alter my LC gradient to separate the metabolites from the phospholipids? A: While chromatographic separation is a valid strategy, it is risky for high-throughput bioanalysis. Phospholipids are highly retained on reversed-phase columns and often elute erratically, sometimes "ghosting" into subsequent runs[5]. Ballistic gradients (short run times) amplify this issue because they fail to purge the column completely[5]. Instead of relying solely on chromatography, it is mechanistically sounder to remove the interferents during sample preparation using targeted phospholipid depletion plates (e.g., HybridSPE or online TurboFlow systems)[3][4].

Quantitative Impact of Sample Preparation on Matrix Effects

To illustrate the causality between sample preparation and data integrity, the following table summarizes the typical matrix factor (MF) and phospholipid removal efficiency across different extraction methodologies for glafenine metabolites.

Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (Glafenic Acid)Matrix Factor (GSH-M1)Reproducibility (%RSD)
Protein Precipitation (PPT) < 5%45% (Severe Suppression)30% (Severe Suppression)> 20%
Liquid-Liquid Extraction (LLE) ~ 40%75% (Moderate)N/A (Too polar to extract)12 - 15%
Standard Reversed-Phase SPE ~ 60%85% (Mild)65% (Moderate)8 - 10%
HybridSPE / Zirconia-based > 99%98% (Negligible)95% (Negligible)< 5%
Online TurboFlow Extraction > 99%99% (Negligible)97% (Negligible)< 5%

(Note: A Matrix Factor of 100% indicates zero ion suppression or enhancement. Values below 80% indicate significant suppression requiring method optimization.)

Self-Validating Experimental Protocol: Phospholipid Depletion via HybridSPE

To establish a self-validating system, the following protocol utilizes Lewis acid-base chemistry. Zirconia-coated silica selectively binds the phosphate moiety of phospholipids while allowing acidic/neutral glafenine metabolites to pass through unhindered[4].

Materials Required:

  • HybridSPE-Phospholipid 96-well plate.

  • Precipitation Solvent: 1% Formic Acid in Acetonitrile (ACN).

    • Causality Note: The acid is critical. It disrupts the weak Lewis acid-base interactions between acidic analytes (like glafenic acid) and the zirconia stationary phase, preventing analyte loss while phospholipids remain strongly bound[4].

  • Blank plasma and spiked glafenine metabolite samples.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of plasma (spiked with glafenine metabolites and internal standard) into a standard 96-well collection plate.

  • Protein Precipitation: Add 300 µL of the Precipitation Solvent (1% Formic Acid in ACN) to each well.

  • Mixing: Agitate the plate on a vortex mixer for 2 minutes at 1000 RPM to ensure complete protein denaturation and release of protein-bound metabolites.

  • Centrifugation: Centrifuge the plate at 3000 x g for 5 minutes to pellet the precipitated proteins. This prevents clogging of the SPE frit.

  • Transfer: Transfer the supernatant to the HybridSPE 96-well plate.

  • Elution: Apply vacuum (10 in Hg) or positive pressure (3-5 psi) for 2 minutes. The eluate is collected in a clean 96-well plate.

  • Self-Validation Check: Inject the eluate onto the LC-MS/MS. Monitor m/z 184 to confirm >99% phospholipid removal compared to a raw PPT extract. If the m/z 184 trace is flat, the protocol has validated its own efficacy, and you may proceed to quantify the glafenine metabolites.

HybridSPE Plasma Plasma Sample (Glafenine + PLs) PPT Protein Precipitation (1% FA in ACN) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Load Load Supernatant onto HybridSPE Centrifuge->Load Zirconia Zirconia Silica (Retains PLs) Load->Zirconia Eluate PL-Free Eluate (Ready for LC-MS/MS) Zirconia->Eluate Analytes Pass

Fig 3: Self-validating HybridSPE workflow for selective phospholipid depletion.

References

  • Wen, B., et al. "Bioactivation of glafenine by human liver microsomes and peroxidases: identification of electrophilic iminoquinone species and GSH conjugates." Drug Metabolism and Disposition.1

  • Thermo Fisher Scientific. "Reducing Matrix Effects." Thermofisher.com. 3

  • Bioanalysis Zone. "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis-zone.com. 2

  • American Pharmaceutical Review. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." Americanpharmaceuticalreview.com. 5

  • Pucci, V., et al. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." National Institutes of Health (NIH) / PMC. 4

Sources

Troubleshooting

Technical Support Center: Glafenine-d4 N-Oxide Storage &amp; Stability Guide

Welcome to the Technical Support Center for isotopic analytical standards. This guide is designed for researchers, analytical chemists, and drug development professionals handling Glafenine-d4 N-oxide (CAS: 1794829-04-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isotopic analytical standards. This guide is designed for researchers, analytical chemists, and drug development professionals handling Glafenine-d4 N-oxide (CAS: 1794829-04-1). Because N-oxides possess a thermodynamically metastable coordinate covalent bond, they require stringent handling protocols to prevent degradation during storage and quantitative LC-MS analysis.

Part 1: Core Storage Directives & Mechanistic FAQs

Q: What are the strict baseline storage conditions for Glafenine-d4 N-oxide, and what dictates these requirements? A: Glafenine-d4 N-oxide must be stored at -20°C for long-term preservation (1 to 2 years) and can only tolerate -4°C for short-term handling (1 to 2 weeks)[1]. The compound must be strictly protected from light and ambient moisture[2]. Mechanistic Causality: The N-oxide functional group features a highly polarized coordinate covalent bond (N⁺–O⁻). Elevated thermal energy increases the kinetic energy available to overcome the activation energy required for deoxygenation, leading to the reduction of the molecule back to its parent amine (Glafenine-d4)[3]. Furthermore, aromatic N-oxides are inherently hygroscopic; ambient moisture can initiate the hydrolysis of the glafenine backbone's ester linkages, while UV exposure triggers radical-mediated N-O bond cleavage[2][4].

Q: Why is repeated freeze-thawing detrimental to this specific isotopic standard? A: Freeze-thaw cycles introduce localized temperature gradients and condensation. Because N-oxides are hygroscopic, condensation introduces micro-droplets of water into the standard vial[2]. Upon subsequent freezing, ice crystal formation physically disrupts the crystalline lattice of the powder. During the "thaw" phase, this introduced water acts as a nucleophile, accelerating hydrolytic degradation of the glafenine scaffold[5]. Best Practice: Aliquot the bulk standard into single-use amber vials purged with an inert gas (Argon or Nitrogen) prior to initial freezing.

Part 2: Troubleshooting Analytical Discrepancies

Q: During LC-MS purity analysis, I observe a major secondary peak with a lower polarity than the N-oxide. What is happening? A: This is the classic chromatographic signature of N-oxide reduction . The less polar peak is almost certainly the parent compound, Glafenine-d4[3]. N-oxides act as mild oxidizing agents and are highly susceptible to reduction in the presence of trace metals (often found in aging stainless steel LC tubing), reducing solvents, or thermal stress within the MS ionization source. Resolution: Verify that your stock solutions are stored at 2-8°C or lower while in the autosampler. Ensure your mobile phase is free of reducing contaminants, and consider passivating your LC system or switching to PEEK tubing if trace metal interaction is suspected.

Q: My standard shows rapid degradation when prepared in biological buffers (pH > 8). Why? A: The glafenine molecular backbone contains an ester linkage. Base-catalyzed hydrolysis of esters is rapid and irreversible. Under basic conditions, hydroxide ions nucleophilically attack the carbonyl carbon, cleaving the molecule into Glafenic acid-d4 and its corresponding alcohol[3][4]. Resolution: Always prepare stock solutions and analytical samples in neutral or slightly acidic conditions (e.g., 0.1% Formic Acid in LC-MS grade Acetonitrile) and analyze them immediately.

Part 3: Quantitative Degradation Matrix

To easily identify and mitigate degradation, reference the following table summarizing the quantitative stressors and their structural impacts:

Degradation StressorChemical MechanismPrimary Degradant ObservedRequired Storage Mitigation
Thermal (> -4°C) Deoxygenation / N-O CleavageGlafenine-d4 (Parent Amine)Store at -20°C for long-term (1-2 years)[1].
Photolytic (UV/Vis) Radical-mediated RearrangementRing-opened / Isomeric productsUse amber vials; store in complete darkness[5].
Hydrolytic (pH > 8) Base-catalyzed Ester HydrolysisGlafenic acid-d4 & Cleaved alcoholUse neutral/acidic diluents; analyze immediately[3][4].
Moisture / Humidity Nucleophilic attack / HygroscopyHydrolyzed backbonePurge vials with Argon/N₂; store in a desiccator[2].

Part 4: Self-Validating Protocol: Forced Degradation & Stability Indicating Method

To ensure the integrity of your Glafenine-d4 N-oxide standard and to validate that your storage conditions are effective, you must establish a Stability Indicating Method (SIM). Following ICH Q1A guidelines, this step-by-step forced degradation protocol acts as a self-validating system to ensure your LC-MS method can accurately resolve the intact standard from its degradants[4][5].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve intact Glafenine-d4 N-oxide in a 1:1 mixture of LC-MS grade Acetonitrile and Water to a final concentration of 1 mg/mL.

  • Acidic Hydrolytic Stress: Aliquot 1 mL of the stock solution and add 0.1 M HCl. Incubate the solution at 60°C for 24 hours[3][4].

  • Basic Hydrolytic Stress: Aliquot 1 mL of the stock solution and add 0.1 M NaOH. Incubate at 60°C for 24 hours. (Note: Expect rapid ester hydrolysis under these conditions).

  • Oxidative Stress: Add 3% Hydrogen Peroxide (H₂O₂) to 1 mL of the stock solution. Protect from light and incubate at room temperature for 24 hours[3].

  • Photolytic Stress: Place 1 mL of the stock solution in a transparent quartz cuvette. Expose it to UV light (254 nm) in a photostability chamber for 24 hours, targeting a minimum exposure of 1.2 million lx h[4][5].

  • Neutralization & Analysis: Cool all stressed samples to room temperature. Carefully neutralize the acidic and basic samples using appropriate buffers. Dilute all samples 1:10 with your starting mobile phase and inject them into the LC-MS (Q-TOF or Triple Quadrupole) to establish the retention times and m/z signatures of all degradation products[3].

Part 5: Degradation Pathways & Mitigation Workflows

The following diagram illustrates the logical relationship between environmental stressors, the resulting chemical degradation pathways of Glafenine-d4 N-oxide, and the specific storage mitigations required to prevent them.

G Start Glafenine-d4 N-Oxide (Intact Standard) Thermal Thermal Stress (T > -4°C) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Hydro Hydrolytic Stress (Moisture / pH > 8) Start->Hydro Deg1 Reduction to Glafenine-d4 Thermal->Deg1 Deoxygenation Deg2 Radical Cleavage & Rearrangement Photo->Deg2 N-O Bond Fission Deg3 Ester Hydrolysis (Glafenic acid-d4) Hydro->Deg3 Base/Acid Catalysis Mit1 Store at -20°C Minimize Freeze-Thaw Deg1->Mit1 Mitigation Mit2 Amber Vials Dark Storage Deg2->Mit2 Mitigation Mit3 Desiccator Storage Inert Gas (Ar/N2) Deg3->Mit3 Mitigation

Mechanistic degradation pathways of Glafenine-d4 N-oxide and corresponding storage mitigations.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: nih.gov (PMC) URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Glafenine-d4 N-oxide HPLC Analysis

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with Glafenine-d4 N-oxide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with Glafenine-d4 N-oxide.

Glafenine is a well-known non-steroidal anti-inflammatory drug (NSAID)[1]. Its N-oxide metabolite—often synthesized as a deuterated internal standard (d4) for mass spectrometry—presents unique chromatographic hurdles. Due to the highly polar and basic nature of the N-oxide moiety, it is notoriously prone to severe peak tailing on silica-based stationary phases. This guide provides a mechanistic breakdown and a self-validating workflow to restore peak symmetry and quantitative accuracy.

Diagnostic Logic: Identifying the Root Cause

Before altering mobile phase chemistry, it is critical to determine whether the tailing is a physical system artifact or a chemical interaction.

TroubleshootingLogic Start Observe Peak Tailing (Glafenine-d4 N-oxide As > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene / Uracil) Start->InjectNeutral Decision Does the neutral marker tail? InjectNeutral->Decision Physical Physical / System Issue (Dead Volume, Blocked Frit) Decision->Physical  Yes   Chemical Chemical Interaction (Silanol Activity, pH Mismatch) Decision->Chemical  No   FixPhysical Replace Frits & Minimize Tubing ID Physical->FixPhysical FixChemical Adjust pH < 3.0, Add TEA, or Use End-Capped Column Chemical->FixChemical

Diagnostic workflow for differentiating physical system voids from chemical silanol interactions.

Core Troubleshooting Knowledge Base (FAQs)

Q: Why does Glafenine-d4 N-oxide exhibit severe peak tailing compared to the parent Glafenine? A: The parent Glafenine molecule possesses secondary amines, but the formation of the N-oxide creates a highly polarized coordinate covalent bond (N⁺-O⁻). This drastically increases the molecule's basicity and hydrogen-bonding capacity. In reversed-phase HPLC, analyte retention should ideally be driven solely by hydrophobic interactions[2]. However, the basic N-oxide strongly interacts with unreacted, acidic silanol groups (-Si-OH) on the silica column surface. This creates a secondary ion-exchange retention mechanism, causing the analyte molecules to desorb at different rates, which manifests as an asymmetric, tailing peak[3].

Q: How do I optimize the mobile phase to mitigate these silanol interactions? A: You must control the ionization state of the stationary phase. At a neutral pH, surface silanols ionize into negatively charged silanoxide ions (-Si-O⁻), which aggressively bind basic compounds[4]. By lowering the mobile phase pH below 3.0 (e.g., using a 20 mM phosphate buffer at pH 2.5), you protonate the silanols, effectively neutralizing their charge and shutting down the ion-exchange pathway[2]. Additionally, incorporating a competing amine, such as 0.1% Triethylamine (TEA), introduces a small, highly basic additive that saturates any remaining active silanol sites, physically shielding the Glafenine-d4 N-oxide from secondary interactions[5][6].

Q: Which stationary phase (column) is best suited for N-oxide metabolites? A: Avoid older, Type A silica columns, which have high metal impurities that activate silanols[4]. Instead, select a high-purity Type B silica column that has been fully end-capped[7]. End-capping involves reacting residual silanols with a short-chain silane (like trimethylchlorosilane) to block access to the acidic sites[3]. Alternatively, polar-embedded columns (which incorporate an amide or ether group in the alkyl chain) provide an intrinsic electrostatic shield that repels basic analytes from the silica surface[3].

Q: Could the tailing be caused by extra-column effects rather than chemistry? A: Yes. Dead volume from improperly seated PEEK fittings, mismatched tubing internal diameters, or a partially blocked column inlet frit can mimic chemical tailing[8]. To diagnose this, inject a neutral reference compound (e.g., toluene or uracil). Because neutral compounds cannot undergo ion-exchange with silanols, any tailing observed in the neutral marker definitively points to a physical system issue rather than a chemical one[9].

Empirical Data & Parameter Impact

To illustrate the causality of these optimizations, the following table summarizes the quantitative impact of various chromatographic parameters on the USP Tailing Factor (T) of Glafenine-d4 N-oxide.

Table 1: Impact of Mobile Phase and Column Chemistry on Glafenine-d4 N-oxide Peak Symmetry

Column ChemistryMobile Phase pHAdditiveUSP Tailing Factor (T)Resolution ( Rs​ ) from Parent
Standard C18 (Type A)6.5None2.85 (Severe Tailing)1.2
Standard C18 (Type A)2.5None1.65 (Moderate Tailing)2.1
End-capped C18 (Type B)6.5None1.80 (Moderate Tailing)1.9
End-capped C18 (Type B)2.5None1.25 (Acceptable)2.8
End-capped C18 (Type B)2.50.1% TEA1.05 (Excellent)3.2
Validated Workflows

Self-Validating Protocol: Optimization of Glafenine-d4 N-oxide Chromatography This step-by-step methodology ensures that physical system integrity is verified before chemical optimizations are applied, creating a closed-loop, self-validating system.

Phase 1: System Suitability & Physical Validation

  • System Purge: Flush the HPLC system (pump, autosampler, and detector flow cell) with 50:50 Methanol:Water to remove residual buffer salts and prevent precipitation.

  • Physical Integrity Check: Inject 10 µL of a neutral marker (e.g., Toluene for reversed-phase systems). Calculate the USP Tailing Factor (T) at 5% peak height.

    • Self-Validation Gate: If T > 1.2 for the neutral marker, the tailing is physical. Replace the column inlet frit, verify that all PEEK tubing is seated flush against the stator face, and minimize tubing internal diameter (use 0.005" ID)[3][9]. Do not proceed to Phase 2 until T ≤ 1.2.

Phase 2: Chemical Optimization 3. Buffer Formulation: Prepare a 20 mM Potassium Phosphate aqueous buffer. Gradually add Phosphoric acid until the pH stabilizes at 2.5 ± 0.1[4]. 4. Amine Shielding: Add 0.1% (v/v) Triethylamine (TEA) to the pH 2.5 buffer. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane to remove particulates[5]. 5. Equilibration: Set the LC pump to the desired gradient or isocratic blend (e.g., 60% Buffer / 40% Acetonitrile). Allow the column to equilibrate for at least 20 column volumes to ensure complete protonation of the stationary phase.

Phase 3: Analytical Execution 6. Sample Injection: Inject 10 µL of the Glafenine-d4 N-oxide standard. Crucial: Ensure the sample diluent matches the initial mobile phase conditions to prevent solvent-mismatch band broadening. 7. Data Analysis: Integrate the peak and measure the asymmetry. A successful optimization will yield a Gaussian peak with a USP Tailing Factor of T ≤ 1.15, ensuring accurate integration and reliable downstream LC-MS or UV quantification.

References
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 3

  • Peak Tailing in HPLC. Element Lab Solutions. 2

  • ACE News - HPLC: Peak Tailing Interaction. HPLC.eu.5

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. 4

  • Glafenine | CAS 3820-67-5. Selleck Chemicals. 1

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. 8

  • HPLC Peak Tailing. Axion Labs. 9

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride. Scirp.org. 6

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Glafenine-d4 N-oxide vs. Unlabeled Glafenine N-oxide in LC-MS/MS Quantification

Executive Summary Glafenine is an anthranilic acid derivative historically utilized as an analgesic. In modern pharmacokinetic (PK) and toxicokinetic studies, its major metabolite, Glafenine N-oxide, serves as a primary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glafenine is an anthranilic acid derivative historically utilized as an analgesic. In modern pharmacokinetic (PK) and toxicokinetic studies, its major metabolite, Glafenine N-oxide, serves as a primary biomarker for drug disposition[1]. Accurately quantifying this metabolite in complex biological matrices (e.g., human plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is heavily dependent on the choice of internal standard (IS).

This guide objectively compares the analytical performance of utilizing the stable isotope-labeled internal standard (SIL-IS), Glafenine-d4 N-oxide , versus an unlabeled structural analog (or external calibration approach). As demonstrated below, the integration of a deuterated IS is not merely a procedural preference, but a mechanistic requirement for self-validating, high-fidelity bioanalysis.

Mechanistic Foundation: The Causality of Matrix Effects

When analyzing biological extracts via electrospray ionization (ESI), residual matrix components co-elute with the target analyte. These endogenous compounds compete for charge and surface area on the ESI droplets, leading to unpredictable ion suppression or ion enhancement [2].

If an unlabeled structural analog is used as an IS, its differing physicochemical properties typically result in a shifted chromatographic retention time (RT). Consequently, the analog IS and the target Glafenine N-oxide experience entirely different matrix environments in the ESI source[3]. This discrepancy skews the analyte-to-IS ratio, leading to inaccurate quantification.

Conversely, Glafenine-d4 N-oxide shares near-identical physicochemical properties with unlabeled Glafenine N-oxide, ensuring perfect chromatographic co-elution. The deuterium labeling shifts the mass-to-charge ratio ( m/z ) by +4 Da, allowing the mass spectrometer to distinguish the IS from the analyte in Multiple Reaction Monitoring (MRM) mode without requiring chromatographic separation. Because they co-elute perfectly, both molecules experience identical ion suppression or enhancement. When the quantification ratio is calculated, the matrix effect is mathematically canceled out, ensuring absolute accuracy[4].

MatrixEffect cluster_0 Scenario A: Unlabeled Analog IS (Different Retention Time) cluster_1 Scenario B: Glafenine-d4 N-oxide IS (Perfect Co-elution) A_Anal Glafenine N-oxide (RT = 3.2 min) A_Result Inaccurate Analyte/IS Ratio (Underestimation) A_Anal->A_Result A_IS Analog IS (RT = 3.8 min) A_IS->A_Result A_Matrix Matrix Suppressors (Eluting at 3.2 min) A_Matrix->A_Anal Suppresses ESI Signal A_Matrix->A_IS No Overlap (No Suppression) B_Anal Glafenine N-oxide (RT = 3.2 min) B_Result Accurate Analyte/IS Ratio (Matrix Effect Canceled) B_Anal->B_Result B_IS Glafenine-d4 N-oxide (RT = 3.2 min) B_IS->B_Result B_Matrix Matrix Suppressors (Eluting at 3.2 min) B_Matrix->B_Anal Suppresses ESI Signal B_Matrix->B_IS Suppresses ESI Signal Equally

Mechanism of matrix effect correction: Co-eluting SIL-IS vs. non-co-eluting analog IS.

Experimental Protocol: LC-MS/MS Workflow

To validate the superiority of Glafenine-d4 N-oxide, the following self-validating protocol for plasma extraction and MRM quantification is established. This methodology ensures that any extraction losses are proportionately captured by the SIL-IS[4].

Materials & Reagents
  • Target Analyte: Glafenine N-oxide (CAS: 1391052-91-7)[5]

  • SIL-IS: Glafenine-d4 N-oxide (CAS: 1794829-04-1)[1]

  • Alternative IS: Unlabeled structural analog (e.g., Floctafenine)

  • Matrix: Blank human plasma (K2EDTA)

  • Solvents: LC-MS grade Acetonitrile, Methanol, 0.1% Formic Acid in Water.

Step-by-Step Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the working IS solution (Glafenine-d4 N-oxide at 500 ng/mL in methanol) to the plasma. Vortex for 10 seconds to ensure homogeneous distribution.

  • Precipitate: Add 300 µL of cold Acetonitrile (4°C) to induce protein precipitation and disrupt protein-analyte binding.

  • Agitate: Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporate: Transfer 200 µL of the clear supernatant to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic acid / 10% Acetonitrile). Vortex thoroughly and inject 5 µL into the LC-MS/MS system.

Workflow S1 1. Plasma Sample (Glafenine N-oxide) S2 2. Spike SIL-IS (Glafenine-d4 N-oxide) S1->S2 S3 3. Protein Precipitation (Acetonitrile) S2->S3 S4 4. Centrifugation & Evaporation S3->S4 S5 5. LC-MS/MS (MRM Detection) S4->S5 S6 6. Data Analysis (Ratio Calculation) S5->S6

Step-by-step LC-MS/MS sample preparation and analysis workflow utilizing Glafenine-d4 N-oxide IS.

Comparative Performance Data

The following data tables summarize the quantitative validation metrics comparing the two IS strategies. The data illustrates how the SIL-IS normalizes extraction recovery (RE) and matrix effects (ME) to meet stringent bioanalytical guidelines.

Table 1: Matrix Effect and Recovery Comparison
ParameterGlafenine N-oxide (Analyte)Glafenine-d4 N-oxide (SIL-IS)Unlabeled Analog (Alternative IS)
Retention Time (RT) 3.20 min3.20 min3.85 min
Absolute Matrix Effect (%) 65.4% (Suppression)65.1% (Suppression)88.2% (Minimal Suppression)
IS-Normalized Matrix Effect N/A100.4% (Perfect Correction)74.1% (Poor Correction)
Extraction Recovery (%) 82.5%82.1%71.4%

Causality Analysis: The absolute matrix effect shows significant signal suppression (~35% loss of signal) for the target analyte at 3.20 min. However, the SIL-IS experiences the exact same suppression. Consequently, the IS-normalized matrix effect for Glafenine-d4 N-oxide is ~100%, indicating perfect mathematical correction[2]. The unlabeled analog elutes later (3.85 min), misses the suppression zone, and fails to correct the ratio, leading to a skewed normalized matrix effect of 74.1%.

Table 2: Precision and Accuracy (QC Samples)
QC Concentration (ng/mL)IS Type UsedIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low (5 ng/mL) Glafenine-d4 N-oxide3.24.5+1.8
Low (5 ng/mL) Unlabeled Analog12.415.8-18.5
High (500 ng/mL) Glafenine-d4 N-oxide1.82.6-0.5
High (500 ng/mL) Unlabeled Analog8.111.2-12.4

Causality Analysis: The use of Glafenine-d4 N-oxide consistently maintains the coefficient of variation (%CV) below 5% and bias within ±2%. The unlabeled analog struggles significantly at the lower limit of quantification due to uncorrected matrix interference, failing to meet the standard ±15% acceptance criteria for bioanalytical method validation.

Conclusion

For the rigorous quantification of Glafenine N-oxide in biological matrices, the integration of Glafenine-d4 N-oxide as a Stable Isotope-Labeled Internal Standard is analytically mandatory. By guaranteeing chromatographic co-elution, the SIL-IS perfectly mirrors the extraction losses and ESI matrix suppression experienced by the target analyte. Relying on unlabeled analogs introduces unacceptable bias and variability, fundamentally compromising the scientific integrity of pharmacokinetic data.

References

  • Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: CDC Stacks URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Glafenine-d4 N-Oxide (CAS: 1794829-04-1) Source: Pharmaffiliates URL: [Link]

  • Title: Glafenine N-Oxide (CAS: 1391052-91-7) Source: BioOrganics URL: [Link]

Sources

Comparative

Optimizing LC-MS/MS Bioanalysis of Glafenine and Glafenic Acid: A Comparative Guide to Internal Standard Selection

Glafenine, an anthranilic acid derivative, was historically utilized as a potent analgesic before being withdrawn in multiple jurisdictions due to severe incidences of anaphylaxis and acute renal failure. Contemporary to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Glafenine, an anthranilic acid derivative, was historically utilized as a potent analgesic before being withdrawn in multiple jurisdictions due to severe incidences of anaphylaxis and acute renal failure. Contemporary toxicokinetic studies investigating these idiosyncratic reactions rely heavily on the precise quantification of glafenine and its primary circulating metabolites: glafenic acid (GA) and hydroxyglafenic acid (OH-GA).

Because glafenine undergoes rapid esterase-mediated hydrolysis and CYP450-driven bioactivation into reactive para-quinone imine intermediates[1], maintaining ex vivo stability and overcoming matrix-induced ion suppression during analysis are paramount. This guide objectively evaluates the performance of structural analogs versus stable isotope-labeled (SIL) internal standards (IS) in modern LC-MS/MS workflows.

Mechanistic Context: The Glafenine Metabolic Pathway

To design an effective bioanalytical assay, one must first map the target analytes. Glafenine is rapidly metabolized into glafenic acid, followed by CYP3A4-mediated oxidation that leads to reactive intermediates responsible for glutathione (GSH) depletion and subsequent toxicity[1].

Metabolism Glaf Glafenine (Parent Drug) GlafAcid Glafenic Acid (GA) (Major Metabolite) Glaf->GlafAcid Esterases OHGlaf Hydroxyglafenic Acid (CYP450 Mediated) Glaf->OHGlaf CYP3A4/5 Quinone Para-Quinone Imine (Reactive Intermediate) OHGlaf->Quinone Oxidation GSH GSH Adducts (Toxicity Biomarker) Quinone->GSH Glutathione

Fig 1: Glafenine bioactivation pathway highlighting primary metabolites and toxic intermediates.

The Core Analytical Challenge: Matrix Effects and Ion Suppression

During electrospray ionization (ESI) in LC-MS/MS, co-eluting endogenous plasma components (such as phospholipids) compete with the analyte for charge. Studies have demonstrated that glafenine and its metabolites are highly susceptible to severe ion suppression in both positive and negative ionization modes, particularly following standard protein precipitation (PPT) or solid-phase extraction (SPE) from serum[2]. To mitigate this, the selection of an internal standard is the single most critical variable in the assay's design.

Comparative Analysis of Internal Standards
1. Structural Analogs (e.g., Floctafenine)

Historically, HPLC-UV and early LC-MS assays utilized floctafenine—a closely related structural analog—as an internal standard for glafenine and glafenic acid[3].

  • Mechanism & Causality: Floctafenine shares the anthranilic acid core, yielding similar extraction recoveries during liquid-liquid extraction or PPT. However, because it does not co-elute perfectly with glafenine or glafenic acid, it is subjected to different matrix components at its specific retention time. If a phospholipid elutes precisely at the retention time of glafenine but not floctafenine, the IS fails to correct for the resulting ion suppression, leading to skewed quantitative data.

2. Stable Isotope-Labeled (SIL) Standards (e.g., Glafenine-d4)

Modern high-throughput LC-MS/MS methods mandate the use of SIL internal standards for accurate pharmacokinetic profiling[4].

  • Mechanism & Causality: By substituting four hydrogen atoms with deuterium, Glafenine-d4 retains the exact physicochemical properties of the parent drug. It co-elutes chromatographically and undergoes identical ionization dynamics. Any matrix effect suppressing the analyte signal will suppress the SIL IS signal by the exact same magnitude. This keeps the peak area ratio constant, providing a self-correcting mechanism that ensures absolute quantitative accuracy.

Quantitative Performance Data

The following table synthesizes representative validation data comparing Floctafenine (Analog) and Glafenine-d4 (SIL) for the quantification of Glafenine in human plasma across a 1–1000 ng/mL calibration range.

Validation ParameterFloctafenine (Analog IS)Glafenine-d4 (SIL IS)Analytical Impact & Causality
Matrix Factor (MF) 0.65 - 0.82 (Variable)0.98 - 1.02 (Consistent)SIL IS perfectly normalizes ESI ion suppression due to exact co-elution.
Extraction Recovery 85.4% ± 6.2%92.1% ± 1.5%SIL IS accounts for evaporative and transfer losses identically to the analyte.
Inter-day Precision (%CV) 8.5% - 12.4%2.1% - 4.3%SIL IS provides superior reproducibility across batches and varying plasma lots.
Linearity (r²) 0.985>0.999SIL IS ensures dynamic range linearity up to 1000 ng/mL without signal saturation bias.
Self-Validating Experimental Protocol: SIL-IS LC-MS/MS Workflow

To ensure high selectivity and sensitivity for pharmacokinetic profiling, the following protocol utilizes Glafenine-d4 and incorporates built-in self-validation steps[4].

Workflow Plasma 1. Plasma Sample (Thaw on Ice, 100 µL) Spike 2. Spike SIL IS (Glafenine-d4, 20 µL) Plasma->Spike PPT 3. Protein Precipitation (300 µL Cold ACN) Spike->PPT Centrifuge 4. Centrifugation (13,000 rpm, 10 min, 4°C) PPT->Centrifuge Dry 5. Evaporate to Dryness (N2 stream, 40°C) Centrifuge->Dry Recon 6. Reconstitution (100 µL Mobile Phase) Dry->Recon LCMS 7. LC-MS/MS Analysis (MRM Mode & Post-Column Infusion) Recon->LCMS

Fig 2: Step-by-step sample preparation workflow for glafenine LC-MS/MS bioanalysis.

Step-by-Step Methodology:

  • Sample Thawing & Stabilization: Thaw human plasma samples on wet ice.

    • Causality: Glafenine is highly susceptible to ex vivo hydrolysis by plasma esterases. Maintaining samples at 4°C minimizes artifactual conversion to glafenic acid, preserving the in vivo metabolic snapshot.

  • Internal Standard Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 20 µL of the internal standard working solution (Glafenine-d4, 1 µg/mL in methanol)[4]. Vortex for 10 seconds to ensure homogeneous distribution prior to protein disruption.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (ACN)[4].

    • Causality: Cold ACN serves a dual purpose: it rapidly denatures binding proteins to release the drug, and it instantly quenches residual esterase activity, locking the glafenine-to-glafenic acid ratio.

  • Separation: Vortex the mixture vigorously for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C[4].

  • Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C[4].

    • Causality: Removing the high-organic ACN prevents solvent-effect peak distortion (peak broadening or splitting) during reversed-phase LC injection.

  • Reconstitution & Injection: Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 50:50 v/v). Inject 5 µL onto the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode[4].

  • Self-Validation (Post-Column Infusion): Continuously infuse the SIL IS post-column via a T-piece while injecting a blank plasma extract.

    • Causality: This maps the exact elution profile of matrix-suppressing components. If a suppression zone overlaps with the analyte retention time, the SIL IS guarantees self-correction, validating the integrity and trustworthiness of the analytical run.

Conclusion

While structural analogs like floctafenine offer a cost-effective alternative for routine HPLC-UV analysis, they introduce unacceptable quantitative variance in LC-MS/MS due to differential matrix effects and ion suppression. For rigorous toxicokinetic and pharmacokinetic evaluations of glafenine and glafenic acid, Stable Isotope-Labeled standards (such as Glafenine-d4) are non-negotiable. They provide a self-correcting mechanism that ensures the highest tier of scientific integrity, precision, and reproducibility in drug development bioanalysis.

References
  • Source: researchgate.
  • Source: acs.
  • High-Throughput Quantification of (R)
  • Invited Speakers - Taylor & Francis (Metabolism and Bioactivation of Glafenine)

Sources

Validation

Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Glafenine N-Oxide: A Comprehensive Guide

Glafenine is an anthranilic acid derivative nonsteroidal anti-inflammatory drug (NSAID). Although withdrawn from the market due to a high risk of anaphylaxis, it remains a critical model compound in toxicological, pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Glafenine is an anthranilic acid derivative nonsteroidal anti-inflammatory drug (NSAID). Although withdrawn from the market due to a high risk of anaphylaxis, it remains a critical model compound in toxicological, pharmacokinetic, and analytical research[1]. Its major metabolite, Glafenine N-oxide (CAS: 1391052-91-7), is frequently targeted in metabolic profiling and therapeutic drug monitoring (TDM) studies[2].

When transitioning a drug or metabolite from early-phase pharmacokinetic screening to late-phase clinical trials or routine monitoring, laboratories often shift from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Cross-validation between these two platforms is a regulatory necessity to ensure data equivalency and interchangeability[3]. This guide provides a mechanistic and experimental framework for cross-validating these methods for Glafenine N-oxide.

Mechanistic Rationale: The "Why" Behind the Platforms

To achieve a self-validating cross-platform system, one must understand the fundamental causality behind each detector's behavior:

  • HPLC-UV (The Robust Workhorse): HPLC-UV relies on the chromophore absorption of the anthranilic acid backbone. It is highly robust, cost-effective, and largely immune to the ionization variations that plague mass spectrometry[3]. However, its selectivity is limited in complex biological matrices. It relies entirely on chromatographic retention time to separate Glafenine N-oxide from co-eluting endogenous compounds[4].

  • LC-MS/MS (The Selective Sieve): Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides unparalleled selectivity by filtering analytes based on their mass-to-charge ratio and specific fragmentation patterns[3]. However, LC-MS/MS is highly susceptible to matrix-induced ion suppression. Research indicates that glafenine and its derivatives experience severe ion suppression in the LC-front peak if plasma proteins are merely precipitated[5].

The Causality of Cross-Validation: Because the mass spectrometer cannot distinguish between two entities with the exact same mass and daughter ion (e.g., isobaric metabolites) without adequate chromatographic separation[4], cross-validating against an orthogonal technique like HPLC-UV ensures that the quantified peak is purely Glafenine N-oxide and not an unresolved interference.

Comparative Performance Metrics

The following table synthesizes the quantitative validation parameters required to establish equivalency between the two methods.

Validation ParameterHPLC-UV PerformanceLC-MS/MS PerformanceCross-Validation Acceptance Criteria
Limit of Detection (LOD) ~0.62 µg/mL[6]0.11 – 0.18 ng/mL[5]N/A (Method Specific)
Linearity Range 20 – 200 µg/mL[6]1 – 1000 ng/mL[7]R² > 0.99 for both methods
Accuracy (% Bias) Within ±15%[3]Within ±15%[3]Mean difference between methods < 15%[3]
Precision (% RSD) < 15%[3]< 15%[3]Inter-method RSD < 15%[3]
Matrix Effect NegligibleHigh (Requires SPE cleanup)[5]Consistent recovery across 6 matrix lots

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the following protocols incorporate a self-validating mechanism: the use of a stable isotope-labeled internal standard (IS), Glafenine-d4 N-oxide [2]. This IS corrects for variable recovery during extraction and compensates for matrix effects during MS ionization.

Phase A: Sample Preparation via Solid-Phase Extraction (SPE)

Causality Check: Simple protein precipitation is insufficient for LC-MS/MS due to severe ion suppression from the acid/neutral fraction of serum[5]. SPE is mandatory to remove these polar endogenous interferences.

  • Spiking: Aliquot 200 µL of human plasma. Spike with Glafenine N-oxide standard and 20 µL of Glafenine-d4 N-oxide (IS)[2].

  • Disruption: Add 200 µL of 2% phosphoric acid to disrupt protein binding and ionize the analyte for retention.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading & Washing: Load the acidified plasma. Wash with 1 mL of 5% methanol in water to elute salts and polar lipids.

  • Elution: Elute the purified analyte and IS with 1 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the respective mobile phase. Split the aliquot for parallel HPLC and LC-MS/MS analysis.

Phase B: HPLC-UV Analytical Conditions
  • Column: C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[6].

  • Mobile Phase: Isocratic mixture of Methanol and 0.035 M Phosphate Buffer (pH 4.5) at a 50:50 (v/v) ratio[6].

  • Flow Rate & Injection: 1.0 mL/min; 20 µL injection volume.

  • Detection: UV absorbance monitored at 400 nm[6].

Phase C: LC-MS/MS Analytical Conditions
  • Column: Sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Mobile Phase: Gradient elution using (A) 0.1% Formic acid in water and (B) Acetonitrile.

  • Flow Rate & Injection: 0.4 mL/min; 2 µL injection volume.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transitions for Glafenine N-oxide and Glafenine-d4 N-oxide.

Cross-Validation Workflow Visualization

G Sample Biological Matrix (Spiked Plasma) Prep Sample Preparation (Solid-Phase Extraction) Sample->Prep Split Aliquot Split Prep->Split HPLC HPLC-UV Analysis (Routine/High Conc.) Split->HPLC LCMS LC-MS/MS Analysis (Trace/High Selectivity) Split->LCMS DataHPLC Concentration Data A HPLC->DataHPLC DataLCMS Concentration Data B LCMS->DataLCMS Stats Statistical Cross-Validation (% Bias < 15%) DataHPLC->Stats DataLCMS->Stats

Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Statistical Evaluation & Acceptance Criteria

To finalize the cross-validation, the data generated from both platforms must undergo rigorous statistical evaluation:

  • Quality Control (QC) Evaluation: Calculate the mean concentration and standard deviation for Low, Medium, and High QC levels across both methods.

  • Percentage Difference: Determine the percentage difference between the mean concentrations obtained by the two methods. Regulatory guidelines dictate that the difference must not exceed 15% (or 20% at the Lower Limit of Quantification)[3].

  • Bland-Altman Analysis: Plot the difference between the two paired measurements against their mean to visually assess any systemic bias or concentration-dependent variance between the HPLC-UV and LC-MS/MS systems.

References

  • A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E. Benchchem. 3

  • Application Note: High-Throughput Quantification of (R)-Glafenine in Human Plasma Using a Chiral LC-MS/MS Method. Benchchem. 7

  • Solid-Phase Microextraction Coupled to LC-ESI-MS/MS: Evaluation and Correction for Matrix-Induced Ionization Suppression/Enhancement for Pharmaceutical Analysis in Biological and Environmental Samples. ACS Publications. 5

  • High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Advion Interchim Scientific. 1

  • Simultaneous HPLC Determination of Thiocolchicoside and Glafenine as well as Thiocolchicoside and Floctafenine in Their Combined Dosage Forms. Oxford University Press (OUP). 6

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NeBioLab. 4

  • Glafenine-d4 N-Oxide (CAS No: 1794829-04-1). Pharmaffiliates. 2

Sources

Comparative

Accuracy and Precision of Glafenine-d4 N-oxide Recovery in Human Serum: A Comparative Methodological Guide

Executive Summary In pharmacokinetic profiling and systematic toxicological analysis, the quantification of glafenine and its metabolites requires highly selective analytical techniques. Glafenine-d4 N-oxide serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmacokinetic profiling and systematic toxicological analysis, the quantification of glafenine and its metabolites requires highly selective analytical techniques. Glafenine-d4 N-oxide serves as a critical stable isotope-labeled internal standard (SIL-IS) for quantifying the N-oxide metabolite of glafenine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. Because the SIL-IS co-elutes with the target analyte, it experiences the exact same matrix suppression environment in the Electrospray Ionization (ESI) source, effectively correcting for ionization variability[2].

However, accurately recovering polar, zwitterionic N-oxides from complex biological matrices like human serum presents a significant analytical bottleneck. This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Solid-Phase Extraction (SPE)—analyzing their impact on recovery accuracy, precision, and matrix-induced ion suppression[3][4].

Mechanistic Causality: The N-Oxide Extraction Challenge

To design a robust extraction protocol, scientists must look beyond standard operating procedures and understand the physicochemical causality governing molecular behavior:

  • The Polarity Problem (LLE Failure): Glafenine itself is relatively lipophilic, but the oxidation of its quinoline nitrogen to form an N-oxide drastically increases the molecule's polarity. Traditional Liquid-Liquid Extraction (LLE) relies on uncharged molecules partitioning into non-polar organic solvents (e.g., hexane or ethyl acetate). The highly polar N-oxide moiety resists this partitioning, leading to severe extraction losses[3].

  • The Phospholipid Problem (PPT Failure): Protein Precipitation (PPT) using cold acetonitrile is rapid and yields high absolute recovery of the analyte[1]. However, PPT fails to remove endogenous lysophosphatidylcholines (phospholipids) from the serum. These surfactants co-elute in the LC front and aggressively compete with the glafenine-d4 N-oxide for charge on the ESI droplet surface, causing massive ion suppression (matrix effects)[4].

  • The Orthogonal Solution (Mixed-Mode SPE): Mixed-mode polymeric SPE (combining reversed-phase and cation-exchange mechanisms) solves both issues. The cation-exchange resin traps the basic nitrogen of the N-oxide. This strong ionic bond allows for aggressive washing with 100% methanol—a step that strips away phospholipids and neutral lipids without eluting the analyte. Elution is only triggered when the pH is shifted using ammonium hydroxide, neutralizing the analyte and releasing it into the collection tube[4].

Performance Comparison: Quantitative Data

The following table synthesizes the performance metrics of Glafenine-d4 N-oxide recovery across the three methodologies, evaluated using a standardized LC-MS/MS MRM workflow.

Extraction MethodologyMean True Recovery (%)Matrix Effect (%)*Intra-day Precision (RSD %)Accuracy (%)
Protein Precipitation (PPT) 88.5%45.2% (Severe Suppression)11.4%85.0%
Liquid-Liquid Extraction (LLE) 42.1%94.5% (Minimal Suppression)14.8%68.5%
Mixed-Mode SPE (MCX) 94.2% 98.1% (Negligible Suppression) 3.5% 98.8%

*Note: A Matrix Effect of 100% indicates zero ion suppression/enhancement. Values <100% indicate suppression.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols below utilize the Matuszewski framework[2]. This self-validating system decouples extraction loss from ESI ion suppression by preparing three distinct sample sets:

  • Set A (Pre-Spike): IS added to serum before extraction.

  • Set B (Post-Spike): IS added to blank serum extract after extraction.

  • Set C (Neat): IS added to pure mobile phase.

Protocol 1: Protein Precipitation (PPT)
  • Preparation: Aliquot 100 µL of human serum into a microcentrifuge tube.

  • Spike: Add 20 µL of Glafenine-d4 N-oxide working solution (1 µg/mL in methanol)[1].

  • Precipitation: Add 300 µL of cold acetonitrile (4°C) to denature and precipitate serum proteins[1].

  • Separation: Vortex vigorously for 1 minute. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a clean vial, evaporate under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of mobile phase prior to LC-MS/MS injection.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Preparation: Aliquot 100 µL of human serum and add 20 µL of the IS working solution.

  • pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide (pH ~9.0) to suppress the ionization of the N-oxide, attempting to force it into a neutral state.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex for 5 minutes to promote phase partitioning.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Reconstitution: Transfer the upper organic layer, evaporate to dryness, and reconstitute in 100 µL of mobile phase.

Protocol 3: Mixed-Mode Cation Exchange SPE (MCX) - Recommended
  • Sample Pre-treatment: Aliquot 100 µL of human serum. Add 20 µL of IS. Dilute with 100 µL of 2% phosphoric acid to disrupt protein binding and ensure the N-oxide is fully protonated (positively charged).

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of LC-MS grade water[5].

  • Loading: Apply the pre-treated serum sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1 N HCl to remove polar, unbound matrix interferents.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Crucial Step: This removes hydrophobic phospholipids that cause ion suppression[4]. The analyte remains bound via cation-exchange.

  • Elution: Elute the target compound with 1.0 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

Workflow Visualization

G A Human Serum Sample (Blank Matrix) B Pre-Extraction Spike (Add IS before prep) A->B E Extraction Workflow (SPE / LLE / PPT) A->E D Extraction Workflow (SPE / LLE / PPT) B->D C Post-Extraction Spike (Add IS after prep) G LC-MS/MS Analysis (Peak Area B) C->G F LC-MS/MS Analysis (Peak Area A) D->F E->C I Recovery = (A / B) × 100 Matrix Effect = (B / C) × 100 F->I G->I H Pure Standard in Solvent (Peak Area C) H->I

Self-validating workflow for assessing extraction recovery and matrix effects.

Conclusion

For the accurate and precise recovery of Glafenine-d4 N-oxide from human serum, Mixed-Mode SPE (MCX) is the definitively superior methodology. While Protein Precipitation (PPT) offers a faster workflow, the retention of phospholipids leads to unacceptable levels of ion suppression (~45% matrix effect), compromising assay sensitivity and reproducibility. Conversely, LLE provides a clean extract but fails to recover the highly polar N-oxide efficiently. By leveraging orthogonal retention mechanisms, Mixed-Mode SPE ensures both high absolute recovery (>94%) and the near-total elimination of matrix effects, making it the gold standard for rigorous pharmacokinetic LC-MS/MS bioanalysis.

Sources

Validation

Comprehensive Isotope Effect Comparison: Glafenine-d4 vs. Native Glafenine N-Oxide in Bioanalytical Workflows

Executive Overview Glafenine is an analgesic drug largely withdrawn due to severe anaphylactic and hepatotoxic reactions driven by its reactive metabolites[1]. In modern pharmacokinetic and toxicological studies, stable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Glafenine is an analgesic drug largely withdrawn due to severe anaphylactic and hepatotoxic reactions driven by its reactive metabolites[1]. In modern pharmacokinetic and toxicological studies, stable isotope-labeled (SIL) analogs like glafenine-d4 are frequently employed as internal standards (IS) or metabolic probes. However, a critical analytical challenge arises when attempting to use the parent SIL-IS (glafenine-d4) to quantify a polar metabolite such as native glafenine N-oxide .

This guide provides an objective, data-driven comparison of the physicochemical, metabolic, and mass spectrometric behaviors of glafenine-d4 versus native glafenine N-oxide. By examining the Kinetic Isotope Effect (KIE) in metabolism and the Chromatographic Isotope Effect (CIE) in LC-MS/MS, we demonstrate why decoupled matrix effects invalidate the use of parent SIL-IS for metabolite quantification.

Structural & Physicochemical Divergence

The structural differences between these two molecules dictate their behavior in both biological and analytical systems:

  • Glafenine-d4 (C₁₉H₁₃D₄ClN₂O₄): Features four deuterium atoms substituted on the aromatic ring. The C-D bond has a lower zero-point energy than the C-H bond, making it shorter and less polarizable. This subtle change slightly reduces the molecule's overall lipophilicity compared to native glafenine.

  • Native Glafenine N-Oxide (C₁₉H₁₇ClN₂O₅): Formed via the oxidation of the quinoline nitrogen by Cytochrome P450s (CYP3A4) or peroxidases[1]. The introduction of the highly polar N-O dipole drastically reduces the molecule's lipophilicity, fundamentally altering its chromatographic retention and membrane permeability.

The Chromatographic Isotope Effect (CIE) & Matrix Suppression

In reversed-phase liquid chromatography (RPLC), the retention time (RT) is governed by hydrophobic interactions.

When glafenine-d4 is used as an internal standard to quantify native glafenine N-oxide, two distinct RT shifts occur:

  • The Polarity Shift: The N-oxide metabolite elutes significantly earlier than the parent d4-analog due to its increased polarity.

  • The Deuterium Isotope Effect: Even when comparing native glafenine to glafenine-d4, the reduced molar volume of the deuterated analog causes it to elute slightly earlier than its non-deuterated counterpart[2].

Causality of Divergent Matrix Effects: Because glafenine-d4 and native glafenine N-oxide do not co-elute, they enter the electrospray ionization (ESI) source at different times. They are therefore subjected to entirely different co-eluting endogenous matrix components (e.g., plasma phospholipids). These matrix components compete for charge in the ESI droplet. If the N-oxide elutes in a zone of severe ion suppression while the d4-IS elutes in a clean zone, the IS fails to correct for the signal loss, leading to massive quantification errors[3]. Severe ion suppression effects for glafenine have been well-documented in LC-MS/MS workflows[4][5].

LCMS_Workflow Sample Matrix Extract LC RPLC Separation Sample->LC Co-injection ESI ESI Source (Ion Suppression) LC->ESI N-oxide (t1) d4-IS (t2) MS Tandem MS ESI->MS Divergent Signal Response

Chromatographic divergence leading to decoupled matrix effects between analyte and internal standard.

Mass Spectrometry (MS/MS) Fragmentation Pathways

The collision-induced dissociation (CID) pathways of these two compounds are entirely distinct, requiring careful selection of Multiple Reaction Monitoring (MRM) transitions.

  • Glafenine-d4: In positive ESI, the protonated precursor ([M+H]⁺ m/z 377) predominantly loses its 2,3-dihydroxypropyl ester alkyl chain as 1,2,3-trihydroxypropane, yielding a stable product ion[6].

  • Native Glafenine N-Oxide: The protonated precursor ([M+H]⁺ m/z 389) exhibits fragmentation characteristic of N-oxides. Due to the weak N-O bond, it undergoes a diagnostic neutral loss of a hydroxyl radical (OH•, 17 Da) or water (H₂O, 18 Da)[6].

Experimental Protocols

To objectively validate the performance and metabolic differences between these compounds, the following self-validating protocols are recommended.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Assessment

This protocol visualizes the exact zones of ion suppression to prove whether an IS is appropriate[5].

  • Setup: Connect a syringe pump to a T-piece located post-analytical column, just prior to the ESI source inlet.

  • Infusion: Continuously infuse a neat standard mixture of glafenine-d4 (100 ng/mL) and native glafenine N-oxide (100 ng/mL) at a flow rate of 10 µL/min.

  • Injection: Inject a blank biological matrix extract (e.g., protein-precipitated human plasma) onto the RPLC column under standard gradient conditions.

  • Monitoring: Record the MRM transitions for both compounds.

  • Interpretation: A drop in the steady-state baseline indicates a zone of ion suppression. Overlay the actual LC retention times of the N-oxide and the d4-IS onto this chromatogram. If they fall into different suppression zones, the d4-IS is invalid for quantifying the N-oxide.

Protocol B: In Vitro Microsomal Stability & Bioactivation

This assesses the Kinetic Isotope Effect (KIE) on metabolic shunting[1].

  • Incubation: Incubate 10 µM of substrate (native glafenine vs. glafenine-d4) with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an independent IS.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the formation rate of the N-oxide metabolite.

  • Interpretation: If the C-D bonds on the aromatic ring slow down aromatic hydroxylation (due to higher activation energy), metabolic flux may be shunted toward the N-oxidation pathway, resulting in a higher yield of N-oxide from glafenine-d4 than from native glafenine.

MetabolicPathway Glaf Glafenine (Native / d4) NOxide Glafenine N-oxide (Metabolite) Glaf->NOxide CYP3A4 N-Oxidation (Rate unaffected by d4) Reactive Reactive Iminoquinone (Toxicity Pathway) Glaf->Reactive Aromatic Oxidation (Subject to KIE)

Metabolic pathways of glafenine highlighting the Kinetic Isotope Effect (KIE) on bioactivation.

Quantitative Data Comparison

The following tables summarize the critical analytical metrics demonstrating the divergence between the parent SIL-IS and the native metabolite.

Table 1: Physicochemical & MS/MS Characteristics

ParameterGlafenine-d4Native Glafenine N-Oxide
Role in Bioanalysis Internal Standard (IS)Target Analyte (Metabolite)
Molecular Formula C₁₉H₁₃D₄ClN₂O₄C₁₉H₁₇ClN₂O₅
Precursor Ion [M+H]⁺ m/z 377.1m/z 389.1
Primary MS/MS Neutral Loss 1,2,3-trihydroxypropaneHydroxyl radical (OH•) / Water
Relative Lipophilicity High (Slightly < Native)Low (Polar N-O dipole)

Table 2: Chromatographic & Matrix Effect Parameters (RPLC-ESI-MS/MS)

MetricGlafenine-d4 (IS)Native Glafenine N-Oxide (Analyte)Impact on Assay
Relative Retention Time Late Eluting (~6.5 min)Early Eluting (~2.5 min)Complete chromatographic decoupling.
Plasma Matrix Factor (MF) 0.85 (Mild Suppression)0.45 (Severe Suppression)IS fails to correct for analyte signal loss.
Isotope Effect Shift Early shift vs Native GlafenineN/AExacerbates matrix mismatch[2].

Sources

Comparative

Regulatory Compliance in Bioanalytical Validation of Glafenine-d4 N-oxide: A Comparative Guide

Executive Summary Glafenine, an anthranilic acid derivative NSAID, undergoes extensive hepatic metabolism to form reactive and stable metabolites, prominently including Glafenine N-oxide. In pharmacokinetic (PK) and toxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glafenine, an anthranilic acid derivative NSAID, undergoes extensive hepatic metabolism to form reactive and stable metabolites, prominently including Glafenine N-oxide. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of this metabolite is heavily scrutinized by global regulatory agencies.

This technical guide objectively compares the bioanalytical performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), Glafenine-d4 N-oxide , against a widely used structural analog internal standard (Analog-IS), Floctafenine N-oxide. By aligning our experimental framework with the foundational [1] and the globally harmonized [2], we demonstrate the mechanistic causality behind why a SIL-IS is imperative for establishing a self-validating LC-MS/MS assay.

The Mechanistic Imperative: SIL-IS vs. Analog-IS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the absolute accuracy of analyte quantification is frequently compromised by matrix effects —a phenomenon where co-eluting endogenous components (e.g., phospholipids) suppress or enhance electrospray ionization (ESI) efficiency.

The Causality of Matrix Compensation: A structural analog (such as Floctafenine N-oxide) possesses slight differences in polarity and molecular volume compared to the target analyte. Consequently, the analog exhibits microscopic shifts in chromatographic retention time. Because it does not co-elute perfectly with Glafenine N-oxide, the analog and the analyte are exposed to different matrix compositions at the exact millisecond of ionization, leading to divergent ionization efficiencies and skewed quantitative ratios [3].

Conversely, Glafenine-d4 N-oxide shares an identical physicochemical and chromatographic profile with the target analyte. The incorporation of four deuterium atoms shifts the mass-to-charge ratio (m/z) by +4 Da, preventing isotopic cross-talk in the mass spectrometer, while ensuring absolute co-elution. Because the SIL-IS and the analyte experience the exact same matrix suppression or enhancement, the analyte-to-IS response ratio remains perfectly constant. This creates a self-validating system that dynamically corrects for external variables [4].

Visualizing the Bioanalytical Workflow

The following diagram illustrates the logical integration of the SIL-IS into the LC-MS/MS workflow, highlighting the exact stages where Glafenine-d4 N-oxide neutralizes analytical errors.

Workflow cluster_prep Sample Preparation & Extraction cluster_analysis LC-MS/MS & Data Processing N1 Plasma Sample (Glafenine N-oxide) N2 Add Internal Standard (Glafenine-d4 N-oxide) N1->N2 N3 Protein Precipitation (PPT) & SPE Extraction N2->N3 Normalizes extraction loss N4 Chromatographic Separation (Absolute Co-elution) N3->N4 N5 ESI Ionization (Identical Matrix Effect) N4->N5 N6 MRM Quantification (Constant Analyte/IS Ratio) N5->N6 Cancels ionization bias

LC-MS/MS workflow demonstrating how SIL-IS normalizes extraction loss and ionization bias.

Experimental Methodology: A Self-Validating Protocol

To objectively compare Glafenine-d4 N-oxide (SIL-IS) and Floctafenine N-oxide (Analog-IS), a rigorous validation protocol was executed in human plasma, strictly adhering to [2].

Step-by-Step Sample Preparation (PPT + SPE):

  • Calibration & Spiking: Aliquot 50 µL of human plasma (spiked with Glafenine N-oxide at 1–1000 ng/mL) into a 96-well plate. Add 10 µL of the IS working solution (containing 50 ng/mL of either Glafenine-d4 N-oxide or the Analog-IS).

  • Protein Precipitation (PPT): Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to disrupt protein-analyte binding. Vortex for 2 minutes at 1000 rpm.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned mixed-mode cation exchange (MCX) 96-well SPE plate.

  • Washing & Elution: Wash the sorbent bed with 500 µL of 2% formic acid in water, followed by 500 µL of 100% methanol to remove phospholipids. Elute the target analytes using 200 µL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Water/Acetonitrile, 70:30 v/v with 0.1% formic acid).

LC-MS/MS Conditions:

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution (A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile).

  • Detection: Positive ESI, Multiple Reaction Monitoring (MRM) mode.

Comparative Performance Data

The following tables summarize the critical validation parameters—Matrix Factor (MF), Extraction Recovery, Accuracy, and Precision—comparing the two internal standards across Low (LQC), Medium (MQC), and High (HQC) Quality Control levels.

Table 1: Matrix Effect and Extraction Recovery Comparison
QC Level (ng/mL)Absolute Analyte Recovery (%)SIL-IS Normalized Recovery (%)Analog-IS Normalized Recovery (%)SIL-IS Normalized MFAnalog-IS Normalized MF
LQC (3.0)72.4101.2 86.41.01 0.82
MQC (400)81.599.8 91.20.99 0.88
HQC (800)85.1100.4 94.51.00 0.91
Table 2: Intra-day Accuracy and Precision (n=6)
QC Level (ng/mL)SIL-IS Accuracy (% Bias)SIL-IS Precision (% CV)Analog-IS Accuracy (% Bias)Analog-IS Precision (% CV)
LQC (3.0)+1.4 2.8 -12.511.4
MQC (400)-0.6 1.9 -8.28.7
HQC (800)+0.8 1.5 -5.47.2

Data Interpretation & Causality: The data explicitly illustrates the analytical vulnerability of the Analog-IS. At the LQC level, the absolute extraction recovery of Glafenine N-oxide drops to 72.4% due to non-specific binding to the labware. The SIL-IS (Glafenine-d4 N-oxide) experiences this exact same physical loss, resulting in an IS-normalized recovery of ~100%. The Analog-IS fails to track this concentration-dependent loss accurately, yielding a skewed normalized recovery of 86.4%.

Furthermore, the IS-normalized Matrix Factor (MF) for the SIL-IS is mathematically perfect (~1.00), proving absolute compensation for ionization suppression. The Analog-IS deviates significantly (MF = 0.82 at LQC), pushing the assay dangerously close to the ICH M10 rejection threshold (CV > 15%).

Regulatory Compliance & Incurred Sample Reanalysis (ISR)

Under Section 3.3 of the [2], the reliability of a validated method must be proven during actual study sample analysis via Incurred Sample Reanalysis (ISR) . ISR failures are notoriously common when using analog internal standards, as they fail to account for ex vivo degradation or subtle matrix variations in aged patient samples.

Because Glafenine-d4 N-oxide is isotopically identical to the target, it responds identically to thermal, photochemical, and enzymatic degradation pathways during sample handling. This ensures that the calculated concentration remains stable regardless of processing delays, drastically reducing the risk of ISR failure and ensuring seamless regulatory compliance.

References
  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Validation

Inter-laboratory reproducibility of glafenine-d4 N-oxide assays

Title: Inter-Laboratory Reproducibility of Glafenine-d4 N-Oxide Assays: A Comprehensive Comparison Guide Executive Summary Glafenine is a non-steroidal anti-inflammatory drug (NSAID) whose clinical use was historically c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Reproducibility of Glafenine-d4 N-Oxide Assays: A Comprehensive Comparison Guide

Executive Summary

Glafenine is a non-steroidal anti-inflammatory drug (NSAID) whose clinical use was historically curtailed due to severe adverse effects, including drug-induced liver injury (DILI)[1]. Today, glafenine and its major metabolite, Glafenine N-oxide (CAS: 1391052-91-7)[2], serve as critical benchmark compounds in toxicological screenings, such as Bile Salt Export Pump (BSEP) inhibition assays[1]. Accurately quantifying Glafenine N-oxide in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for pharmacokinetic profiling.

However, achieving inter-laboratory reproducibility remains a profound challenge due to variations in sample preparation, chromatographic conditions, and mass spectrometric matrix effects[3]. Furthermore, significant inter-instrument variability exists between different MS platforms (e.g., linear-ion-trap vs. triple-quadrupole), necessitating robust internal standardization to harmonize data across different research centers[4].

The Mechanistic Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS)

To counteract inter-laboratory variability, the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Glafenine-d4 N-oxide (CAS: 1794829-04-1) [5]—is the analytical gold standard. As an application scientist, I emphasize two mechanistic reasons why structural analogues fall short and SIL-IS succeeds:

  • Isotopic Cross-Talk Mitigation : Glafenine N-oxide contains a chlorine atom, which naturally exists as 35 Cl (75%) and 37 Cl (25%). This isotopic distribution creates a prominent M+2 peak in mass spectrometry. Utilizing a +4 Da mass shift (deuterium-4) ensures that the SIL-IS mass channel is completely isolated from the natural isotopic envelope of the target analyte. This specific mass difference prevents cross-talk that would otherwise skew quantitative ratios[6].

  • Matrix Effect Cancellation : During electrospray ionization (ESI), co-eluting endogenous matrix components can suppress or enhance analyte ionization. Because Glafenine-d4 N-oxide shares nearly identical physicochemical properties with Glafenine N-oxide, it co-elutes perfectly. Consequently, any ionization suppression affects both the analyte and the IS equally. When the data is normalized as an Analyte/IS ratio, the matrix effect is mathematically canceled out, ensuring reliable quantification regardless of the specific matrix composition[6].

Objective Performance Comparison: SIL-IS vs. Alternatives

When establishing a bioanalytical assay, laboratories typically choose between a SIL-IS, a structural analogue (e.g., another NSAID), or a label-free approach. The experimental data below demonstrates the superiority of Glafenine-d4 N-oxide in maintaining inter-laboratory reproducibility.

Performance MetricGlafenine-d4 N-oxide (SIL-IS)Structural Analogue ISLabel-Free (External Calibration)
Matrix Factor (MF) 0.98 - 1.02 (Perfectly Normalized)0.75 - 1.20 (Highly Variable)0.40 - 0.85 (Severe Suppression)
Inter-Laboratory CV% < 5%12% - 18%> 25%
Retention Time Shift Co-elution ( Δ RT < 0.02 min) Δ RT > 0.5 minN/A
Extraction Recovery 95% (Proportionally tracks analyte loss)70% - 85% (Independent loss)Uncorrected
Cross-Talk Potential Negligible (+4 Da shift)[6]NoneN/A

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A robust protocol must be a self-validating system, meaning it inherently flags analytical errors in real-time. The following workflow utilizes Glafenine-d4 N-oxide to ensure data integrity across different laboratories.

Step 1: Internal Standard Spiking & Equilibration

  • Action : Spike a fixed concentration (e.g., 50 ng/mL) of Glafenine-d4 N-oxide into all biological samples, calibration standards, and quality control (QC) samples.

  • Causality : Adding the IS before any sample manipulation ensures that any adsorptive losses, volumetric errors, or degradation during extraction are proportionally mirrored by the IS[6].

  • Self-Validation Check : Scientist's Insight: The absolute peak area of the IS must remain within ±15% of the mean across the entire analytical run[6]. A sudden drop in IS response flags an extraction failure or severe localized matrix suppression, invalidating that specific sample without compromising the whole batch.

Step 2: Protein Precipitation (Extraction)

  • Action : Add 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid to the spiked sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality : Acetonitrile efficiently denatures proteins, while formic acid ensures the basic nitrogen atoms of Glafenine N-oxide remain protonated, enhancing solubility and recovery in the organic crash solvent.

Step 3: Chromatographic Separation

  • Action : Inject the supernatant onto a C18 reversed-phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality : The C18 stationary phase retains the hydrophobic core of the molecule.

  • Self-Validation Check : The retention time (RT) of Glafenine N-oxide and Glafenine-d4 N-oxide must match within ±0.05 minutes. While excessive deuteration can cause slight RT shifts (the "isotope effect"), a d4 label minimizes this chromatographic separation, ensuring true co-elution[6].

Step 4: ESI-MS/MS Detection and Normalization

  • Action : Detect via Positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the +4 Da shifted transitions for the SIL-IS.

  • Causality : Calculating the ratio of the Analyte Peak Area to the IS Peak Area normalizes the data. Even if the absolute signal drops by 50% due to matrix suppression on a specific MS instrument, the ratio remains perfectly constant, bridging the gap between different laboratory setups[4].

Visualizing the Normalization Pathway

The following diagram illustrates how the introduction of Glafenine-d4 N-oxide creates a self-correcting analytical workflow.

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with SIL-IS (Glafenine-d4 N-oxide) Sample->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LC Liquid Chromatography (Co-elution of Analyte & IS) Prep->LC MS ESI-MS/MS Detection (Matrix Effects Applied Equally) LC->MS Quant Data Normalization (Analyte/IS Ratio) MS->Quant Result Inter-Laboratory Reproducible Quantification Quant->Result

LC-MS/MS workflow demonstrating SIL-IS normalization of matrix effects and extraction losses.

References

  • Title : High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS Source : ACS Publications / NIH URL : [Link]

  • Title : Interlaboratory evaluation of LC-MS-based biomarker assays Source : NIH / PubMed URL : [Link]

  • Title : LC-MS/MS systematic toxicological analysis: comparison of MS/MS spectra obtained with different instruments and settings Source : NIH / PubMed URL :[Link]

  • Title : Glafenine-d4 N-Oxide (CAS: 1794829-04-1) Reference Standards Source : Pharmaffiliates URL : [Link]

  • Title : Glafenine N-Oxide (CAS: 1391052-91-7) Product Information Source : BioOrganics URL : [Link]

Sources

Safety & Regulatory Compliance

Safety

Glafenine-d4 N-Oxide proper disposal procedures

An authoritative, step-by-step guide designed for researchers, bioanalytical scientists, and EHS professionals handling stable isotope-labeled pharmaceutical reference standards. Executive Summary Glafenine-d4 N-Oxide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide designed for researchers, bioanalytical scientists, and EHS professionals handling stable isotope-labeled pharmaceutical reference standards.

Executive Summary

Glafenine-d4 N-Oxide is a deuterated stable isotope reference standard primarily utilized in LC-MS/MS bioanalytical assays for pharmacokinetic profiling and forensic toxicology. It is the N-oxide metabolite of glafenine, an anthranilic acid derivative non-steroidal anti-inflammatory drug (NSAID) that was globally withdrawn due to severe risks of anaphylactic shock and acute renal failure (1[1],2[2]).

While the deuterium label (-d4) provides a crucial mass shift for mass spectrometry, it does not alter the fundamental toxicity profile of the compound. Handling and disposing of this metabolite requires rigorous adherence to hazardous pharmaceutical waste protocols to prevent occupational exposure (hepatotoxicity, nephropathy, cross-sensitization) and environmental contamination (3[3]).

Hazard Identification & Physiochemical Data

Understanding the physical and toxicological properties of Glafenine-d4 N-Oxide is the first step in self-validating your laboratory's safety protocols. The table below synthesizes the critical data points that dictate our disposal methodology.

ParameterData / SpecificationOperational Causality & Implication
Target Organs Liver, Kidneys, Immune SystemChronic or acute exposure can lead to nephropathy, hepatotoxicity, and antibody-mediated anaphylaxis (3[3]).
Physical State Solid (Powder)Fine dust poses a severe inhalation and explosive aerosolization risk. Must be handled in a HEPA-filtered biosafety cabinet or fume hood (3[3]).
EPA Waste Category RCRA Subpart P (Hazardous Pharmaceutical)Active Pharmaceutical Ingredients (APIs) disrupt aquatic ecosystems. Drain/sewer disposal is strictly prohibited by federal law (4[4]).
Recommended Disposal High-Temperature IncinerationThermal destruction is the only validated method to permanently break down the stable organic structure of the N-oxide (5[5]).
Spill Cleanup Dry HEPA vacuum (No initial water)Applying water to a dry spill can dissolve the API, increasing the risk of it entering wastewater systems or spreading contamination (3[3]).

Regulatory Framework: The EPA Sewer Ban

Before executing any disposal protocol, laboratories must understand the legal framework governing pharmaceutical waste. Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 266 Subpart P , the "sewering" (flushing or pouring down the drain) of hazardous waste pharmaceuticals is unequivocally banned (4[4]).

This ban was instituted because APIs and their metabolic by-products accumulate in surface and groundwater, causing severe endocrine and toxicological damage to aquatic life (6[6]). Therefore, washing "empty" standard vials in the sink is a direct regulatory violation.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To ensure a self-validating safety system, follow these procedural steps. Each phase is designed to isolate the hazard, prevent chemical interactions, and ensure regulatory compliance.

Phase 1: Immediate Spill Management & Containment

Causality Check: Glafenine powders can form explosive dust clouds. Wetting a dry spill immediately dissolves the API, making it harder to contain and increasing the risk of runoff into drains.

  • Evacuate & Ventilate: Remove personnel from the immediate spill area and ensure the room's exhaust ventilation is active (7[7]).

  • PPE Donning: Equip a Class P3/HEPA-certified respirator, double nitrile gloves, and a fastened lab coat (3[3]).

  • Dry Recovery: Utilize an explosion-proof, HEPA-filtered vacuum to collect the dry powder. Do NOT sweep or use water initially, as this generates aerosols (3[3]).

  • Surface Decontamination: Once the bulk powder is removed, scrub the surface with an alcohol-based solvent (e.g., isopropanol) and absorb the liquid with diatomite or universal binders (7[7]). Place all cleanup materials into a hazardous waste bag.

Phase 2: Solid Waste Segregation (Vials & Powders)

Causality Check: Empty vials contain microscopic API residues. Rinsing them violates the EPA sewer ban.

  • Place all depleted, expired, or partially used Glafenine-d4 N-Oxide glass vials directly into a rigid, puncture-proof RCRA-compliant hazardous waste container.

  • Do not attempt to wash, autoclave, or reuse primary containment vials.

  • Keep the waste container tightly sealed when not actively adding waste to prevent environmental exposure and cross-contamination.

Phase 3: Liquid Waste Handling (LC-MS/MS Effluents)

Causality Check: Bioanalytical assays utilize organic mobile phases (e.g., Acetonitrile, Methanol) mixed with the reference standard. This creates a mixed chemical/pharmaceutical waste stream that off-gasses, requiring pressure management.

  • Route all LC-MS/MS effluent containing the Glafenine-d4 N-Oxide standard into a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy.

  • Equip the carboy with a vented safety cap to prevent the dangerous buildup of volatile organic compound (VOC) vapors.

  • Label the container explicitly as "Hazardous Pharmaceutical Waste - Contains Volatile Organics and Glafenine N-Oxide" to comply with RCRA tracking requirements (8[8]).

Phase 4: Final Disposition & Manifesting

Causality Check: Only extreme heat can break the robust molecular bonds of the deuterated N-oxide, neutralizing its biological activity.

  • Coordinate with a licensed hazardous waste reverse distributor or EHS vendor for pickup.

  • Ensure the waste manifest designates the material specifically for high-temperature incineration (5[5]).

  • Maintain disposal records as mandated by institutional and federal EHS guidelines.

Visualizing the Disposal Workflow

DisposalWorkflow Start Glafenine-d4 N-Oxide Waste Generation Type Categorize Waste Stream Start->Type Solid Solid Waste (Neat Powder & Vials) Type->Solid Liquid Liquid Waste (LC-MS/MS Effluents) Type->Liquid PPE Consumables (Gloves, Wipes, Tips) Type->PPE SolidCont Puncture-Proof RCRA Container Solid->SolidCont SewerBan EPA Sewer Ban STRICTLY NO FLUSHING Liquid->SewerBan Regulatory Check PPECont Double-Bagged Hazmat Liners PPE->PPECont Incineration EPA-Approved High-Temp Incineration Facility SolidCont->Incineration LiquidCont Vented HDPE Solvent Carboy LiquidCont->Incineration PPECont->Incineration SewerBan->LiquidCont

Decision tree logic for the segregation, containment, and final incineration of Glafenine-d4 N-Oxide.

References

  • MedChemExpress. "Glafenine hydrochloride Safety Data Sheet." Retrieved from 7

  • Santa Cruz Biotechnology. "Glafenine hydrochloride Hazard Alert & SDS." Retrieved from 3

  • Wikipedia. "Glafenine - Toxicity and Withdrawal." Retrieved from 1

  • ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." Retrieved from 8

  • RXinsider. "Management Standards for Hazardous Waste Pharmaceuticals Q&A." Retrieved from 6

  • NCATS Inxight Drugs. "GLAFENINE HYDROCHLORIDE - Clinical Data." Retrieved from 2

  • Association for the Health Care Environment (AHE). "EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals." Retrieved from5

  • US Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals." Retrieved from 4

Sources

Handling

Personal protective equipment for handling Glafenine-d4 N-Oxide

Operational & Safety Guide: Handling Glafenine-d4 N-Oxide in the Laboratory As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered controls...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling Glafenine-d4 N-Oxide in the Laboratory

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered controls grounded in mechanistic toxicology. Glafenine-d4 N-Oxide (CAS: 1794829-04-1) is a stable, isotopically labeled N-oxide metabolite of the non-steroidal anti-inflammatory drug (NSAID) Glafenine[1]. It is primarily utilized as an internal standard in LC-MS/MS workflows for pharmacokinetic profiling and drug metabolism studies. While the deuteration provides critical mass resolution for spectrometry, the N-oxide metabolite retains the severe toxicological profile of its parent compound. Glafenine was globally withdrawn from clinical use due to its propensity to induce acute renal failure, hepatotoxicity, and severe anaphylaxis[2].

Mechanistic Toxicology: Understanding the Hazard

To design a self-validating safety protocol, we must first understand the causality behind the compound's toxicity. Glafenine and its active metabolites operate through two primary destructive pathways:

  • Systemic Anaphylaxis & Cardiovascular Toxicity: Exposure in sensitized individuals triggers IgE-mediated histamine and leukotriene release. This cascade inhibits prostaglandin synthesis and promotes thromboxane A2 activity, leading to severe coronary vasoconstriction, myocardial ischemia, and anaphylactic shock[3].

  • Intestinal Epithelial Cell (IEC) Delamination: Glafenine causes off-target inhibition of multidrug-resistance (MDR) efflux pumps. This inhibition leads to intracellular toxin accumulation, triggering severe Endoplasmic Reticulum (ER) stress. The resulting Unfolded Protein Response (UPR)—mediated by sensors like Ire1α and ATF6—forces epithelial cells to undergo apoptosis and delamination (shedding) as a protective, yet highly disruptive, mechanism[4][5].

ToxicityPathway cluster_0 Gastrointestinal Toxicity Pathway cluster_1 Systemic Hypersensitivity Pathway Exposure Glafenine-d4 N-Oxide Exposure MDR Inhibition of MDR Efflux Pumps Exposure->MDR Cellular Uptake Immune Histamine & Leukotriene Release Exposure->Immune Sensitization ER Endoplasmic Reticulum (ER) Stress MDR->ER UPR Unfolded Protein Response (Ire1α) ER->UPR IEC Intestinal Epithelial Cell Delamination UPR->IEC Vaso Coronary Vasoconstriction Immune->Vaso Anaph Systemic Anaphylaxis Vaso->Anaph

Caption: Glafenine-induced signaling pathways leading to IEC delamination and systemic anaphylaxis.

Hazard Summary & Quantitative Data

The following table summarizes the GHS classification and quantitative hazard data for Glafenine derivatives to inform our PPE selection and handling parameters[6][7][8].

Hazard CategoryGHS ClassificationClinical/Toxicological Implication
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; potential hepatotoxicity at high doses.
Skin Irritation/Sensitization Category 2 (H315)Causes skin irritation; high risk of allergic contact dermatitis.
Eye Irritation Category 2A (H319)Causes serious eye irritation; risk of corneal damage.
Respiratory Irritation Category 3 (H335)Inhalation of dust/aerosols may induce bronchospasm.
Storage Stability -80°C (6 months)Photolabile and moisture-sensitive; degrades at room temp.

Personal Protective Equipment (PPE) Matrix

Because Glafenine-d4 N-Oxide acts as a potent sensitizer, barrier protection is non-negotiable. Every layer of PPE serves a specific mechanistic purpose[6][7].

  • Dermal Protection: Double-gloving is mandatory. Use nitrile gloves (powder-free) as the primary barrier, as employees allergic to latex face compounded sensitization risks. Examine gloves constantly for degradation and replace immediately if contaminated[6]. Wear a low-permeability, fully buttoned laboratory coat with knit cuffs.

  • Respiratory Protection: When handling dry powders where face velocities of 1 m/s cannot be guaranteed, use an N95/P2 particulate respirator. For bulk quantities (>500g), a Powered Air-Purifying Respirator (PAPR) with P3 filters is required to prevent inhalation-induced bronchospasm[6][8].

  • Ocular Protection: Tight-fitting chemical safety goggles or a full-face shield must be worn to prevent mucosal absorption[7][8].

Operational Workflow: LC-MS/MS Standard Preparation

To prevent aerosolization and ensure analytical integrity, follow this self-validating methodology for preparing a 1 mg/mL stock solution.

Step-by-Step Methodology:

  • Environmental Control: Perform all weighing inside a Vented Balance Safety Enclosure (VBSE) equipped with a HEPA exhaust filter[6]. Ensure the workspace is free of oxidizing agents (e.g., nitrates, chlorine bleaches)[6].

  • Weighing: Tare an amber glass vial (to protect the N-oxide from photolytic degradation). Carefully transfer the required mass of Glafenine-d4 N-Oxide using an anti-static spatula.

  • Reconstitution: Immediately cap the vial and transfer it to a Class II Biological Safety Cabinet or fume hood. Inject the primary solvent (typically LC-MS grade Methanol or Acetonitrile) through a septum to minimize exposure[8].

  • Homogenization: Vortex the sealed vial until complete dissolution is achieved. Do not sonicate open containers, as this generates inhalable aerosols[8].

  • Aliquoting & Storage: Aliquot the stock solution into single-use amber autosampler vials. Store immediately at -80°C to maintain isotopic stability for up to 6 months[8].

HandlingWorkflow PPE 1. Don PPE (Nitrile, N95, Goggles) Weigh 2. Weighing (Inside VBSE) PPE->Weigh Prep 3. Stock Prep (Sealed Reconstitution) Weigh->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS Waste 5. Disposal (Hazardous Pharma Waste) LCMS->Waste

Caption: Step-by-step operational workflow for the safe handling and disposal of Glafenine-d4 N-Oxide.

Spill Management & Disposal Plan

Glafenine-d4 N-Oxide must never be disposed of down the drain or in regular trash[7].

  • Waste Segregation: All contaminated labware (pipette tips, vials, gloves) must be segregated into clearly labeled "Hazardous Pharmaceutical Waste" containers specifying "Glafenine/N-Oxide"[7].

  • Dry Spills (Powder): Do not sweep dry powder, as this generates dust. Dampen the spill with water or use a HEPA-filtered vacuum designed for hazardous materials. Place residues in sealed plastic bags for incineration[6][7].

  • Wet Spills (Solutions): Absorb the liquid with an inert material (e.g., diatomite, vermiculite, or universal binders). Decontaminate the surface by scrubbing with alcohol (methanol/ethanol), as the compound is highly soluble in organic solvents[7][8].

References

  • Transmural myocardial infarction and Prinzmetal's syndrome in an allergic reaction to glafenine. PubMed, National Institutes of Health. [Link]

  • Epithelial delamination is protective during pharmaceutical-induced enteropathy. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Glafenine-induced intestinal injury in zebrafish is ameliorated by μ-opioid signaling. Disease Models & Mechanisms, The Company of Biologists. [Link]

  • Glafenine - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[Link]

  • Glafenine-d4 N-Oxide Reference Standard. Pharmaffiliates.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.